molecular formula C8H7N3O2 B1337626 2-Methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 34165-09-8

2-Methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1337626
CAS No.: 34165-09-8
M. Wt: 177.16 g/mol
InChI Key: LVRXPSDDBLDBJT-UHFFFAOYSA-N
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Description

2-Methyl-3-nitroimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-8(11(12)13)10-5-3-2-4-7(10)9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRXPSDDBLDBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491844
Record name 2-Methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34165-09-8
Record name 2-Methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-nitroimidazo[1,2-a]pyridine: Core Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This class of compounds has demonstrated a wide range of biological activities, including potential anticancer and antitubercular properties. This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, and known biological activities, with a focus on its potential therapeutic applications.

Core Properties

A summary of the fundamental properties of this compound is presented below. While specific experimental data for some properties of this exact compound are not widely published, data from closely related analogs and computational predictions provide valuable insights.

PropertyValueReference
Chemical Structure Chemical structure of this compound
CAS Number 34165-09-8[1][2]
Molecular Formula C₈H₇N₃O₂[1][3]
Molecular Weight 177.16 g/mol [1][3]
Melting Point Data not available for the 2-methyl isomer. The related compound, 3-nitroimidazo[1,2-a]pyridine, has a melting point of 205 °C.[4]
Boiling Point Data not available.
Solubility Imidazo[1,2-a]pyridine derivatives generally exhibit low solubility in water but are soluble in organic solvents such as DMSO, N-methyl-2-pyrrolidone (NMP), and to a lesser extent in methanol, propanol, acetone, and DMF.[5]

Spectroscopic Data

SpectroscopyExpected Characteristics
¹H NMR Aromatic protons on the pyridine and imidazole rings are expected to appear in the downfield region (typically δ 7.0-9.5 ppm). The methyl group protons would appear as a singlet in the upfield region (around δ 2.5-3.0 ppm).
¹³C NMR Aromatic carbons would resonate in the δ 110-150 ppm range. The methyl carbon would appear at a higher field.
IR Spectroscopy Characteristic peaks for the nitro group (NO₂) would be observed around 1500-1550 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching). Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 177.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the cyclization of a 2-aminopyridine derivative with a suitable three-carbon synthon, followed by nitration. A general synthetic approach is outlined below.

General Synthesis Workflow

Synthesis_Workflow 2-Aminopyridine 2-Aminopyridine Cyclization Cyclization 2-Aminopyridine->Cyclization Haloketone Haloketone Haloketone->Cyclization 2-Methylimidazo[1,2-a]pyridine 2-Methylimidazo[1,2-a]pyridine Cyclization->2-Methylimidazo[1,2-a]pyridine Nitration Nitration 2-Methylimidazo[1,2-a]pyridine->Nitration Nitrating_Agent Nitrating_Agent Nitrating_Agent->Nitration This compound This compound Nitration->this compound

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

  • To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add chloroacetone (1.1 equivalents).

  • The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is neutralized with a base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude 2-methylimidazo[1,2-a]pyridine, which can be purified by column chromatography or recrystallization.

Step 2: Nitration of 2-Methylimidazo[1,2-a]pyridine

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 2-methylimidazo[1,2-a]pyridine (1 equivalent).

  • The reaction mixture is stirred at low temperature for a specified period.

  • The reaction is then carefully quenched by pouring it onto ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Biological Activities and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have shown promise as both anticancer and antitubercular agents. While specific data for this compound is limited, the known mechanisms of related compounds provide a strong basis for its potential biological activities.

Anticancer Activity

Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in various cancers.[6][7][8][9][10][11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Imidazo_Pyridine->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Antitubercular Activity

Certain imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of QcrB (ubiquinol cytochrome c reductase) , a key enzyme in the electron transport chain of Mycobacterium tuberculosis.[6][12][13][14] Inhibition of QcrB disrupts the bacterium's energy metabolism, leading to cell death. The nitro group in this compound may also contribute to its antitubercular activity through mechanisms similar to other nitroimidazole drugs, which can involve the generation of reactive nitrogen species under hypoxic conditions.

Antitubercular_Mechanism Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative QcrB QcrB (Cytochrome bcc complex) Imidazo_Pyridine->QcrB Bacterial_Death Bacterial Cell Death Imidazo_Pyridine->Bacterial_Death leads to ETC Electron Transport Chain QcrB->ETC part of ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production ATP_Production->Bacterial_Death depletion leads to

Caption: Proposed mechanism of antitubercular activity via QcrB inhibition.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests potential efficacy in oncology and infectious diseases. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its biological activity and mechanism of action in relevant preclinical models. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

References

"2-Methyl-3-nitroimidazo[1,2-a]pyridine" chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-3-nitroimidazo[1,2-a]pyridine

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-bridged heterocyclic system that serves as a cornerstone in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, leading to the development of several commercially successful drugs. Notable examples include Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent)[1][2]. The versatility of this scaffold allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile.

This technical guide focuses on a specific derivative, This compound . It provides a comprehensive overview of its chemical identity, synthesis, and the biological potential of the broader class of nitro-substituted imidazo[1,2-a]pyridines. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and logical workflows to support further investigation and application.

Chemical Structure and Properties

The fundamental characteristics of this compound are essential for its application in research and development.

IUPAC Name and Chemical Identifiers

The formal nomenclature and registry numbers provide a unique identity for this compound.

  • IUPAC Name : this compound

  • CAS Number : 34165-09-8[3][4]

  • Molecular Formula : C₈H₇N₃O₂[3]

  • Molecular Weight : 177.16 g/mol [3]

Chemical Structure

The structure consists of a fused imidazole and pyridine ring system. A methyl group is substituted at position 2 of the imidazo ring, and a nitro group is at position 3.

Chemical structure of this compoundFigure 1. Chemical structure of this compound.
Physicochemical Properties

The key physicochemical properties are summarized below. These values are crucial for experimental design, including solvent selection and dosage calculations.

PropertyValueSource
CAS Number 34165-09-8[3][4]
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.16 g/mol [3]
Purity 97% (Typical)[5]
Storage Conditions Sealed in dry, 2-8°C[5]

Synthesis and Characterization

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, with the condensation of 2-aminopyridines with other reagents being a common strategy.

General Synthesis Pathway

A prevalent method for synthesizing 3-nitroimidazo[1,2-a]pyridines involves the intermolecular oxidative cyclization of 2-aminopyridines with nitroalkenes.[6] This reaction is often catalyzed by iodine with an oxidant like aqueous hydrogen peroxide, representing an environmentally friendly approach.[6] The process begins with a Michael addition of the 2-aminopyridine to the nitroalkene, followed by cyclization to form the fused heterocyclic ring system.

G cluster_start Starting Materials 2_Aminopyridine 2-Aminopyridine Derivative Reaction Iodine-Catalyzed Oxidative Cyclization 2_Aminopyridine->Reaction Nitroalkene Nitroalkene Derivative Nitroalkene->Reaction Product 2-Substituted-3-nitro- imidazo[1,2-a]pyridine Reaction->Product

General synthesis workflow for 3-nitroimidazo[1,2-a]pyridines.
Characterization

Synthesized imidazo[1,2-a]pyridine derivatives are typically characterized using standard analytical techniques. These include elemental analysis and ¹H NMR spectroscopy to confirm the chemical structure and purity of the final compounds.[7]

Biological Activity of the Imidazo[1,2-a]pyridine Scaffold

While specific biological data for this compound is not extensively documented in the provided results, the broader imidazo[1,2-a]pyridine class, including nitro-substituted analogues, has demonstrated significant potential in anticancer and antituberculosis research.

Anticancer Activity of Related Compounds

A study on a series of 3-aminoimidazo[1,2-α]pyridine compounds revealed potent cytotoxic activity against several cancer cell lines.[8][9] One compound in the series, featuring a nitro group on a phenyl ring at the C-2 position and a p-chlorophenyl ring at the C-3 position (Compound 12), showed particularly high inhibitory activity against the HT-29 colon cancer cell line.[8][9]

Compound AnalogueCell LineIC₅₀ (µM)
Compound 12 ¹HT-29 (Colon)4.15 ± 2.93
MCF-7 (Breast)30.88 ± 14.44
B16F10 (Melanoma)64.81 ± 15.78

¹Analogue with a nitro group at C-2 phenyl and p-chlorophenyl at C-3.[8][9]

Antituberculosis Activity

The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold, with several derivatives showing potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[10][11] Specifically, a class of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated excellent potency.[12]

Compound ClassMtb StrainMIC₉₀ (µM)
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Various Mtb strains≤1 µM
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides Drug-Sensitive Mtb0.069–0.174

Data from related imidazo[1,2-a]pyridine classes.[11][12]

These findings suggest that the core scaffold is a viable starting point for developing novel antituberculosis agents and that substitutions at positions 2, 3, and 7 are critical for activity.

Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, a preliminary structure-activity relationship can be inferred. The activity of these compounds is highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine core.

G Core Imidazo[1,2-a]pyridine Scaffold C2 Position C2 (e.g., Methyl, Aryl) Core->C2 Substitution at C3 Position C3 (e.g., Nitro, Carboxamide) Core->C3 Substitution at Other Other Positions (e.g., C7-Methyl) Core->Other Substitution at Activity Biological Activity (Anticancer, Anti-TB) C2->Activity Modulates C3->Activity Modulates Other->Activity Modulates

Key positions for substitution on the imidazo[1,2-a]pyridine core.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and biological evaluation of compounds related to this compound.

Protocol: Synthesis of 3-Nitroimidazo[1,2-a]pyridines

This protocol is a generalized procedure based on the iodine-catalyzed oxidative cyclization of 2-aminopyridines and nitroalkenes.[6]

  • Reaction Setup : To a solution of the 2-aminopyridine derivative (1.0 mmol) and the nitroalkene derivative (1.2 mmol) in a suitable solvent (e.g., ethanol), add iodine (I₂) (0.2 mmol) as a catalyst.

  • Oxidant Addition : Add aqueous hydrogen peroxide (H₂O₂) (30%, 2.0 mmol) dropwise to the mixture while stirring at room temperature.

  • Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up : Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extraction : Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the desired 3-nitroimidazo[1,2-a]pyridine derivative.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of a compound on cancer cell lines, as inferred from related studies.[8][9]

G Start Start: Cancer Cell Lines Seed 1. Seed cells in 96-well plates and allow to adhere overnight. Start->Seed Treat 2. Treat cells with serial dilutions of the test compound. Seed->Treat Incubate 3. Incubate for 48-72 hours at 37°C, 5% CO₂. Treat->Incubate MTT 4. Add MTT reagent to each well and incubate for 4 hours. Incubate->MTT Solubilize 5. Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals. MTT->Solubilize Read 6. Measure absorbance at 570 nm using a plate reader. Solubilize->Read Analyze 7. Calculate cell viability and determine IC₅₀ value. Read->Analyze

Workflow for a standard in vitro MTT cytotoxicity assay.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While this specific molecule requires further investigation, the broader imidazo[1,2-a]pyridine scaffold is a proven pharmacophore, yielding potent anticancer and antituberculosis agents. The synthetic accessibility of this scaffold, coupled with the demonstrated impact of substitutions at the C2, C3, and C7 positions, provides a robust framework for future drug discovery efforts. Further research should focus on elucidating the specific biological targets and mechanisms of action for nitro-substituted derivatives to fully harness their potential in developing next-generation therapeutics.

References

"2-Methyl-3-nitroimidazo[1,2-a]pyridine" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates its fundamental physicochemical properties, provides detailed synthetic and experimental protocols, and explores its potential biological activities and mechanisms of action. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in drug discovery, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising chemical entity.

Core Compound Properties

This compound is a derivative of the imidazo[1,2-a]pyridine bicyclic ring system. The presence of a nitro group at the 3-position and a methyl group at the 2-position significantly influences its chemical reactivity and biological profile.

PropertyValueReference
CAS Number 34165-09-8[1]
Molecular Formula C₈H₇N₃O₂[1]
Molecular Weight 177.16 g/mol [1]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in a single source, a plausible synthetic route can be devised based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives. The general strategy involves the cyclization of a 2-aminopyridine derivative followed by nitration.

Proposed Synthetic Protocol

Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

This step can be achieved through the condensation of 2-aminopyridine with a suitable three-carbon synthon, such as chloroacetone.

  • Materials: 2-aminopyridine, chloroacetone, ethanol, sodium bicarbonate.

  • Procedure:

    • Dissolve 2-aminopyridine in ethanol in a round-bottom flask.

    • Add an equimolar amount of chloroacetone to the solution.

    • Add a slight excess of a base, such as sodium bicarbonate, to neutralize the hydrogen chloride formed during the reaction.

    • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-methylimidazo[1,2-a]pyridine.

Step 2: Nitration of 2-Methylimidazo[1,2-a]pyridine

The nitro group is introduced at the C-3 position of the imidazo[1,2-a]pyridine ring using a nitrating agent.

  • Materials: 2-methylimidazo[1,2-a]pyridine, nitric acid, sulfuric acid.

  • Procedure:

    • Carefully add 2-methylimidazo[1,2-a]pyridine to a cooled mixture of concentrated sulfuric acid and nitric acid (nitrating mixture).

    • Maintain the temperature below 10°C during the addition.

    • Stir the reaction mixture at a controlled temperature for a specified period, monitoring the reaction by TLC.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the precipitate, wash with cold water until neutral, and dry to yield this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the methyl and nitro groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

  • Melting Point: To assess the purity of the compound.

Biological Activity and Experimental Protocols

The imidazo[1,2-a]pyridine scaffold is associated with a broad range of biological activities. The introduction of a nitro group can enhance certain therapeutic properties, particularly anticancer and antimicrobial effects.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of this compound on cancer cell lines.[3]

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa for cervical cancer, A375 for melanoma).[3]

  • Procedure:

    • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24, 48, and 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity

Nitro-containing heterocyclic compounds are a well-known class of antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Procedure:

    • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Include positive (bacteria without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Imidazopyridine This compound Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway inhibition by imidazo[1,2-a]pyridines.

Modulation of STAT3/NF-κB Pathway

The STAT3 and NF-κB signaling pathways are also implicated in cancer-related inflammation and cell survival. Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating these pathways.[5]

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6 Receptor JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates Inflammation Pro-inflammatory Gene Expression STAT3->Inflammation IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Inflammation Imidazopyridine This compound Imidazopyridine->STAT3 inhibits Imidazopyridine->NFkB inhibits IL6 IL-6 IL6->IL6R

Caption: Modulation of STAT3/NF-κB signaling by imidazo[1,2-a]pyridines.

Conclusion

This compound represents a compound with significant potential for further investigation in the field of drug discovery. Its structural features, combined with the known pharmacological activities of the imidazo[1,2-a]pyridine scaffold, make it a compelling candidate for the development of novel anticancer and antimicrobial agents. This technical guide provides a foundational resource for researchers to build upon, offering insights into its synthesis, characterization, and potential biological applications. Further detailed studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

The Imidazo[1,2-a]pyridine Core: A Journey Through a Century of Synthetic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its wide-ranging biological activities and unique photophysical properties. This bicyclic nitrogen-fused heterocycle is a privileged structure found in numerous pharmaceuticals, including the anxiolytic Alpidem, the hypnotic Zolpidem, and the gastroprotective agent Zolimidine. The journey of synthesizing this vital core has evolved significantly over the past century, from classical condensation reactions to highly efficient modern catalytic systems. This technical guide provides a comprehensive overview of the discovery and history of imidazo[1,2-a]pyridine synthesis, detailing key experimental protocols, quantitative data, and the logical evolution of synthetic strategies.

I. The Dawn of Imidazo[1,2-a]pyridine Synthesis: Foundational Reactions

The initial forays into the synthesis of the imidazo[1,2-a]pyridine ring system were marked by classical condensation reactions, often requiring harsh conditions. These early methods, however, laid the groundwork for all subsequent advancements in the field.

A. The Tschitschibabin Reaction: Paving the Way with 2-Aminopyridines

While not a direct method for the synthesis of the imidazo[1,2-a]pyridine core itself, the Tschitschibabin reaction, discovered by Aleksei Chichibabin in 1914, is of paramount importance as it provides the key precursor: 2-aminopyridine.[1][2] This reaction involves the amination of pyridine using sodium amide in an inert solvent.[1][2]

Experimental Protocol: Tschitschibabin Synthesis of 2-Aminopyridine

  • Materials: Pyridine, sodium amide (NaNH₂), dry toluene or xylene, ammonium chloride solution.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene or xylene.

    • Carefully add sodium amide to the solvent under a nitrogen atmosphere.

    • Heat the mixture to reflux (typically 110-130°C).[1]

    • Slowly add pyridine to the refluxing mixture. The reaction is often characterized by the evolution of hydrogen gas.

    • Continue refluxing for several hours until the reaction is complete (monitoring by TLC is recommended).

    • Cool the reaction mixture and cautiously quench with water or a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium amide.

    • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 2-aminopyridine can be purified by distillation or recrystallization.

B. The Ortoleva-King Reaction: A Direct Approach to the Imidazo[1,2-a]pyridine Core

The Ortoleva-King reaction provides a more direct route to the imidazo[1,2-a]pyridine skeleton. This reaction involves the condensation of a 2-aminopyridine with an active methylene compound, such as a ketone, in the presence of iodine.[3][4][5] The reaction proceeds through the in situ formation of an α-iodoketone, which then reacts with the 2-aminopyridine.[3]

Experimental Protocol: Ortoleva-King Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

  • Materials: 2-Aminopyridine, an acetophenone derivative, iodine (I₂), aqueous sodium hydroxide (NaOH).

  • Procedure:

    • In a round-bottom flask, combine the 2-aminopyridine (2.3 equivalents) and the acetophenone derivative (1 equivalent).

    • Add iodine (1.2 equivalents) to the mixture.

    • Heat the reaction mixture neat (without solvent) at 110°C for 4 hours.[4]

    • After cooling, add an aqueous solution of sodium hydroxide.

    • Heat the mixture at 100°C for 1 hour to induce cyclization.[4]

    • Cool the reaction to room temperature, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then purified by column chromatography.

The following diagram illustrates the general workflow for the classical synthesis of imidazo[1,2-a]pyridines, starting from pyridine.

G cluster_start Starting Materials cluster_end Final Product Pyridine Pyridine Two_Aminopyridine 2-Aminopyridine Pyridine->Two_Aminopyridine Tschitschibabin Reaction (NaNH₂) Imidazopyridine Imidazo[1,2-a]pyridine Two_Aminopyridine->Imidazopyridine Condensation Ketone α-Halo Ketone or Ketone + Iodine Ketone->Imidazopyridine

Classical Synthesis Workflow

II. The Modern Era of Synthesis: Efficiency and Diversity

The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift in the synthesis of imidazo[1,2-a]pyridines. The focus moved towards developing more efficient, versatile, and environmentally benign methodologies. This era is characterized by the advent of multicomponent reactions, the use of microwave irradiation, and the development of sophisticated metal-catalyzed cross-coupling reactions.

A. Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction that has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][7][8][9][10][11] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[7][12]

Experimental Protocol: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction

  • Materials: 2-Aminopyridine, an aldehyde, an isocyanide, ammonium chloride (NH₄Cl), ethanol.

  • Procedure:

    • In a microwave-safe vessel, combine the 2-aminopyridine (1 equivalent), the aldehyde (1 equivalent), the isocyanide (1.2 equivalents), and ammonium chloride (20 mol%).[12]

    • Add ethanol as the solvent.

    • Seal the vessel and subject it to microwave irradiation (e.g., 100 W) at a set temperature (e.g., 80°C) for a short duration (e.g., 15-20 minutes).[12]

    • After the reaction is complete, cool the vessel and remove the solvent under reduced pressure.

    • The crude product is then purified by flash column chromatography.

The following diagram depicts the general mechanism of the Groebke-Blackburn-Bienaymé reaction.

G cluster_reactants Reactants Aminopyridine 2-Aminopyridine Imine Iminopyridine Intermediate Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium Cycloadduct Cycloadduct Nitrilium->Cycloadduct Intramolecular Cyclization Product 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->Product Tautomerization

GBB Reaction Pathway
B. Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields.[13][14][15] In the context of imidazo[1,2-a]pyridine synthesis, MAOS has been successfully applied to various reaction types, including the GBB reaction and classical condensations.[12][13][15]

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

Reaction TypeConditionsTimeYield (%)Reference
CondensationConventional Heating (100°C)2 h80[14]
CondensationMicrowave Irradiation5 min95[14]
GBB ReactionConventional Heating (60°C)8 h~82[6]
GBB ReactionMicrowave Irradiation (80°C)30 min89[6]
C. Metal-Catalyzed Cross-Coupling Reactions

The development of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and the imidazo[1,2-a]pyridine core is no exception. Catalysts based on copper and palladium have been extensively used to forge C-N and C-C bonds, enabling the synthesis of a diverse array of substituted imidazo[1,2-a]pyridines.

Copper catalysis is widely employed for the synthesis of imidazo[1,2-a]pyridines, often through oxidative cyclization or Ullmann-type couplings.[16][17][18] These methods are attractive due to the low cost and low toxicity of copper compared to other transition metals.

Experimental Protocol: Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitroolefins

  • Materials: 2-Aminopyridine, a nitroolefin, copper(I) bromide (CuBr), dimethylformamide (DMF).

  • Procedure:

    • To a reaction tube, add 2-aminopyridine (1 mmol), the nitroolefin (1.2 mmol), and CuBr (10 mol%).

    • Add DMF as the solvent.

    • Stir the reaction mixture at 80°C under an air atmosphere for the required time (typically several hours, monitored by TLC).[17]

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Table 2: Selected Copper-Catalyzed Syntheses of Imidazo[1,2-a]pyridines

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminopyridine, NitroolefinCuBrDMF8012up to 90[17]
2-Aminopyridine, Phenacyl BromideCopper SilicateEthanolReflux1-285-95[18]
Pyridotriazole, BenzylamineCuIDioxane1506up to 82[16]

Palladium catalysts are highly effective for C-C bond-forming reactions, such as the Sonogashira coupling, which can be used to introduce alkynyl groups at the 2-position of the imidazo[1,2-a]pyridine ring.[19][20][21][22][23][24]

Experimental Protocol: Palladium-Copper Co-catalyzed Sonogashira Coupling

  • Materials: 2-Amino-1-(2-propynyl)pyridinium bromide, an aryl iodide, bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), cesium carbonate (Cs₂CO₃), sodium lauryl sulfate, water.

  • Procedure:

    • In a reaction vessel, dissolve 2-amino-1-(2-propynyl)pyridinium bromide (1 mmol) and the aryl iodide (1.1 mmol) in degassed water.

    • Add sodium lauryl sulfate as a surfactant.

    • To this mixture, add PdCl₂(PPh₃)₂ (e.g., 2 mol%), CuI (e.g., 4 mol%), and Cs₂CO₃ (2 mmol).

    • Carry out the reaction under an inert atmosphere (e.g., argon) at 60°C until the starting materials are consumed (monitored by TLC).

    • After cooling, extract the product with an organic solvent.

    • Dry the organic phase, remove the solvent, and purify the residue by column chromatography.

The following diagram illustrates the evolution of synthetic strategies for imidazo[1,2-a]pyridines.

G Classical Classical Methods (e.g., Ortoleva-King) - Harsh Conditions - Limited Scope MCR Multicomponent Reactions (e.g., GBB) - High Atom Economy - Increased Diversity Classical->MCR Increased Efficiency Metal_Catalysis Transition Metal Catalysis (Cu, Pd) - Mild Conditions - Functional Group Tolerance Classical->Metal_Catalysis Improved Selectivity MAOS Microwave-Assisted Synthesis - Rapid Reactions - Improved Yields MCR->MAOS Rate Acceleration Green_Chemistry Green Chemistry Approaches - Aqueous Media - Reusable Catalysts MCR->Green_Chemistry Sustainability MAOS->Green_Chemistry Metal_Catalysis->Green_Chemistry

Evolution of Synthetic Strategies

III. Conclusion

The synthesis of the imidazo[1,2-a]pyridine core has undergone a remarkable transformation from its early beginnings. The foundational Tschitschibabin and Ortoleva-King reactions, despite their limitations, were instrumental in establishing the initial synthetic routes. The modern era has been defined by a quest for efficiency, diversity, and sustainability, leading to the development of powerful methodologies such as the Groebke-Blackburn-Bienaymé multicomponent reaction, microwave-assisted synthesis, and a plethora of sophisticated transition metal-catalyzed cross-coupling reactions. These advancements have not only facilitated the synthesis of a vast library of imidazo[1,2-a]pyridine derivatives for drug discovery and materials science but have also pushed the boundaries of synthetic organic chemistry. The continued evolution of these synthetic strategies promises to unlock even more of the potential held within this remarkable heterocyclic scaffold.

References

Spectroscopic and Synthetic Profile of 2-Methyl-3-nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 2-methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The information is curated for researchers, scientists, and professionals in the field of drug development.

Chemical Identity:

  • Compound Name: this compound

  • CAS Number: 34165-09-8[1]

  • Molecular Formula: C₈H₇N₃O₂[1]

  • Molecular Weight: 177.16 g/mol [1]

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra in the public domain, the following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent such as CDCl₃ or DMSO-d₆. The electron-withdrawing nature of the nitro group at the 3-position is expected to cause a downfield shift for adjacent protons and carbons.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 2.7s-3H-CH₃
~ 7.1t~ 7.01HH-6
~ 7.5t~ 8.01HH-7
~ 7.8d~ 9.01HH-8
~ 9.2d~ 7.01HH-5

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 15.0-CH₃
~ 114.0C-6
~ 118.0C-8
~ 126.0C-5
~ 129.0C-7
~ 135.0C-3
~ 145.0C-8a
~ 150.0C-2
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitro group and the aromatic rings.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
1550 - 1475StrongAsymmetric N-O stretching of NO₂
1360 - 1290StrongSymmetric N-O stretching of NO₂
1640 - 1580Medium-StrongC=N and C=C stretching of the imidazopyridine ring
3100 - 3000Medium-WeakAromatic C-H stretching
2980 - 2850WeakAliphatic C-H stretching of -CH₃

Aromatic nitro compounds typically exhibit two strong absorption bands corresponding to the nitro group's stretching vibrations.[2][3][4]

Mass Spectrometry (MS)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted FragmentNotes
177[M]⁺Molecular Ion
131[M - NO₂]⁺Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds.
104[M - NO₂ - HCN]⁺Subsequent loss of hydrogen cyanide from the pyridine ring.

The fragmentation of imidazo[1,2-a]pyridines can be complex, but the loss of the nitro group is a highly probable initial fragmentation step.

Experimental Protocols

The following protocols describe a plausible method for the synthesis of this compound and the general procedures for its spectroscopic characterization.

Synthesis of this compound

The synthesis can be achieved via the nitration of 2-methylimidazo[1,2-a]pyridine.

Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine (Precursor)

A common method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of 2-aminopyridine with an α-haloketone.

  • To a solution of 2-aminopyridine (1 equivalent) in a suitable solvent like ethanol or acetone, add chloroacetone (1.1 equivalents).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a base such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-methylimidazo[1,2-a]pyridine.

Step 2: Nitration of 2-Methylimidazo[1,2-a]pyridine

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

  • Slowly add 2-methylimidazo[1,2-a]pyridine (1 equivalent) to the cold acid mixture with constant stirring, ensuring the temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) while keeping the mixture cool.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be performed using an electrospray ionization (ESI) or electron ionization (EI) source to confirm the molecular weight and elemental composition of the synthesized compound.

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

G Workflow for Synthesis and Characterization of this compound start Starting Materials (2-Aminopyridine, Chloroacetone) synthesis_precursor Synthesis of Precursor (2-Methylimidazo[1,2-a]pyridine) start->synthesis_precursor nitration Nitration Reaction synthesis_precursor->nitration purification Purification (Recrystallization/Chromatography) nitration->purification final_product This compound purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Physicochemical Properties of 2-Methyl-3-nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of the heterocyclic compound 2-Methyl-3-nitroimidazo[1,2-a]pyridine. The information is curated for researchers and professionals involved in drug discovery and development.

Core Physicochemical Data

Quantitative data regarding the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available information for the target compound and related analogs to provide a comparative reference.

PropertyValueRemarks
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight 177.16 g/mol [1][2][3][4]
CAS Number 34165-09-8[1][2]
Melting Point Not availableFor the related compound 3-nitroimidazo[1,2-a]pyridine, the melting point is reported as 205 °C[5]. Another derivative, 2-((3-nitroimidazo[1,2-a]pyridin-2-yl)thio)ethan-1-ol, has a reported melting point of 192-194 °C[6]. For various other substituted 3-nitroimidazo[1,2-a]pyridine derivatives, melting points have been reported in the range of 161-226 °C[7][8].
Boiling Point Not availableData not found in the reviewed literature.
Solubility Not availableQualitative data for a different imidazo[1,2-a]pyridine derivative suggests it is soluble in DMSO and N-methyl-2-pyrrolidone (NMP), slightly soluble in methanol, 1- and 2-propanol, acetone, and DMF, and insoluble in water and ethanol[9].
pKa Not availableNo experimental pKa data was found for this specific compound.
logP Not availableNo experimental logP data was found for this specific compound.

Experimental Protocols: Synthesis of the Imidazo[1,2-a]pyridine Core

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, several general synthetic strategies for related 3-nitroimidazo[1,2-a]pyridine derivatives have been described. These methods can likely be adapted for the synthesis of the target compound.

General Synthetic Approach 1: Cyclization followed by Nitration

This is a common and versatile method for the synthesis of the imidazo[1,2-a]pyridine scaffold.

Workflow:

Synthetic_Workflow_1 cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration 2-Aminopyridine 2-Aminopyridine Imidazo_pyridine 2-Methylimidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo_pyridine Reaction alpha-Halo_ketone α-Halo Ketone (e.g., Chloroacetone) alpha-Halo_ketone->Imidazo_pyridine Target_compound This compound Imidazo_pyridine->Target_compound Reaction Nitrating_agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_agent->Target_compound

Caption: General workflow for the synthesis of this compound via cyclization and subsequent nitration.

Methodology:

  • Cyclization: 2-Aminopyridine is reacted with an appropriate α-halo ketone, such as chloroacetone, in a suitable solvent (e.g., ethanol, acetone). The reaction mixture is typically heated under reflux to facilitate the condensation and cyclization, yielding the 2-methylimidazo[1,2-a]pyridine intermediate. This reaction is a variation of the Tschitschibabin reaction for pyridine synthesis[10][11].

  • Nitration: The resulting 2-methylimidazo[1,2-a]pyridine is then subjected to nitration. This is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0 °C) to introduce the nitro group at the 3-position of the imidazo[1,2-a]pyridine ring[7].

General Synthetic Approach 2: Condensation with a Nitroalkene

This method provides a more direct route to the 3-nitro-substituted scaffold.

Workflow:

Synthetic_Workflow_2 cluster_step1 One-Pot Condensation 2-Aminopyridine 2-Aminopyridine Target_compound This compound 2-Aminopyridine->Target_compound Reaction Nitroalkene Nitroalkene (e.g., Nitropropene) Nitroalkene->Target_compound Catalyst Catalyst (e.g., Fe or Cu based) Catalyst->Target_compound

Caption: One-pot synthesis of this compound via condensation of 2-aminopyridine with a nitroalkene.

Methodology:

This approach involves the condensation of 2-aminopyridine with a suitable nitroalkene, such as 2-nitropropene, in the presence of a catalyst. Both iron and copper-based catalysts have been reported to be effective for this type of transformation, often using air as the oxidant[12][13]. The reaction conditions are typically mild and can provide good yields of the desired 3-nitroimidazo[1,2-a]pyridine derivative.

Potential Biological Activities and Signaling Pathways

While no studies have specifically elucidated the biological mechanism of this compound, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied and shown to possess a range of biological activities, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of imidazo[1,2-a]pyridine derivatives. The primary mechanisms of action appear to converge on key cellular signaling pathways that regulate cell growth, proliferation, and survival.

Hypothesized Signaling Pathway for Anticancer Activity:

Anticancer_Signaling_Pathway cluster_inhibition Inhibition by Imidazo[1,2-a]pyridine Derivatives cluster_cellular_effects Cellular Outcomes Compound This compound (Hypothesized) PI3K PI3K Compound->PI3K Inhibits Akt Akt Compound->Akt Inhibits mTOR mTOR Compound->mTOR Inhibits NFkB NF-κB Compound->NFkB Inhibits STAT3 STAT3 Compound->STAT3 Inhibits PI3K->Akt Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycle Cell Cycle Arrest mTOR->CellCycle Proliferation Decreased Proliferation mTOR->Proliferation NFkB->Proliferation STAT3->Proliferation

Caption: Hypothesized anticancer signaling pathway for imidazo[1,2-a]pyridine derivatives.

Several studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactivated in many cancers[14][15][16][17][18]. This inhibition can lead to a reduction in cell proliferation and the induction of apoptosis. Furthermore, some derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which is also critically involved in cancer cell survival and inflammation[19][20][21]. The downstream effects of inhibiting these pathways include cell cycle arrest and the activation of apoptotic caspases[14][22][23].

Antimicrobial Activity

Certain imidazo[1,2-a]pyridine derivatives have also demonstrated promising antimicrobial activity.

Hypothesized Mechanism of Antimicrobial Action:

Antimicrobial_Mechanism Compound Imidazo[1,2-a]pyridine Derivative Gyrase Bacterial DNA Gyrase Compound->Gyrase Inhibits Replication DNA Replication Gyrase->Replication Enables Death Bacterial Cell Death Replication->Death Leads to

Caption: Hypothesized mechanism of antimicrobial action for certain imidazo[1,2-a]pyridine derivatives.

While the exact mechanism is not fully elucidated for all compounds, some studies suggest that 3-aminoimidazo[1,2-a]pyridine derivatives may exert their antibacterial effect by targeting and inhibiting bacterial DNA gyrase. This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry. While specific physicochemical and biological data for this particular molecule are sparse, the available information on related analogs provides a strong foundation for further research. The synthetic routes are generally well-established, and the potential for potent anticancer and antimicrobial activity through the modulation of key signaling pathways makes this scaffold an attractive starting point for the development of novel therapeutic agents. Further experimental investigation is warranted to fully characterize the properties and biological activity of this compound.

References

Potential Biological Targets of 2-Methyl-3-nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently employed in medicinal chemistry due to its wide range of biological activities. While direct studies on the specific biological targets of 2-Methyl-3-nitroimidazo[1,2-a]pyridine are limited in publicly available literature, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively investigated, revealing a diverse array of potential molecular targets. This technical guide summarizes the key findings for these derivatives, providing insights into the potential therapeutic applications of this chemical class. The information presented here can serve as a foundation for hypothesis-driven research into the specific biological functions of this compound.

Potential Target Classes and Associated Data

The imidazo[1,2-a]pyridine core has been identified as a versatile scaffold for the development of inhibitors targeting various enzyme families and signaling pathways implicated in diseases such as cancer and viral infections.

Kinase Inhibitors

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.

Quantitative Data for Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors

Compound IDModification on Imidazo[1,2-a]pyridine CoreTargetIC50 (µM)
2a3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylp110α0.67[1]
2gOptimized substituents from 2ap110α0.0018[1]
12Thiazole derivative from 2gp110α0.0028[1]

Experimental Protocol: PI3Kα Inhibition Assay (Scintillation Proximity Assay) [1]

A detailed experimental protocol for the PI3Kα inhibition assay is as follows:

  • Enzyme and Substrate Preparation: Recombinant human p110α/p85α was expressed in and purified from Sf9 cells. The substrate, phosphatidylinositol (PI), was dissolved in a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM EGTA, 0.03% CHAPS, and 1 mM DTT.

  • Assay Procedure: The assay was performed in 96-well plates. The reaction mixture contained the PI3Kα enzyme, the test compound (imidazo[1,2-a]pyridine derivative), and the PI substrate.

  • Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³³P]ATP and MgCl₂.

  • Incubation: The reaction mixture was incubated at room temperature for a specific period to allow for the phosphorylation of PI.

  • Termination and Detection: The reaction was terminated by the addition of a stop solution containing EDTA. The amount of phosphorylated product, [³³P]PIP, was quantified using a scintillation proximity assay (SPA). Wheat germ agglutinin-coated SPA beads were added, which bind to the phosphorylated PI. The proximity of the radiolabel to the scintillant in the beads results in the emission of light, which was measured using a microplate scintillation counter.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->PI3K

Caption: PI3K/AKT signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is implicated in various cancers.

Quantitative Data for Imidazo[1,2-a]pyridine Derivatives as c-Met Inhibitors [2]

Compound IDModification on Imidazo[1,2-a]pyridine CoreTargetEnzymatic IC50 (nM)Cell Proliferation IC50 (nM) (EBC-1 cells)
15a1-methylpyrazole at C-6c-Met2180-
22eOptimized substituentsc-Met3.945.0

Experimental Protocol: c-Met Kinase Assay [2]

  • Assay Principle: The inhibitory activity of the compounds on c-Met kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reaction Components: The assay mixture included recombinant human c-Met kinase domain, a biotinylated peptide substrate (biotin-AEEA-KKK-SPGEYVNIEFG-NH2), and ATP in a kinase reaction buffer.

  • Assay Procedure: The test compounds were pre-incubated with the c-Met enzyme. The kinase reaction was initiated by the addition of the peptide substrate and ATP.

  • Incubation: The reaction was allowed to proceed at room temperature.

  • Detection: The reaction was stopped, and a detection solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) was added.

  • Data Acquisition: After incubation, the TR-FRET signal was read on a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: IC50 values were determined from the dose-response curves.

Experimental Workflow

cMet_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Imidazo[1,2-a]pyridine Derivative Dilutions Pre_Incubation Pre-incubate c-Met with Compound Compound_Prep->Pre_Incubation Enzyme_Prep Prepare c-Met Enzyme and Substrate Solution Enzyme_Prep->Pre_Incubation Initiation Initiate Reaction with ATP and Peptide Substrate Pre_Incubation->Initiation Incubation Incubate at Room Temp. Initiation->Incubation Stopping Stop Reaction Incubation->Stopping Detection_Reagent Add TR-FRET Detection Reagents Stopping->Detection_Reagent Read_Plate Read TR-FRET Signal Detection_Reagent->Read_Plate IC50_Calc Calculate IC50 Values Read_Plate->IC50_Calc

Caption: Workflow for the c-Met kinase inhibition assay using TR-FRET.

Wnt/β-catenin Signaling Pathway Inhibitors

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.

A series of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines were synthesized and shown to inhibit the Wnt/β-catenin signaling pathway.[3] These compounds were found to downregulate the expression of Wnt target genes like c-myc and cyclin D1, and their mechanism of action appears to be independent of GSK-3β activity.[3]

Logical Relationship of Wnt Pathway Inhibition

Wnt_Inhibition_Logic Wnt_Signal Wnt Signal Activation Beta_Catenin_Stabilization β-catenin Stabilization and Nuclear Translocation Wnt_Signal->Beta_Catenin_Stabilization TCF_LEF TCF/LEF Transcription Factors Beta_Catenin_Stabilization->TCF_LEF Binds to Gene_Expression Target Gene Expression (c-myc, cyclin D1) TCF_LEF->Gene_Expression Activates Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_Pyridine->Beta_Catenin_Stabilization Inhibits downstream signaling

Caption: Inhibition of the Wnt/β-catenin pathway by imidazo[1,2-a]pyridine derivatives.

Antiviral Agents

Certain derivatives of imidazo[1,2-a]pyridine have been evaluated for their antiviral properties.

Antiviral Activity of a 3-phenylthioureido Imidazo[1,2-a]pyridine Derivative [4]

CompoundVirusActivity
3-phenylthioureido derivative (7)Human Cytomegalovirus (HCMV)Moderate

Experimental Protocol: Antiviral Activity Assay (Cytopathicity Reduction) [4]

  • Cell Culture: Human embryonic lung (HEL) cells were grown in 96-well microtiter plates.

  • Virus Infection: Confluent cell monolayers were infected with 100 plaque-forming units (PFU) of HCMV.

  • Compound Treatment: The infected cells were treated with various concentrations of the test compound.

  • Incubation: The plates were incubated at 37°C until viral cytopathicity was observed in the untreated control wells.

  • Evaluation: The concentration of the compound required to reduce virus-induced cytopathicity by 50% (IC50) was determined by microscopic examination.

  • Cytotoxicity Assessment: The minimum cytotoxic concentration (MCC) that caused a microscopically detectable alteration of normal cell morphology was also determined.

Antimicrobial and Antimycobacterial Agents

A range of imidazo[1,2-a]pyridine derivatives have been synthesized and screened for their activity against various bacteria, fungi, and mycobacteria. Some compounds showed activity against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis H37Rv.[5]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile platform for the design and development of novel therapeutic agents. While specific biological target data for this compound is not extensively documented, the activities of structurally related compounds strongly suggest that its potential targets could include protein kinases such as PI3K and c-Met, components of the Wnt/β-catenin signaling pathway, and viral or bacterial proteins. The nitro group at the 3-position and the methyl group at the 2-position of the core structure will undoubtedly influence the molecule's electronic and steric properties, thereby modulating its binding affinity and selectivity for various biological targets. Further investigation through target-based screening and mechanism-of-action studies is warranted to elucidate the specific biological profile of this compound and to explore its full therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for initiating such research endeavors.

References

In Silico Prediction of "2-Methyl-3-nitroimidazo[1,2-a]pyridine" Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide outlines a comprehensive in silico workflow for the prediction of the biological activity of "2-Methyl-3-nitroimidazo[1,2-a]pyridine". The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antituberculosis, and anti-inflammatory properties.[1][2][3][4] Given the nascent state of experimental data for this specific nitro-substituted derivative, this document serves as a procedural whitepaper detailing a hypothesis-driven approach. We focus on predicting its interaction with Calcium Release-Activated Calcium (CRAC) channels, a plausible target given literature on related compounds, and its potential downstream anticancer effects.[5] Methodologies for target prediction, molecular docking, and ADMET profiling are presented, alongside detailed protocols for subsequent experimental validation. All predictive data are illustrative and serve to model the output of the described workflow.

Introduction and Hypothesis Generation

The imidazo[1,2-a]pyridine core is present in numerous therapeutic agents, highlighting its significance as a "drug prejudice" scaffold.[4] Its derivatives have been investigated for a multitude of biological activities, with a notable emphasis on oncology.[1][2][5] Recent studies have identified that imidazo[1,2-a]pyridines can inhibit critical cell survival pathways, such as the Akt/mTOR pathway, and induce apoptosis in cancer cells.[5]

A crucial signaling component in both immune cells and various cancer cells is the store-operated calcium entry (SOCE) mechanism, mediated by the CRAC channels, which are composed of Orai and STIM proteins. Dysregulation of CRAC channel activity is implicated in tumorigenesis and metastasis. While direct evidence for "this compound" is scarce, a patent has associated the compound with CRAC channel modulators. This document, therefore, hypothesizes that "this compound" acts as an inhibitor of the Orai1 subunit of the CRAC channel, leading to a reduction in intracellular calcium signaling and consequently, exerting a cytotoxic effect on cancer cells. This hypothesis forms the basis for the subsequent in silico investigation.

Proposed In Silico Bioactivity Prediction Workflow

The computational workflow to assess the bioactivity of a novel compound is a multi-step process designed to systematically predict its molecular targets, binding interactions, and pharmacokinetic profile. This structured approach, illustrated below, enables the prioritization of compounds for experimental validation.[6][7][8][9]

G cluster_0 Input cluster_1 Computational Analysis cluster_2 Output & Validation ligand This compound (2D/3D Structure) target_pred Target Prediction (Ligand & Structure-Based) ligand->target_pred admet ADMET Prediction (Pharmacokinetics & Toxicity) ligand->admet docking Molecular Docking (Binding Affinity & Pose) target_pred->docking hypothesis Hypothesis Generation (Predicted Bioactivity & MOA) docking->hypothesis admet->hypothesis validation Experimental Validation (Biochemical & Cell-Based Assays) hypothesis->validation

Fig. 1: General workflow for in silico bioactivity prediction.

In Silico Methodologies and Predicted Data

This section provides detailed protocols for the core computational experiments and presents hypothetical data in structured tables.

Target Identification and Prediction

The initial step is to identify potential protein targets. Ligand-based methods, which operate on the principle that structurally similar molecules have similar biological activities, are employed using public servers.

Experimental Protocol: Ligand-Based Target Prediction

  • Ligand Preparation: Obtain the canonical SMILES string for "this compound" from a chemical database (e.g., PubChem).

  • Server Submission: Input the SMILES string into the SwissTargetPrediction web server. The server screens the ligand against a database of known active molecules and their targets.

  • Analysis: The server returns a list of potential targets, ranked by a probability score. The top-ranking targets are analyzed for biological plausibility based on the initial hypothesis.

Predicted Data: Top 10 Potential Targets

RankTarget ClassUniprot IDTarget NameProbability
1Ion ChannelQ96D31Orai1 (CRAC channel subunit)0.352
2KinaseP42336Mitogen-activated protein kinase 10.189
3KinaseP00533Epidermal growth factor receptor0.155
4EnzymeP08684Prostaglandin G/H synthase 2 (COX-2)0.098
5KinaseP31749AKT10.071
6Ion ChannelP35498Voltage-gated L-type calcium channel0.045
7ProteaseP00760Thrombin0.033
8EnzymeP27338Phosphodiesterase 4D0.021
9GPCRP35367Dopamine D2 receptor0.015
10EnzymeP11362Carbonic anhydrase 20.011
Note: These data are hypothetical and serve to illustrate the expected output from the SwissTargetPrediction server, confirming the plausibility of the CRAC channel hypothesis.
Molecular Docking

To investigate the binding interaction between the ligand and its predicted primary target, a molecular docking simulation is performed.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation: Download the crystal structure of the human Orai1 channel (e.g., PDB ID: 4HKR) from the Protein Data Bank. Using UCSF Chimera or AutoDockTools, remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign Gasteiger charges.[10][11]

  • Ligand Preparation: Generate the 3D structure of "this compound" and perform energy minimization using a suitable force field (e.g., MMFF94). Assign rotatable bonds. Save the prepared ligand in PDBQT format.

  • Grid Box Generation: Define the binding site. For Orai1, the pore region is the primary site of interest for channel blockers. Define a grid box that encompasses the key residues of the channel pore.

  • Docking Simulation: Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.[12] The Lamarckian Genetic Algorithm is typically used.[12] Set the number of binding modes to generate (e.g., 10) and the exhaustiveness of the search.

  • Results Analysis: Analyze the output poses. The top-ranked pose is selected based on the lowest binding affinity (in kcal/mol). Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like BIOVIA Discovery Studio or PyMOL.

Predicted Data: Docking Results against Orai1 (PDB: 4HKR)

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Interacting Residues (Predicted)
1-8.20.00E106, V102, G98
2-7.91.34E106, R91, F99
3-7.52.11V102, L95, S94
Note: Data are hypothetical. A lower binding affinity score indicates a more favorable predicted interaction.
ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial.[13][14][15] In silico models provide rapid estimation of these properties.

Experimental Protocol: In Silico ADMET Profiling

  • Server Selection: Utilize a comprehensive, free web-based tool such as SwissADME or pkCSM.

  • SMILES Input: Provide the SMILES string of "this compound" as input.

  • Parameter Analysis: The server calculates a wide range of physicochemical properties, pharmacokinetic parameters, and toxicity risks. Key parameters to analyze include Lipinski's Rule of Five for drug-likeness, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and toxicity alerts (e.g., mutagenicity, hERG inhibition).

Predicted Data: ADMET Profile

PropertyParameterPredicted ValueAssessment
Physicochemical Molecular Weight177.16 g/mol Favorable
LogP1.85Optimal
H-bond Donors0Favorable
H-bond Acceptors3Favorable
Pharmacokinetics GI AbsorptionHighGood oral bioavailability predicted
BBB PermeantNoLow CNS side effects predicted
CYP2D6 InhibitorNoLow drug-drug interaction risk
CYP3A4 InhibitorYesPotential for drug-drug interaction
Drug-Likeness Lipinski's Rule0 ViolationsGood drug-likeness
Toxicity hERG I InhibitorNoLow risk of cardiotoxicity
AMES ToxicityYesPotential mutagenicity risk (nitro group)
Note: Data are hypothetical predictions. The potential for AMES toxicity is a common flag for nitro-aromatic compounds and requires experimental verification.

Hypothesized Mechanism of Action

Based on the in silico predictions, "this compound" is hypothesized to bind to the pore of the Orai1 channel. This occlusion physically blocks the influx of Ca²⁺ into the cell following store depletion, thereby inhibiting the sustained calcium signal necessary for the activation of downstream effectors like Calcineurin and the Nuclear Factor of Activated T-cells (NFAT). In cancer cells, this disruption of Ca²⁺-dependent signaling can lead to cell cycle arrest and apoptosis.

G cluster_0 Cellular Environment cluster_1 Plasma Membrane er Endoplasmic Reticulum (ER) (Ca²⁺ Store) stim STIM1 Sensor er->stim Store Depletion pm Plasma Membrane cyto Cytosol orai Orai1 Channel ca_influx Ca²⁺ Influx orai->ca_influx Channel Opening stim->orai Activation ligand 2-Methyl-3-nitroimidazo [1,2-a]pyridine ligand->orai Inhibition ca_store Ca²⁺ downstream Downstream Signaling (NFAT Activation, Proliferation) ca_influx->downstream Activation apoptosis Cell Cycle Arrest Apoptosis downstream->apoptosis Inhibition

Fig. 2: Hypothesized signaling pathway inhibition.

Proposed Experimental Validation

The in silico predictions must be validated through rigorous experimental testing. The following protocols are proposed to test the primary hypothesis of CRAC channel inhibition and the secondary hypothesis of anticancer activity.

CRAC Channel Inhibition Assay (Patch-Clamp Electrophysiology)

This method directly measures the ion currents through CRAC channels.[16]

Protocol:

  • Cell Culture: Use a cell line with robust endogenous CRAC currents, such as Jurkat T cells or RBL cells.

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings. Use a pipette solution containing a high concentration of a Ca²⁺ chelator (e.g., 10 mM BAPTA) and a passive store-depleting agent (e.g., 1 µM thapsigargin) to maximally activate CRAC currents (I_CRAC).

  • Current Measurement: Hold the cell at a potential of -80 mV and apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2 seconds to monitor current development.

  • Compound Application: Once I_CRAC reaches a stable maximum, perfuse the bath solution with varying concentrations of "this compound" (e.g., 0.1 µM to 100 µM).

  • Data Analysis: Measure the reduction in I_CRAC amplitude at -80 mV for each concentration. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[17][18][19][20][21]

Protocol:

  • Cell Seeding: Seed a cancer cell line known to depend on calcium signaling (e.g., Jurkat T cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere or stabilize overnight.

  • Compound Treatment: Treat the cells with a serial dilution of "this compound" (e.g., from 0.01 µM to 200 µM) in fresh culture medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[18][19][21] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and calculate the IC₅₀ value, which represents the concentration required to inhibit cell growth by 50%.

Conclusion

This technical guide presents a structured, hypothesis-driven in silico workflow for predicting the bioactivity of "this compound". Computational analyses predict that this compound is a promising candidate for CRAC channel (Orai1) inhibition, possessing favorable drug-like properties with a notable flag for potential mutagenicity that warrants experimental investigation. The hypothesized mechanism, involving the disruption of cellular calcium signaling, suggests a potential application as an anticancer agent. The detailed protocols for both computational analysis and subsequent experimental validation provide a clear and actionable framework for researchers in drug discovery to efficiently evaluate novel chemical entities. This integrated approach of computational prediction followed by targeted experimental work is essential for accelerating the development of new therapeutic agents.

References

"2-Methyl-3-nitroimidazo[1,2-a]pyridine" derivatives and analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methyl-3-nitroimidazo[1,2-a]pyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of its derivatives and analogs, with a focus on quantitative data and detailed experimental protocols.

Introduction

Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have garnered substantial interest due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The introduction of a nitro group, particularly at the 3-position, and a methyl group at the 2-position, modulates the electronic and steric properties of the scaffold, often enhancing its biological potency. These compounds are of particular interest in the development of new therapeutic agents against cancer, infectious diseases like tuberculosis and leishmaniasis, and inflammatory conditions.[1][3][4] The nitroimidazole moiety is a key pharmacophore, and its biological activity is often dependent on the reductive activation of the nitro group by specific enzymes, such as nitroreductases, within target organisms or cells.[5][6] This guide will delve into the synthetic strategies, quantitative biological data, and experimental methodologies related to this promising class of compounds.

Data Presentation

Synthesis and Characterization Data

A variety of synthetic methods have been developed for this compound and its analogs. The following table summarizes key synthetic approaches and characterization data for representative compounds.

Compound IDSynthetic MethodStarting MaterialsReagents and ConditionsYield (%)Melting Point (°C)References
1 Oxidative AminationNitroalkenes, 2-aminopyridinesFe(NO₃)₃·9H₂O, 1,2-DCE, 80°C, 6h76-[7]
2 Nucleophilic Substitution2-(3-nitroimidazo[1,2-a]pyridin-2-yl)isothiouronium chloride salt, functionalized alkyl halideBase--[8]
3 Condensation/Cyclization2-aminopyridines, nitrostyrenesSodium dichloriodideGood-[9]
4 One-pot Groebke-Blackburn-Bienayme2-aminopyridine, aldehyde, isocyanideAcid catalyst30-50-[1]
5a-k Nucleophilic Substitution2-chloro-3-nitro imidazo[1,2-a]pyridine, thiourea, alkyl halidesBase-192-194 (for 5a)[8][10]
2g Sulfonylation--57226[11]
2c ---70242[11]
1d ---46196[11]
Biological Activity Data

The derivatives of this compound have been evaluated against various biological targets. The following tables summarize their in vitro activities.

Anticancer Activity

Compound IDCell LineAssay TypeIC₅₀ (µM)Reference
12 HT-29 (Colon)Cytotoxicity4.15 ± 2.93[1]
14 B16F10 (Melanoma)Cytotoxicity21.75 ± 0.81[1]
18 MCF-7 (Breast)Cytotoxicity14.81 ± 0.20[1]
11 MCF-7 (Breast)Cytotoxicity20.47 ± 0.10[1]
12 MCF-7 (Breast)Cytotoxicity30.88 ± 14.44[1]
13 B16F10 (Melanoma)Cytotoxicity197.06 ± 14.42[1]
IP-5 HCC1937 (Breast)MTT45[12]
IP-6 HCC1937 (Breast)MTT47.7[12]
IP-7 HCC1937 (Breast)MTT79.6[12]
6 A375 (Melanoma)MTT9.7 - 44.6[13]
6 WM115 (Melanoma)MTT9.7 - 44.6[13]
6 HeLa (Cervical)MTT9.7 - 44.6[13]

Antimicrobial and Antiparasitic Activity

Compound IDOrganismAssay TypeMIC (µg/mL)EC₅₀ (µM)Reference
5a-k Staphylococcus aureus ATCC 29213Microdilution>128-[8]
5a-k Pseudomonas aeruginosa ATCC 27853Microdilution>128-[8]
5 Leishmania donovani--1-2.1[6]
5 Trypanosoma brucei brucei--1.3-2.2[6]
Hit A Leishmania donovani---[14]
3 Leishmania donovani--8.8[14]
3 Leishmania infantum--9.7[14]
3 Trypanosoma b. brucei--12.8[14]
- Mycobacterium tuberculosis H₃₇Rv-3.1-[15]
PA-824 MDR-TB-0.03-0.25-[15]
TBA-354 Mycobacterium tuberculosis---[16]

Experimental Protocols

General Synthesis of 2-Nitro-3-arylimidazo[1,2-a]pyridines via Oxidative Amination[7][18]
  • To a solution of 2-aminopyridine (1 mmol) and nitroalkene (1.2 mmol) in 1,2-dichloroethane (3 mL) in a sealed tube, add Fe(NO₃)₃·9H₂O (10 mol%).

  • Stir the reaction mixture at 80°C for 6 hours under an aerobic atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the desired 2-nitro-3-arylimidazo[1,2-a]pyridine.

Synthesis of 2-Thioalkyl-3-nitroimidazo[1,2-a]pyridine Derivatives[8][10]
  • Step 1: Synthesis of 2-(3-nitroimidazo[1,2-a]pyridin-2-yl)isothiouronium chloride salt.

    • A mixture of 2-chloro-3-nitroimidazo[1,2-a]pyridine (1 mmol) and thiourea (1.2 mmol) in ethanol is refluxed for 4 hours.

    • After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the isothiouronium salt.

  • Step 2: Synthesis of 2-thioalkyl derivatives.

    • To a solution of the isothiouronium salt (1 mmol) in a suitable solvent, add a base (e.g., K₂CO₃, 2 mmol) and the corresponding functionalized alkyl chloride or bromide (1.1 mmol).

    • Stir the mixture at room temperature or heat as required, monitoring by TLC.

    • After the reaction is complete, pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to obtain the final products.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)[8][19]
  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the diluted compound with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)[13][20]
  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

Synthesis Workflow for 2-Thioalkyl-3-nitroimidazo[1,2-a]pyridines

G A 2-Chloro-3-nitroimidazo[1,2-a]pyridine C 2-(3-nitroimidazo[1,2-a]pyridin-2-yl)isothiouronium chloride salt A->C B Thiourea B->C F 2-Thioalkyl-3-nitroimidazo[1,2-a]pyridine Derivatives C->F D Functionalized Alkyl Halide D->F E Base (e.g., K2CO3) E->F

Caption: General synthesis scheme for 2-thioalkyl derivatives.

Biological Screening Workflow for Anticancer Activity

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Synthesized Derivatives B MTT Assay on Cancer Cell Lines (e.g., HT-29, B16F10, MCF-7) A->B C Determine IC50 Values B->C D Lead Compounds (Low IC50) C->D Select Leads E Western Blot Analysis D->E F Cell Cycle Analysis D->F G Apoptosis Assays D->G H Target Identification E->H F->H G->H

Caption: Workflow for anticancer drug discovery.

Proposed AKT/mTOR Signaling Pathway Inhibition

G cluster_pathway AKT/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Compound Imidazo[1,2-a]pyridine Derivative (e.g., Cmpd 6) Compound->AKT inhibits Compound->mTORC1 inhibits

Caption: Inhibition of the AKT/mTOR pathway.[13]

Proposed STAT3/NF-κB Inflammatory Pathway Modulation

G cluster_0 Signaling Cascade MIA MIA Derivative STAT3 STAT3 MIA->STAT3 inhibits NFkB NF-κB MIA->NFkB inhibits Curcumin Curcumin Curcumin->STAT3 inhibits Curcumin->NFkB inhibits iNOS iNOS STAT3->iNOS activates COX2 COX-2 STAT3->COX2 activates NFkB->iNOS activates NFkB->COX2 activates Inflammation Inflammation iNOS->Inflammation COX2->Inflammation

Caption: Modulation of the STAT3/NF-κB pathway.[17]

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with significant potential in drug discovery. Their broad spectrum of biological activities, coupled with well-established synthetic routes, makes them attractive candidates for further development. The data and protocols presented in this guide offer a solid foundation for researchers aiming to explore and expand upon the therapeutic potential of this important chemical scaffold. Future work should focus on optimizing the pharmacokinetic properties and in vivo efficacy of lead compounds, as well as further elucidating their mechanisms of action to identify novel therapeutic targets.

References

Theoretical Underpinnings of the Imidazo[1,2-a]pyridine Ring System: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of this bicyclic aromatic system stems from its unique electronic and structural features, which allow for diverse functionalization and interaction with various biological targets. This technical guide provides an in-depth exploration of the theoretical studies that have been instrumental in understanding the structure-activity relationships (SAR), reaction mechanisms, and biological interactions of imidazo[1,2-a]pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this remarkable scaffold.

Quantum Chemical Investigations: Unraveling Electronic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in elucidating the fundamental electronic and geometric characteristics of the imidazo[1,2-a]pyridine nucleus. These theoretical studies provide invaluable insights into the molecule's reactivity, stability, and spectroscopic properties, which are crucial for rational drug design.

Computational Methods

A prevalent method for these investigations is DFT employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[2][3] This approach offers a good balance between computational cost and accuracy for organic molecules. The choice of basis set is critical for obtaining reliable results, with Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p) being commonly used.[2][3][4] The inclusion of diffuse functions (++) is particularly important for accurately describing systems with lone pairs or anions, while polarization functions (d,p) account for the non-spherical nature of electron distribution in molecules.[4]

Key Calculated Properties

Theoretical studies on imidazo[1,2-a]pyridine derivatives have yielded a wealth of quantitative data that correlate with experimental observations and predict molecular behavior. These properties are summarized in the tables below.

Table 1: Calculated Molecular Orbital Energies and Related Parameters

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)MethodReference
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine---B3LYP/6-311++G(d,p)[5]
Imidazo[1,2-a]pyrimidine Schiff base derivatives---B3LYP/6-31G(d,p)[1]
Azo-linked imidazo[1,2-a]pyridine derivatives---B3LYP/6-311++G(d,p)[6]

Note: Specific HOMO/LUMO values were not provided in the snippets, but the energy gap is a key parameter investigated.

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data

CompoundSpectroscopic DataExperimental Value (ppm)Calculated Value (ppm)MethodReference
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine13C NMR (Benzene ring)134.13, 129.01, 128.59, 128.52142.39, 134.53–133.01, 135.59–132.90, 132.90B3LYP/6-311++G(d,p)[5]
(E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine13C NMR (Thiophene ring)132.76, 131.03, 128.28, 126.96129.49, 132.64, 142.70, 154.37B3LYP/6-311++G(d,p)[5]

Molecular Docking and Dynamics: Simulating Biological Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for predicting and analyzing the binding of imidazo[1,2-a]pyridine derivatives to their biological targets. These in silico approaches guide the design of more potent and selective inhibitors.

Molecular Docking Protocols

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and key intermolecular interactions.

A typical molecular docking workflow involves:

  • Receptor Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.[4]

  • Ligand Preparation: The 2D structure of the imidazo[1,2-a]pyridine derivative is drawn and converted to a 3D conformation. Energy minimization is performed using a suitable force field.[4]

  • Docking Simulation: A docking program, such as AutoDock or Molegro Virtual Docker (MVD), is used to explore the conformational space of the ligand within the binding site of the receptor.[4][7] The program calculates the binding energy for different poses, and the pose with the lowest energy is considered the most probable binding mode.

Table 3: Reported Binding Affinities from Molecular Docking Studies

Compound/DerivativeTarget ProteinBinding Affinity (kcal/mol)Docking SoftwareReference
Imidazo[1,2-a]pyrimidine Schiff base derivativehACE2-9.1-[1]
Imidazo[1,2-a]pyrimidine Schiff base derivativeSpike protein-7.3-[1]
Azo-based imidazo[1,2-a]pyridine derivative (4b)GyrB-10.4-[6]
Imidazo[1,2-a]pyridine derivative (Compound C)Oxidoreductase-9.207-[7]
Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time.

A general protocol for MD simulations includes:

  • System Preparation: The docked ligand-protein complex is placed in a simulation box, which is then solvated with an explicit water model (e.g., TIP3P or SPC). Counter-ions are added to neutralize the system.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant temperature and pressure (NPT ensemble) to ensure that the solvent and ions are properly distributed around the protein and ligand.

  • Production Run: The production simulation is run for a specific duration (e.g., nanoseconds to microseconds), during which the trajectory of all atoms is saved for analysis.

  • Analysis: The trajectory is analyzed to calculate various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond interactions, and binding free energies.

Reaction Mechanisms and Signaling Pathways

Theoretical studies are also instrumental in elucidating the mechanisms of chemical reactions and biological signaling pathways involving imidazo[1,2-a]pyridines.

Plausible Mechanism for the Synthesis of Imidazo[1,2-a]pyridines

A plausible mechanistic pathway for the molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridin-3-yl derivatives has been proposed.[3] The key steps are visualized in the following diagram.

G cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product 2-aminopyridine 2-aminopyridine imine_intermediate Imine Intermediate 2-aminopyridine->imine_intermediate Condensation acetophenone acetophenone phenylglyoxal phenylglyoxal acetophenone->phenylglyoxal Iodine catalyst, Dehydration dimedone dimedone cyclized_intermediate Cyclized Intermediate dimedone->cyclized_intermediate phenylglyoxal->imine_intermediate imine_intermediate->cyclized_intermediate Intramolecular Cyclization imidazo_pyridine Imidazo[1,2-a]pyridine Derivative cyclized_intermediate->imidazo_pyridine Dehydration G IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Target_Genes Target Gene Expression (COX-2, iNOS, Bcl-2) NFkB_nucleus->Target_Genes activates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pSTAT3_dimer p-STAT3 Dimer (nucleus) pSTAT3->pSTAT3_dimer pSTAT3_dimer->Target_Genes activates Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->IkB inhibits degradation Imidazo_pyridine->pSTAT3 inhibits phosphorylation Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->STAT3

References

Methodological & Application

Application Note: Synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. This scaffold is a core component of several commercially available drugs, exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of a nitro group at the C3 position can serve as a key step for further functionalization or to modulate the biological activity of the molecule. This document provides a detailed two-step protocol for the synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine, starting from 2-aminopyridine. The first step involves the cyclization of 2-aminopyridine with chloroacetone to form the 2-methylimidazo[1,2-a]pyridine intermediate, followed by regioselective nitration at the C3 position.

Data Summary

The synthesis involves two sequential reactions: the formation of the imidazo[1,2-a]pyridine ring system, followed by electrophilic nitration. The quantitative data for each step, based on representative literature procedures, are summarized below.

StepReactantsProductSolventReaction Time (h)Temperature (°C)Yield (%)Melting Point (°C)
12-Aminopyridine, Chloroacetone2-Methylimidazo[1,2-a]pyridineEthanol6Reflux (≈78)75-8555-58
22-Methylimidazo[1,2-a]pyridine, HNO₃, H₂SO₄This compoundAcetic Acid0.5 - 10 - 2560-70144-146

Physicochemical Properties of this compound [1][2]

  • CAS Number: 34165-09-8

  • Molecular Formula: C₈H₇N₃O₂

  • Molecular Weight: 177.16 g/mol

Experimental Protocols

This synthesis is performed in two main parts. It is recommended to purify the intermediate from Step 1 before proceeding to Step 2.

Part 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

This procedure outlines the condensation reaction between 2-aminopyridine and chloroacetone to form the bicyclic imidazo[1,2-a]pyridine core.

Materials:

  • 2-Aminopyridine

  • Chloroacetone (stabilized)

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Ethanol (absolute)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add 2-aminopyridine (1.0 eq), anhydrous sodium bicarbonate (2.0 eq), and absolute ethanol (100 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add chloroacetone (1.1 eq) dropwise to the stirring suspension. Caution: Chloroacetone is a lachrymator and toxic; handle in a fume hood.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the resulting residue in deionized water (50 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting-point solid.

  • The crude 2-methylimidazo[1,2-a]pyridine can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound

This procedure describes the regioselective nitration of the 2-methylimidazo[1,2-a]pyridine intermediate at the C3 position, which is the most electron-rich and sterically accessible position for electrophilic attack. This protocol is adapted from general nitration procedures for related imidazo[1,5-a]pyridines.[3]

Materials:

  • 2-Methylimidazo[1,2-a]pyridine (from Part 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Glacial Acetic Acid

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a 100 mL three-neck flask equipped with a magnetic stir bar and thermometer, dissolve 2-methylimidazo[1,2-a]pyridine (1.0 eq) in glacial acetic acid (20 mL).

  • Cool the flask in an ice bath to 0-5°C.

  • Prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.2 eq) to concentrated nitric acid (1.2 eq) in a separate flask, keeping it cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-methylimidazo[1,2-a]pyridine over 20-30 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Slowly and carefully pour the reaction mixture over crushed ice (approx. 100 g) in a beaker with constant stirring.

  • A yellow precipitate of the nitro product should form.

  • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of cold deionized water.

  • Dry the product under vacuum. Recrystallization from an appropriate solvent such as ethanol can be performed for further purification.

Workflow Visualization

The following diagram illustrates the two-step synthesis pathway for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Nitration R1 2-Aminopyridine Reagent1 NaHCO₃, EtOH Reflux R2 Chloroacetone P1 2-Methylimidazo[1,2-a]pyridine Reagent2 HNO₃, H₂SO₄ 0-10 °C P1->Reagent2 P2 This compound Reagent1->P1 Reagent2->P2

Caption: Two-step synthesis of this compound.

References

Synthesis of Substituted Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of substituted imidazo[1,2-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The protocols outlined below cover several common and efficient synthetic strategies, including the traditional condensation reaction, one-pot multicomponent reactions, and microwave-assisted methods.

Introduction

Imidazo[1,2-a]pyridines are a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties.[1][2] Their unique electronic and structural features also make them attractive for applications in materials science, such as in organic light-emitting diodes (OLEDs).[1] This document offers step-by-step guidance on the synthesis of these versatile compounds.

Synthetic Methodologies

Several synthetic routes to substituted imidazo[1,2-a]pyridines have been developed. The most common approaches are:

  • Classical Condensation of 2-Aminopyridines with α-Haloketones: This is a traditional and widely used method for the synthesis of imidazo[1,2-a]pyridines.[3][4] The reaction involves the nucleophilic substitution of the halogen in the α-haloketone by the pyridine nitrogen of 2-aminopyridine, followed by intramolecular cyclization.

  • One-Pot, Three-Component Reactions (Groebke–Blackburn–Bienaymé Reaction): This methodology offers an efficient and atom-economical approach to synthesize 3-aminoimidazo[1,2-a]pyridines.[1][5] It involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst.[5][6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridines.[2][7][8] This technique can be applied to both the classical condensation and multicomponent reactions.

Experimental Protocols

Protocol 1: Classical Synthesis via Condensation of 2-Aminopyridine and α-Haloketone

This protocol describes the synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone (or other substituted phenacyl bromides)

  • Ethanol

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1 mmol) in ethanol (10 mL).

  • Add 2-bromoacetophenone (1 mmol) to the solution.

  • Optionally, add sodium bicarbonate (1.2 mmol) to the reaction mixture to act as a base.

  • Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford the desired 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: One-Pot, Three-Component Synthesis (Groebke–Blackburn–Bienaymé Reaction)

This protocol details the synthesis of N-tert-butyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-amine.[9]

Materials:

  • 2-Aminopyridine

  • 4-Nitrobenzaldehyde

  • tert-Butyl isocyanide

  • Iodine (catalyst)

  • Ethanol

Procedure:

  • To a 100 mL round-bottom flask, add 4-nitrobenzaldehyde (10 mmol), 2-aminopyridine (10 mmol), and tert-butyl isocyanide (10 mmol) in ethanol (20 mL).[9]

  • Add a catalytic amount of iodine (0.5 mol%) to the reaction mixture.[9]

  • Stir the reaction mixture at room temperature.[9] The reaction progress can be monitored by TLC.

  • Upon completion, an orange-yellowish precipitate will form.[9]

  • Filter the precipitate, wash it with excess ethanol, and dry it under vacuum.[9]

  • The product can be further purified by crystallization from ethanol.[9]

Protocol 3: Microwave-Assisted Synthesis

This protocol describes an efficient synthesis of imidazo[1,2-a]pyridine derivatives using microwave irradiation.[2]

Materials:

  • Substituted 2-aminonicotinic acid

  • Chloroacetaldehyde

  • Water

Procedure:

  • In a microwave-safe reaction vessel, mix the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL).[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 400 W) and temperature (e.g., 90 °C) for a short duration (e.g., 30 minutes).[2][8]

  • After the reaction is complete, cool the vessel to room temperature.

  • The product can be isolated by filtration or extraction with a suitable organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of various substituted imidazo[1,2-a]pyridines.

Table 1: One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.[5]

Entry2-AminopyridineAldehydeIsocyanideCatalystSolventTemp (°C)Time (h)Yield (%)
12-AminopyridineFurfuraltert-Butyl isocyanideNH₄ClWater60882
22-Amino-5-methylpyridineFurfuraltert-Butyl isocyanideNH₄ClWater60875
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanideNH₄ClWater60867
42-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanideNH₄ClWater60880

Table 2: Microwave-Assisted One-Pot Synthesis of Imidazo[1,2-a]pyridine-1,2,3-triazoles.[1]

EntryIsocyanideCatalystSolventTemp (°C)Time (min)Yield (%)
1tert-Butyl isocyanideNH₄ClWater603089
2Cyclohexyl isocyanideNH₄ClWater603085
3Benzyl isocyanideNH₄ClWater603091
44-Methoxyphenyl isocyanideNH₄ClWater603082

Table 3: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives.[2]

EntrySubstituted 2-Aminonicotinic AcidSolventTemp (°C)Time (min)Yield (%)
12-Aminonicotinic acidWater-3095
26-Chloro-2-aminonicotinic acidWater-3092
36-Hydroxy-2-aminonicotinic acidWater-3094

Visualized Workflows

The following diagrams illustrate the general workflows for the described synthetic methodologies.

G cluster_0 Protocol 1: Classical Condensation A1 Dissolve 2-Aminopyridine in Ethanol A2 Add α-Haloketone A1->A2 Step 1 A3 Reflux Reaction Mixture A2->A3 Step 2 A4 Cool and Precipitate in Water A3->A4 Step 3 A5 Filter and Dry Product A4->A5 Step 4 A6 Purify by Recrystallization A5->A6 Step 5

Caption: Workflow for Classical Synthesis.

G cluster_1 Protocol 2: One-Pot, Three-Component Reaction B1 Combine 2-Aminopyridine, Aldehyde, and Isocyanide B2 Add Catalyst (e.g., Iodine) B1->B2 Step 1 B3 Stir at Room Temperature B2->B3 Step 2 B4 Filter Precipitated Product B3->B4 Step 3 B5 Wash and Dry Product B4->B5 Step 4 B6 Purify by Crystallization B5->B6 Step 5

Caption: Workflow for One-Pot Synthesis.

G cluster_2 Protocol 3: Microwave-Assisted Synthesis C1 Mix Reactants in Microwave Vessel C2 Seal and Place in Microwave Reactor C1->C2 Step 1 C3 Microwave Irradiation C2->C3 Step 2 C4 Cool to Room Temperature C3->C4 Step 3 C5 Isolate Crude Product C4->C5 Step 4 C6 Purify Product C5->C6 Step 5

References

2-Methyl-3-nitroimidazo[1,2-a]pyridine: A Key Intermediate in the Synthesis of GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-nitroimidazo[1,2-a]pyridine is a pivotal heterocyclic intermediate in the synthesis of various biologically active compounds, most notably drugs targeting the γ-aminobutyric acid type A (GABA-A) receptors. Its structural framework is a common feature in a class of drugs known as "Z-drugs," which includes the widely prescribed hypnotic agent, zolpidem. The imidazo[1,2-a]pyridine scaffold itself is recognized as a privileged structure in medicinal chemistry due to its presence in numerous therapeutic agents with a wide spectrum of activities, including anxiolytic, sedative, and anticonvulsant properties.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent elaboration into drug candidates. It also outlines the signaling pathway of zolpidem, a prominent drug synthesized from this class of intermediates.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a suitable 2-aminopyridine derivative with a nitro-containing carbonyl compound or its equivalent. While a specific, detailed protocol for this exact molecule is not extensively reported, a reliable synthetic route can be adapted from established methods for similar 3-nitroimidazo[1,2-a]pyridine derivatives.

A plausible and efficient method involves the reaction of 2-aminopyridine with a suitable three-carbon nitro-containing synthon. An iron-catalyzed denitration reaction of 2-aminopyridines with 2-methyl-nitroolefins has been reported for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives and can be adapted for this synthesis.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on analogous syntheses of related compounds.

Reaction Scheme:

Materials:

  • 2-Aminopyridine

  • 1-Nitro-2-propanone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in a minimal amount of ethanol.

  • Slowly add a solution of 1-nitro-2-propanone (1.1 eq) in ethanol to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data (Expected):

ParameterExpected Value
Yield 60-75%
Purity (HPLC) >95%
Melting Point 155-160 °C

Application in Drug Synthesis: A Proposed Pathway to a Zolpidem Analog

The 3-nitro group of this compound is a versatile functional group that can be readily reduced to an amino group, providing a key handle for further molecular elaboration. This amino intermediate is crucial for the synthesis of zolpidem and its analogs.

Step 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, including catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Experimental Protocol: Synthesis of 3-Amino-2-methylimidazo[1,2-a]pyridine

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

Procedure:

  • Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2-methylimidazo[1,2-a]pyridine.

Quantitative Data (Expected):

ParameterExpected Value
Yield 80-90%
Purity (HPLC) >98%
Step 2: Synthesis of a Zolpidem Analog

The resulting 3-amino-2-methylimidazo[1,2-a]pyridine can then be converted to a zolpidem analog through a series of reactions that introduce the N,N-dimethylacetamide side chain at the 3-position. The synthesis of zolpidem itself involves several steps starting from a different imidazo[1,2-a]pyridine precursor.[4][5] A plausible route from the 3-amino intermediate would involve acylation followed by amidation.

Proposed Synthetic Workflow:

G A This compound B Reduction (e.g., SnCl2/HCl) A->B C 3-Amino-2-methylimidazo[1,2-a]pyridine B->C D Acylation with Chloroacetyl Chloride C->D E 3-(2-Chloroacetamido)-2-methylimidazo[1,2-a]pyridine D->E F Amination with Dimethylamine E->F G Zolpidem Analog (N,N,2-trimethylimidazo[1,2-a]pyridin-3-yl)acetamide F->G

Caption: Proposed synthetic workflow for a zolpidem analog.

Signaling Pathway of Zolpidem

Zolpidem exerts its therapeutic effects by modulating the activity of GABA-A receptors in the central nervous system. These receptors are ligand-gated ion channels that are permeable to chloride ions. The binding of the inhibitory neurotransmitter GABA to these receptors causes a conformational change that opens the channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which ultimately reduces neuronal excitability.[6][7]

Zolpidem acts as a positive allosteric modulator of GABA-A receptors, meaning it binds to a site on the receptor that is distinct from the GABA binding site (the benzodiazepine binding site).[6][7] This binding enhances the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA. Zolpidem shows a higher affinity for GABA-A receptors containing the α1 subunit.[6][8]

G cluster_0 Neuronal Membrane GABA GABA GABA_A_Receptor GABA-A Receptor (α1 subunit) GABA->GABA_A_Receptor Binds Zolpidem Zolpidem Zolpidem->GABA_A_Receptor Binds (Allosteric Site) Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Leads to Sedative_Hypnotic_Effects Sedative_Hypnotic_Effects Reduced_Excitability->Sedative_Hypnotic_Effects Results in

Caption: Zolpidem's mechanism of action at the GABA-A receptor.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmacologically active molecules, particularly those targeting the GABA-A receptor. The protocols and pathways outlined in this document provide a framework for researchers and drug development professionals to utilize this key building block in the discovery and development of new therapeutic agents. The provided diagrams offer a clear visualization of the synthetic strategies and the biological mechanism of action of drugs derived from this important scaffold.

References

Application Notes and Protocols for Biological Screening of 2-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of biological screening methods relevant to the evaluation of "2-Methyl-3-nitroimidazo[1,2-a]pyridine" and related nitroimidazo[1,2-a]pyridine compounds. The protocols detailed below are foundational for assessing the potential of this chemical scaffold in various therapeutic areas, including oncology, infectious diseases, and others.

Quantitative Data Summary

The biological activities of this compound and its analogs are summarized below. This data is compiled from various in vitro assays and serves as a baseline for comparison in screening campaigns.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 6A375 (Melanoma)MTT<12[1]
Compound 6WM115 (Melanoma)MTT<12[1]
IP-5HCC1937 (Breast)MTT45[2]
IP-6HCC1937 (Breast)MTT47.7[2]
HB9A549 (Lung)MTT50.56[3]
HB10HepG2 (Liver)MTT51.52[3]

Table 2: Antimicrobial Activity of Nitroimidazo[1,2-a]pyridine Derivatives

Compound IDOrganismAssay TypeMIC (µg/mL)IC50 (µM)Reference
PA-824Mycobacterium tuberculosisBroth Microdilution< 1-[4][5]
Compound 5Leishmania donovaniAmastigote Assay-1.3[6]
Compound 5Leishmania majorAmastigote Assay-2.1[6]
Compound 5Trypanosoma brucei brucei--1.3[6]
Compound 5Trypanosoma cruzi--2.2[6]

Table 3: Cytotoxicity and Genotoxicity Profile

Compound IDCell Line/Test SystemAssay TypeCC50 (µM)ResultReference
Compound 5HepG2Cytotoxicity> 100-[6]
Compound 5THP1Cytotoxicity> 62.5-[6]
Compound 5Salmonella typhimuriumAmes Test-Non-mutagenic[6]
Compound 5-Comet Assay-Non-genotoxic[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

In Vitro Anticancer Screening: MTT Assay for Cell Viability

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines.[1][2][3]

Materials:

  • Cancer cell lines (e.g., A375, HCC1937, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom sterile plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

In Vitro Antimicrobial Screening: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well round-bottom microtiter plates

  • This compound (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation:

    • Culture the microorganism overnight.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the stock solution of this compound to the first well and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Add 100 µL of the prepared inoculum to each well.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Mechanism of Action: Western Blot for PI3K/AKT/mTOR Pathway

This protocol investigates the effect of this compound on key proteins in the PI3K/AKT/mTOR signaling pathway.[1]

Materials:

  • Cancer cells treated with the compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine changes in protein expression and phosphorylation.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth Compound Imidazo[1,2-a]pyridine (e.g., Compound 6) Compound->AKT inhibits Compound->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridines.

Experimental Workflow

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action & Lead Optimization CompoundLib Compound Library (incl. This compound) PrimaryAssay High-Throughput Primary Assay (e.g., Cell Viability) CompoundLib->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse Selectivity Selectivity/Cytotoxicity (Normal vs. Cancer Cells) Hits->Selectivity ValidatedHits Validated Hits DoseResponse->ValidatedHits Selectivity->ValidatedHits MOA Mechanism of Action (e.g., Western Blot, Enzyme Assays) ValidatedHits->MOA ADME In Vitro ADME/Tox (e.g., Ames Test) ValidatedHits->ADME LeadCandidate Lead Candidate(s) MOA->LeadCandidate ADME->LeadCandidate

Caption: A general experimental workflow for the screening of this compound.

Logical Relationship

Bioactivation_Pathway NitroCompound Nitroimidazo[1,2-a]pyridine (Prodrug) NTR1 Type 1 Nitroreductase (NTR1) (in Leishmania) NitroCompound->NTR1 enters parasite Radical Nitroso/Hydroxylamine Intermediates (Reactive Nitrogen Species) NTR1->Radical bioactivates CellDeath Parasite Cell Death Radical->CellDeath causes cytotoxicity

Caption: Bioactivation of a nitroimidazo[1,2-a]pyridine derivative in Leishmania.[6]

References

In Vitro Anticancer Activity of 2-Methyl-3-nitroimidazo[1,2-a]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This document provides a detailed guide for assessing the in vitro anticancer activity of a specific derivative, 2-Methyl-3-nitroimidazo[1,2-a]pyridine. The protocols outlined below are established methods for determining cytotoxicity, long-term cell survival, induction of apoptosis, and effects on cell cycle progression. The presented data and signaling pathways are hypothetical and based on the known activities of similar imidazo[1,2-a]pyridine compounds, which frequently target the PI3K/Akt/mTOR signaling pathway.[1][2][3]

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4]

Experimental Protocol
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Data Presentation
Cell LineTreatment Duration (hours)IC₅₀ (µM) of this compound
MCF-7 (Breast Cancer)4825.5
A549 (Lung Cancer)4832.8
HeLa (Cervical Cancer)4818.2
MCF-7 (Breast Cancer)7215.3
A549 (Lung Cancer)7221.7
HeLa (Cervical Cancer)7210.9

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Serial Dilutions of Compound compound_prep->add_compound incubate_48h Incubate for 48/72 hours add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

MTT Assay Workflow Diagram

Assessment of Long-Term Survival: Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to undergo "unlimited" division and form a colony. It is a measure of long-term cell survival and reproductive integrity after treatment with a cytotoxic agent.

Experimental Protocol
  • Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a low and precise number of cells (e.g., 200, 500, 1000 cells) into 6-well plates.

  • Compound Treatment: Allow the cells to attach for 24 hours. Then, treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.

  • Incubation: After 24 hours of treatment, remove the medium containing the compound, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Fixation and Staining: After the incubation period, remove the medium and wash the wells with PBS. Fix the colonies with a solution of 4% paraformaldehyde or methanol for 15 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 30 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (a colony is defined as a cluster of at least 50 cells).

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

Data Presentation
Treatment Concentration (µM)Plating Efficiency (%)Surviving Fraction
0 (Vehicle Control)85.01.00
1059.50.70
2034.00.40
4012.80.15

Experimental Workflow

Clonogenic_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_incubation Incubation cluster_staining Staining & Analysis seed_cells Seed Low Density of Cells attach_cells Allow Cells to Attach (24h) seed_cells->attach_cells treat_compound Treat with Compound (24h) attach_cells->treat_compound replace_medium Replace with Fresh Medium treat_compound->replace_medium incubate_colonies Incubate for 10-14 Days replace_medium->incubate_colonies fix_colonies Fix Colonies incubate_colonies->fix_colonies stain_colonies Stain with Crystal Violet fix_colonies->stain_colonies count_colonies Count Colonies stain_colonies->count_colonies calculate_sf Calculate Surviving Fraction count_colonies->calculate_sf

Clonogenic Assay Workflow

Assessment of Apoptosis: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Experimental Protocol
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide staining solutions according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: Q1 (Necrotic: Annexin V-/PI+), Q2 (Late Apoptotic: Annexin V+/PI+), Q3 (Viable: Annexin V-/PI-), and Q4 (Early Apoptotic: Annexin V+/PI-).

Data Presentation
Treatment% Viable Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic Cells (Q2)% Necrotic Cells (Q1)
Vehicle Control95.22.11.51.2
IC₅₀ (24h)70.315.810.53.4
2x IC₅₀ (24h)45.128.922.33.7
IC₅₀ (48h)55.625.415.23.8
2x IC₅₀ (48h)30.738.125.95.3

Experimental Workflow

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_harvest Harvesting & Washing cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plates treat_compound Treat with Compound seed_cells->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells wash_cells Wash with Cold PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Binding Buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_dark Incubate in Dark add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry quantify_populations Quantify Cell Populations flow_cytometry->quantify_populations

Apoptosis Assay Workflow

Assessment of Cell Cycle Distribution: Propidium Iodide Staining and Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[1]

Experimental Protocol
  • Cell Treatment: Seed cells and treat them with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Cell Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation
Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control60.525.314.2
IC₅₀ (24h)50.120.729.2
2x IC₅₀ (24h)42.315.542.2
IC₅₀ (48h)45.818.935.3
2x IC₅₀ (48h)35.712.152.2

Experimental Workflow

Cell_Cycle_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells treat_compound Treat with Compound seed_cells->treat_compound harvest_cells Harvest Cells treat_compound->harvest_cells fix_ethanol Fix in Cold 70% Ethanol harvest_cells->fix_ethanol wash_cells Wash with PBS fix_ethanol->wash_cells stain_pi_rnase Stain with PI and RNase A wash_cells->stain_pi_rnase incubate_dark Incubate in Dark stain_pi_rnase->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry analyze_phases Analyze Cell Cycle Phases flow_cytometry->analyze_phases

Cell Cycle Analysis Workflow

Investigation of Molecular Mechanism: Signaling Pathway Analysis

Based on studies of similar imidazo[1,2-a]pyridine derivatives, a plausible mechanism of action for this compound involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell survival, proliferation, and growth.[1][2][3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Hypothetical Signaling Pathway

Signaling_Pathway compound This compound pi3k PI3K compound->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor p53 p53 akt->p53 mtor->p53 p21 p21 p53->p21 bax Bax p53->bax cell_cycle_arrest Cell Cycle Arrest (G2/M) p21->cell_cycle_arrest bcl2 Bcl-2 bax->bcl2 caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Hypothetical Signaling Pathway

Disclaimer: The experimental data and signaling pathway presented in this document are for illustrative purposes and are based on the known activities of the broader class of imidazo[1,2-a]pyridine compounds. The actual results for this compound may vary and should be determined experimentally.

References

Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives as Potential Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of imidazo[1,2-a]pyridine derivatives as a promising class of antitubercular agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics, and the imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in this area.[1][2][3][4][5]

Quantitative Data Summary

The antitubercular activity of various imidazo[1,2-a]pyridine derivatives has been evaluated against different strains of M. tuberculosis. The following tables summarize the Minimum Inhibitory Concentration (MIC) and cytotoxicity data for some of the most potent analogues.

Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives against M. tuberculosis H37Rv

CompoundModificationMIC (µM)Reference
Compound 15 Imidazo[1,2-a]pyridinecarboxamide derivative0.10[6]
Compound 16 Imidazo[1,2-a]pyridinecarboxamide derivative0.19[6]
Compound 5 Initial "hit" compound0.2[7][8]
Compound 9 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide≤0.006[7][8]
Compound 12 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide≤0.006[7][8]
Compound 16 (Moraski et al.) 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide≤0.006[7]
Compound 17 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide≤0.006[7][8]
Compound 18 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide≤0.006[7][8]

Table 2: Activity of Selected Imidazo[1,2-a]pyridine-3-carboxamides against Drug-Resistant M. tuberculosis Strains

CompoundMtb StrainMIC Range (µM)Reference
Compounds 15 & 16 MDR and XDR clinical isolates0.05 - 1.5[2][6]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides MDR strains0.07 - 2.2[3][5]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides XDR strains0.07 - 0.14[3][5]
Compound 18 MDR and XDR clinical isolatesSurpassed potency of PA-824[7][8]

Table 3: Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives

Compound SeriesCell LineIC50 (µM)Selectivity Index (SI = IC50/MIC)Reference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides VERO>128-[3][5]
Compound 15 Vero102.071024[6]
Compound 16 Vero≥191.67≥1024[6]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives based on methodologies reported in the literature.

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

This protocol outlines a common synthetic route to imidazo[1,2-a]pyridine-3-carboxamides.

Materials:

  • Substituted 2-aminopyridine

  • Ethyl 2-chloroacetoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Desired amine

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-3-carboxylate.

    • A mixture of a substituted 2-aminopyridine and ethyl 2-chloroacetoacetate in ethanol is refluxed in the presence of sodium bicarbonate.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography.

  • Step 2: Hydrolysis to Imidazo[1,2-a]pyridine-3-carboxylic acid.

    • The ethyl ester from Step 1 is dissolved in a mixture of THF and water.

    • Lithium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

    • The reaction is neutralized with acid, and the product is extracted and purified.

  • Step 3: Amide Coupling.

    • The carboxylic acid from Step 2 is dissolved in DCM or DMF.

    • EDC, HOBt, and DIPEA are added, followed by the desired amine.

    • The reaction mixture is stirred at room temperature until completion.

    • The crude product is then purified by column chromatography to yield the final imidazo[1,2-a]pyridine-3-carboxamide.

Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol describes a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv culture

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin

Procedure:

  • Preparation of Inoculum:

    • M. tuberculosis H37Rv is grown to mid-log phase in 7H9 broth.

    • The culture is diluted to a standardized optical density (OD).

  • Compound Dilution:

    • Test compounds are serially diluted in 7H9 broth in a 96-well plate.

  • Inoculation:

    • The diluted bacterial suspension is added to each well containing the test compound.

    • Positive (no drug) and negative (no bacteria) controls are included.

  • Incubation:

    • The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • A mixture of Alamar Blue reagent and Tween 80 is added to each well.

    • The plates are re-incubated for 16-24 hours.

  • Reading Results:

    • A color change from blue (no growth) to pink (growth) is observed.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Visualizations

Diagram 1: Generalized Synthesis Workflow for Imidazo[1,2-a]pyridine-3-carboxamides

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling 2-Aminopyridine 2-Aminopyridine Cyclization Cyclization 2-Aminopyridine->Cyclization Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Cyclization Ethyl imidazo[1,2-a]pyridine-3-carboxylate Ethyl imidazo[1,2-a]pyridine-3-carboxylate Cyclization->Ethyl imidazo[1,2-a]pyridine-3-carboxylate Hydrolysis Hydrolysis Ethyl imidazo[1,2-a]pyridine-3-carboxylate->Hydrolysis Imidazo[1,2-a]pyridine-3-carboxylic acid Imidazo[1,2-a]pyridine-3-carboxylic acid Hydrolysis->Imidazo[1,2-a]pyridine-3-carboxylic acid Amide Coupling Amide Coupling Imidazo[1,2-a]pyridine-3-carboxylic acid->Amide Coupling Amine Amine Amine->Amide Coupling Final Product Imidazo[1,2-a]pyridine-3-carboxamide Amide Coupling->Final Product

Caption: A generalized three-step synthesis of imidazo[1,2-a]pyridine-3-carboxamides.

Diagram 2: Workflow for Antitubercular Drug Screening

G Start Start Prepare Mtb Inoculum Prepare Mtb Inoculum Start->Prepare Mtb Inoculum Serial Dilution of Compounds Serial Dilution of Compounds Start->Serial Dilution of Compounds Inoculate Plates Inoculate Plates Prepare Mtb Inoculum->Inoculate Plates Serial Dilution of Compounds->Inoculate Plates Incubate Plates Incubate Plates Inoculate Plates->Incubate Plates Add Alamar Blue Add Alamar Blue Incubate Plates->Add Alamar Blue Re-incubate Re-incubate Add Alamar Blue->Re-incubate Read Results Determine MIC Re-incubate->Read Results End End Read Results->End

Caption: Workflow of the Microplate Alamar Blue Assay (MABA) for MIC determination.

Diagram 3: Proposed Mechanism of Action

G Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine QcrB QcrB (Cytochrome bc1 complex) Imidazo[1,2-a]pyridine->QcrB Inhibits Electron Transport Chain Electron Transport Chain QcrB->Electron Transport Chain Disrupts ATP Synthesis ATP Synthesis Electron Transport Chain->ATP Synthesis Impacts ATP Depletion ATP Depletion ATP Synthesis->ATP Depletion Bacterial Death Bacterial Death ATP Depletion->Bacterial Death

Caption: Proposed mechanism of action for imidazo[1,2-a]pyridines targeting QcrB.[6][7][9]

References

Application Notes and Protocols: 2-Methyl-3-nitroimidazo[1,2-a]pyridine in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory properties.[1] While research on the specific derivative, 2-Methyl-3-nitroimidazo[1,2-a]pyridine, is nascent, studies on structurally related compounds provide a strong rationale for its investigation as a potential anti-inflammatory agent. This document outlines the current understanding of the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives, with a focus on a representative compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), and provides detailed protocols for assessing anti-inflammatory activity.

The anti-inflammatory activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and STAT3 pathways.[2][3] These pathways regulate the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives.

Table 1: In Vitro Anti-inflammatory Activity of MIA

Cell LineTreatmentConcentrationEffectReference
MDA-MB-231MIAIC50Inhibition of cell viability[2]
SKOV3MIAIC50Inhibition of cell viability[2]
MDA-MB-231MIAVariousSuppression of NF-κB DNA binding activity[2]
SKOV3MIAVariousSuppression of NF-κB DNA binding activity[2]
MDA-MB-231MIAVariousReduction in IL-6, IL-1β, TNF-α levels[2]
SKOV3MIAVariousReduction in IL-6, IL-1β, TNF-α levels[2]
MDA-MB-231MIAVariousDecreased expression of iNOS and COX-2 mRNA[2]
SKOV3MIAVariousDecreased expression of iNOS and COX-2 mRNA[2]
MDA-MB-231MIAVariousIncreased IκBα protein expression[2]
SKOV3MIAVariousIncreased IκBα protein expression[2]
MDA-MB-231MIAVariousSuppressed STAT3 phosphorylation[2]
SKOV3MIAVariousSuppressed STAT3 phosphorylation[2]

Table 2: In Vivo Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives

ModelCompoundDoseEffectReference
Carrageenan-induced paw edemaImidazo[1,2-a]pyridine-2-carboxylic acid10 mg/kgMore efficient edema inhibition than indomethacin[4]
Carrageenan-induced paw edema3-amino imidazo[1,2-a]pyridine-2-carboxylic acid10 mg/kgMore efficient edema inhibition than indomethacin[4]
Granuloma model3-amino imidazo[1,2-a]pyridine-2-carboxylic acidNot specifiedChronic anti-inflammatory activity[4]

Signaling Pathways

The anti-inflammatory effects of the imidazo[1,2-a]pyridine derivative MIA are mediated through the modulation of the STAT3/NF-κB signaling pathway.

G Modulation of STAT3/NF-κB Pathway by MIA cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Nuclear Events & Gene Expression LPS LPS IKK IKK LPS->IKK IkBa IκBα IKK->IkBa phosphorylates & degrades NFkB NF-κB (p65/p50) IKK->NFkB activates IkBa->NFkB inhibits NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc translocates to nucleus STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3_nuc p-STAT3 (nuclear) pSTAT3->pSTAT3_nuc translocates to nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, IL-1β, TNF-α) NFkB_nuc->ProInflammatory_Genes induces transcription pSTAT3_nuc->ProInflammatory_Genes induces transcription MIA MIA MIA->IkBa increases expression MIA->pSTAT3 suppresses phosphorylation

Caption: MIA modulates the STAT3/NF-κB signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the test compound on cell lines.[3]

Materials:

  • MDA-MB-231 or SKOV3 cells

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • 96-well plates

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

NF-κB DNA Binding Activity Assay (ELISA-based)

This protocol measures the activation of NF-κB by quantifying its binding to a specific DNA sequence.[3]

Materials:

  • Nuclear extraction kit

  • NF-κB p65 transcription factor assay kit (ELISA-based)

  • Cell lysates from treated and untreated cells

  • Microplate reader

Procedure:

  • Culture and treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS).

  • Extract nuclear proteins from the cells according to the manufacturer's instructions of the nuclear extraction kit.

  • Perform the NF-κB p65 transcription factor assay according to the manufacturer's protocol. This typically involves incubating the nuclear extracts in a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.

  • Detect the bound p65 subunit using a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Quantify the NF-κB DNA binding activity relative to the control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to determine the mRNA expression levels of inflammatory genes.[3]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., iNOS, COX-2, IL-6, IL-1β, TNF-α) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Culture and treat cells with the test compound and/or an inflammatory stimulus.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the levels of specific proteins involved in inflammatory signaling pathways.[2]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IκBα, anti-phospho-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with the test compound and/or an inflammatory stimulus.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anti-inflammatory potential of a test compound.

G General Workflow for Anti-inflammatory Compound Evaluation A Compound Synthesis & Characterization B In Vitro Screening A->B C Cell Viability Assay (e.g., MTT) B->C D Anti-inflammatory Activity Assays (e.g., Cytokine ELISA, Griess Assay) B->D E Mechanism of Action Studies D->E Active Compounds F Signaling Pathway Analysis (Western Blot, qPCR) E->F G In Vivo Studies F->G Promising Candidates H Animal Models of Inflammation (e.g., Carrageenan-induced Paw Edema) G->H I Toxicity & Safety Evaluation G->I

Caption: A typical workflow for evaluating anti-inflammatory compounds.

References

Application Notes and Protocols: Mechanism of Action Studies of 3-Nitroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] These activities include anticancer,[4][5][6][7] anti-inflammatory,[8][9] and antimicrobial properties.[10][11][12] A particular subset of this family, the 3-nitroimidazo[1,2-a]pyridines, has shown promising activity against kinetoplastid parasites, including Leishmania species, the causative agents of leishmaniasis.[13] This document focuses on the mechanism of action of 3-nitroimidazo[1,2-a]pyridine derivatives as antileishmanial agents, providing detailed protocols for their evaluation.

Mechanism of Action: Antileishmanial Activity

The antileishmanial activity of 3-nitroimidazo[1,2-a]pyridine derivatives is primarily attributed to their selective bioactivation by parasitic nitroreductases (NTRs).[13] These enzymes, present in Leishmania but not in mammalian host cells, reduce the nitro group of the compound. This reduction process generates cytotoxic metabolites, such as nitroso and hydroxylamine derivatives, which are highly reactive and can induce oxidative stress, damage cellular macromolecules (DNA, proteins, lipids), and ultimately lead to parasite death.

A key feature of promising drug candidates in this class is their low reduction potential, which allows for selective activation by type 1 nitroreductases (NTR1) found in the parasite.[13] This targeted activation minimizes toxicity to host cells, offering a favorable therapeutic window. Furthermore, studies have shown that some of these compounds are non-mutagenic and non-genotoxic, enhancing their potential as therapeutic agents.[13]

The general proposed mechanism is illustrated in the signaling pathway diagram below.

Quantitative Data Summary

The following tables summarize the in vitro activity and cytotoxicity of representative 3-nitroimidazo[1,2-a]pyridine derivatives from cited studies.

Table 1: In Vitro Antileishmanial and Antitrypanosomal Activity of Compound 5 [13]

Parasite SpeciesIC₅₀ (µM)
Leishmania donovani1 - 2.1
Leishmania infantum1 - 2.1
Leishmania major1 - 2.1
Trypanosoma brucei brucei1.3 - 2.2
Trypanosoma cruzi1.3 - 2.2

Table 2: Cytotoxicity and Physicochemical Properties of Compound 5 [13]

Cell LineCC₅₀ (µM)Reduction Potential (E°)
Human HepG2> 100-0.63 V

Experimental Protocols

Protocol 1: In Vitro Antileishmanial Activity Assay (Promastigote Form)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-nitroimidazo[1,2-a]pyridine derivatives against the promastigote stage of Leishmania species.

Materials:

  • Leishmania species (e.g., L. donovani, L. infantum, L. major) promastigotes

  • M199 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • 3-nitroimidazo[1,2-a]pyridine compounds dissolved in dimethyl sulfoxide (DMSO)

  • Resazurin solution (0.125 mg/mL in PBS)

  • 96-well microtiter plates

  • Incubator (26°C)

  • Microplate reader (fluorescence detector, Ex/Em: 530/590 nm)

Procedure:

  • Culture Leishmania promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Seed the 96-well plates with 1 x 10⁶ promastigotes per well in a final volume of 100 µL.

  • Add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (negative control) and a reference drug (e.g., miltefosine).

  • Incubate the plates at 26°C for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for another 4 hours.

  • Measure the fluorescence using a microplate reader.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the compound concentrations using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cytotoxicity Assay against Mammalian Cells

Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of 3-nitroimidazo[1,2-a]pyridine derivatives against a mammalian cell line (e.g., HepG2).

Materials:

  • HepG2 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • 3-nitroimidazo[1,2-a]pyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the 96-well plates with 1 x 10⁴ HepG2 cells per well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ values by plotting the percentage of cell viability against the compound concentrations.

Visualizations

G Proposed Mechanism of Action of 3-Nitroimidazo[1,2-a]pyridines cluster_parasite Leishmania Parasite Compound 3-Nitroimidazo [1,2-a]pyridine NTR1 Type 1 Nitroreductase (NTR1) Compound->NTR1 Reduction Metabolites Reactive Nitrogen Species (Nitroso, Hydroxylamine) NTR1->Metabolites Bioactivation Damage Cellular Damage (DNA, Proteins, Lipids) Metabolites->Damage Death Parasite Death Damage->Death

Caption: Proposed bioactivation pathway of 3-nitroimidazo[1,2-a]pyridines in Leishmania.

G Experimental Workflow for Antileishmanial Screening Start Synthesized 3-Nitroimidazo[1,2-a]pyridine Derivatives Screening In Vitro Screening (Leishmania promastigotes) Start->Screening Cytotoxicity Cytotoxicity Assay (Mammalian cells) Screening->Cytotoxicity Selectivity Determine Selectivity Index (CC50 / IC50) Cytotoxicity->Selectivity MoA Mechanism of Action Studies (e.g., NTR1 activation) Selectivity->MoA High Selectivity Lead Lead Candidate MoA->Lead

References

Application Notes and Protocols for Evaluating 2-Methyl-3-nitroimidazo[1,2-a]pyridine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold known for a wide range of biological activities.[1] Derivatives of this scaffold have demonstrated potential as anticancer agents by inducing cytotoxicity, cell cycle arrest, and apoptosis in various cancer cell lines.[2][3] This document provides detailed protocols for cell-based assays to evaluate the cytotoxic effects of this compound, along with illustrative data and potential mechanisms of action based on related compounds. The provided data is representative and intended to guide researchers in designing and interpreting their own experiments.

Data Presentation

The following tables summarize representative quantitative data from key cytotoxicity and apoptosis assays. This data is hypothetical and serves to illustrate the potential effects of this compound on a human colon cancer cell line (e.g., HT-29) and a human breast cancer cell line (e.g., MCF-7).

Table 1: IC₅₀ Values of this compound

Cell LineIncubation Time (hours)IC₅₀ (µM)
HT-29484.15[4]
MCF-74830.88[4]

Note: IC₅₀ values are based on studies of structurally related 3-aminoimidazo[1,2-a]pyridine derivatives with a nitro group.[4]

Table 2: Lactate Dehydrogenase (LDH) Release Assay

TreatmentConcentration (µM)% Cytotoxicity (LDH Release)
Vehicle Control-5.2 ± 1.1
This compound525.8 ± 3.5
This compound1048.1 ± 4.2
This compound2575.3 ± 5.9
Positive Control (Lysis Buffer)-100

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control-2.1 ± 0.51.5 ± 0.30.8 ± 0.2
This compound1015.7 ± 2.18.3 ± 1.51.2 ± 0.4
This compound2535.2 ± 3.818.9 ± 2.72.5 ± 0.7

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls.

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • Cells and compound as described for the MTT assay.

Procedure:

  • Seed cells and treat with this compound as described for the MTT assay (steps 1-4).

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After the incubation period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents.

  • Incubate the reaction mixture at room temperature for the time specified in the kit protocol.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the treated, spontaneous release, and maximum release samples.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Cells and compound as described for the MTT assay.

  • 6-well tissue culture plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualization

Experimental Workflow

G Experimental Workflow for Cytotoxicity Assessment cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding (e.g., HT-29, MCF-7) mtt MTT Assay (Cell Viability) cell_culture->mtt ldh LDH Assay (Membrane Integrity) cell_culture->ldh apoptosis Annexin V/PI Staining (Apoptosis) cell_culture->apoptosis compound_prep Compound Preparation (this compound) compound_prep->mtt compound_prep->ldh compound_prep->apoptosis ic50 IC50 Determination mtt->ic50 cyto_quant Cytotoxicity Quantification ldh->cyto_quant apop_quant Apoptosis Quantification apoptosis->apop_quant

Caption: Workflow for assessing the cytotoxicity of this compound.

Postulated Signaling Pathway of Cytotoxicity

Based on studies of related imidazo[1,2-a]pyridine derivatives, a potential mechanism of action for this compound involves the modulation of key signaling pathways that regulate cell survival and apoptosis, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[2] Inhibition of these pathways can lead to the induction of apoptosis.

G Postulated Signaling Pathway for Cytotoxicity cluster_pathway Cellular Signaling cluster_effects Cellular Effects compound 2-Methyl-3-nitroimidazo [1,2-a]pyridine PI3K PI3K compound->PI3K STAT3 STAT3 compound->STAT3 Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival mTOR->Apoptosis NFkB NF-κB NFkB->Survival NFkB->Apoptosis STAT3->NFkB STAT3->Apoptosis

Caption: Postulated mechanism of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Kinase Inhibition Assays Using Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Derivatives of this scaffold have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention. This document provides detailed application notes and protocols for the use of imidazo[1,2-a]pyridine compounds, with a focus on derivatives like 2-methyl-3-nitroimidazo[1,2-a]pyridine, in kinase inhibition assays. While specific data for this compound is limited, the provided protocols and data are representative of the broader class of imidazo[1,2-a]pyridine-based kinase inhibitors.

Data Presentation: Kinase Inhibition Profile of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the inhibitory activities of various imidazo[1,2-a]pyridine derivatives against several protein kinases, as reported in the scientific literature. This data illustrates the potential of this chemical class as potent and selective kinase inhibitors.

Compound IDTarget KinaseIC50 (µM)Assay Type
Compound A PI3Kα0.0028Biochemical
Compound B c-Met0.0039Biochemical
Compound C DYRK1A2.6Biochemical
Compound D CLK10.7Biochemical
Compound E Akt1Sub-micromolarBiochemical
Compound F mTOR<0.1Cellular

Featured Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways implicated in cancer and other diseases. Two such pathways are the PI3K/Akt/mTOR and the c-Met signaling pathways.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7] Its aberrant activation is a common event in many cancers.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Promotes Imidazopyridine\nInhibitor Imidazopyridine Inhibitor Imidazopyridine\nInhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by imidazo[1,2-a]pyridine derivatives.

The c-Met signaling pathway, activated by its ligand hepatocyte growth factor (HGF), is involved in cell proliferation, migration, and invasion.[8][9][10] Its dysregulation is linked to tumor growth and metastasis.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS Activates PI3K PI3K cMet->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) ERK->Gene Expression\n(Proliferation, Survival) Akt Akt PI3K->Akt Akt->Gene Expression\n(Proliferation, Survival) Imidazopyridine\nInhibitor Imidazopyridine Inhibitor Imidazopyridine\nInhibitor->cMet Inhibits

Caption: The c-Met signaling pathway and a potential point of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The following is a generalized protocol for a biochemical kinase inhibition assay using a luminescence-based method to quantify ATP consumption. This method is suitable for high-throughput screening of compounds like this compound.

Principle of the Assay

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity. The addition of a luciferase-based reagent results in a luminescent signal that is proportional to the ATP concentration. Therefore, a higher luminescent signal indicates greater inhibition of the kinase by the test compound.[11]

Materials and Reagents

  • Purified kinase of interest

  • Specific peptide substrate for the kinase

  • This compound or other test compounds

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate shaker

  • Luminometer plate reader

Experimental Workflow Diagram

Kinase_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds in DMSO start->prep_compounds add_compounds Add compounds to 384-well plate prep_compounds->add_compounds add_kinase_mix Add kinase mixture to wells add_compounds->add_kinase_mix prep_kinase_mix Prepare kinase reaction mixture (kinase, substrate, buffer) prep_kinase_mix->add_kinase_mix initiate_reaction Add ATP to initiate the kinase reaction add_kinase_mix->initiate_reaction incubate Incubate at room temperature (e.g., 60 min) initiate_reaction->incubate add_detection_reagent Add ATP detection reagent to stop reaction and generate signal incubate->add_detection_reagent stabilize Incubate briefly to stabilize signal add_detection_reagent->stabilize read_plate Measure luminescence with a plate reader stabilize->read_plate analyze_data Analyze data and calculate IC50 values read_plate->analyze_data end End analyze_data->end

Caption: A generalized workflow for a luminescence-based kinase inhibition assay.

Detailed Protocol

  • Compound Preparation:

    • Prepare a stock solution of this compound (or other test compounds) in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

    • Include a DMSO-only control (vehicle control) and a known inhibitor for the target kinase as a positive control.

  • Assay Plate Preparation:

    • Using a multichannel pipette or automated liquid handler, add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing the kinase assay buffer, the purified kinase, and its specific peptide substrate. The optimal concentrations of the enzyme and substrate should be determined empirically.

    • Dispense the kinase reaction mixture into each well of the assay plate.

    • Prepare "no kinase" control wells by adding the reaction mixture without the enzyme; these will serve as the 100% inhibition control.

    • Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

    • Mix the plate gently on a plate shaker.

  • Incubation:

    • Incubate the plate at room temperature or a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • After incubation, add the ATP detection reagent to all wells according to the manufacturer's instructions. This will stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence intensity of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal_compound - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase)]

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and information provided in this document offer a framework for researchers to evaluate the potential of compounds like this compound as modulators of kinase activity. Through systematic screening and characterization using assays as described, the therapeutic potential of this class of compounds can be further elucidated.

References

Application Notes and Protocols: Screening of 2-Methyl-3-nitroimidazo[1,2-a]pyridine for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the antimicrobial activity screening for the compound 2-Methyl-3-nitroimidazo[1,2-a]pyridine . The information is compiled from available scientific literature and is intended to guide research and development efforts in the field of antimicrobial drug discovery.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant antimicrobial, antitubercular, antiviral, and anticancer properties.[1] However, extensive literature review indicates that the specific derivative, This compound , is unlikely to possess significant antibacterial activity. A study focused on a series of structurally similar 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives found them to be devoid of any antibacterial activity against tested strains of Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) when evaluated using standard diffusion and microdilution methods.[2]

While the target compound itself appears to be inactive, the broader imidazo[1,2-a]pyridine class remains a promising source of new antimicrobial agents. This document provides quantitative data for other active derivatives, detailed protocols for standard screening assays, and insights into the potential mechanisms of action for active compounds within this class.

Data Presentation: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Although this compound derivatives have been shown to be inactive[2], numerous other analogues from the imidazo[1,2-a]pyridine family have demonstrated potent antimicrobial and antitubercular activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) data for a selection of these active derivatives to illustrate the potential of the core scaffold.

Compound Class/DerivativeTarget OrganismMIC (µg/mL)MIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamides Mycobacterium tuberculosis (MDR/XDR strains)-≤1 µM[3]
Imidazo[1,2-a]pyridine-3-nitroso derivatives Mycobacterium tuberculosis H37Rv3.1-[3]
Azo-linked Imidazo[1,2-a]pyridine (4e) Escherichia coli CTXM0.5 - 0.7-
Azo-linked Imidazo[1,2-a]pyridine (4e) Klebsiella pneumoniae NDM0.5 - 0.7-
Imidazo[1,2-a]pyrimidine chalcones E. coli, P. aeruginosa, S. aureus, S. pyogenes--
Imidazo[1,2-a]pyridine chalcones E. coli, P. aeruginosa, S. aureus, S. pyogenes--

Note: The table showcases the potential of the imidazo[1,2-a]pyridine scaffold. The specific substitutions on the heterocyclic ring are critical for determining the extent and spectrum of antimicrobial activity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the antimicrobial screening of novel compounds like this compound. The primary method for quantitative assessment is the Broth Microdilution Assay for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in DMSO. b. Perform a serial two-fold dilution of the compound in CAMHB across the wells of the 96-well plate. Typically, this is done by adding 100 µL of CAMHB to wells 2-12, adding 200 µL of the starting compound concentration to well 1, and then serially transferring 100 µL from well 1 to well 2, and so on, discarding the final 100 µL from well 11. c. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12). b. The final volume in each test well is 200 µL. c. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound at which there is no visible growth. c. The growth control well should be turbid, and the sterility control well should be clear.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a standard workflow for the initial screening and evaluation of a novel chemical entity for antimicrobial properties.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Advanced Evaluation Compound Test Compound (e.g., this compound) PrimaryAssay Primary Assay (e.g., Agar Disc Diffusion) Compound->PrimaryAssay Activity Assess Activity (Zone of Inhibition) PrimaryAssay->Activity MIC MIC Determination (Broth Microdilution) Activity->MIC Active Inactive Inactive Compound Activity->Inactive Inactive MBC MBC Determination MIC->MBC Toxicity Cytotoxicity Assay (e.g., against mammalian cells) MIC->Toxicity Mechanism Mechanism of Action Studies Toxicity->Mechanism Lead Lead Compound Mechanism->Lead

Caption: General workflow for antimicrobial drug discovery.

Proposed Mechanism of Action for Active Antitubercular Imidazo[1,2-a]pyridines

While this compound appears inactive, some potent antitubercular derivatives from this class are proposed to act by inhibiting the cytochrome bc1 complex, specifically by targeting the QcrB subunit. This inhibition disrupts the electron transport chain, leading to a depletion of ATP, which is essential for the bacterium's survival.

G Compound Active Imidazo[1,2-a]pyridine Derivative QcrB QcrB Subunit of Cytochrome bc1 Complex Compound->QcrB inhibits ETC Electron Transport Chain QcrB->ETC is part of QcrB->ETC inhibition disrupts ATP_Synth ATP Synthesis ETC->ATP_Synth drives ATP_Dep ATP Depletion ATP_Synth->ATP_Dep leads to Death Bacterial Cell Death ATP_Dep->Death

References

Application Notes and Protocols for Pharmacological Profiling of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the pharmacological profiling techniques for imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with a wide range of therapeutic potential. These notes include summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are recognized as a "privileged structure" in medicinal chemistry due to their versatile biological activities.[1] This scaffold is present in several commercially available drugs and numerous compounds currently under investigation for various therapeutic applications.[1][2] The pharmacological potential of these derivatives spans across multiple areas, including but not limited to, anti-inflammatory, anticancer, and antimicrobial agents.[3]

In Vitro Pharmacological Profiling

A variety of in vitro assays are employed to characterize the biological activity of imidazo[1,2-a]pyridine derivatives. These assays are crucial for determining the potency, selectivity, and mechanism of action of new chemical entities.

Enzyme Inhibition Assays

Application: To determine the inhibitory activity of compounds against specific enzymes.

Imidazo[1,2-a]pyridine derivatives have been extensively studied as inhibitors of various enzymes, particularly those involved in inflammation and cancer.

Data Summary: Cyclooxygenase-2 (COX-2) Inhibition

CompoundTargetIC50 (µM)Selectivity Index (SI) for COX-2Reference
Derivative 5eCOX-20.05-[4][5]
Derivative 5fCOX-20.05-[4][5]
Derivative 5jCOX-20.05-[4][5]
Derivative 5iCOX-2-897.19[4][5]
Various DerivativesCOX-20.07 - 0.1857 - 217[6][7]

Experimental Protocol: COX-2 Inhibitory Activity Assay (Fluorescent Cayman Kit) [4][5]

  • Principle: This assay measures the peroxidase activity of cyclooxygenase. The oxidation of a fluorometric substrate by the enzyme is monitored.

  • Materials:

    • COX-2 enzyme

    • Fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine)

    • Arachidonic acid

    • Test compounds (imidazo[1,2-a]pyridine derivatives)

    • Assay buffer

    • 96-well plate

    • Fluorometric plate reader

  • Procedure:

    • Add 10 µL of the test compound solution (in a suitable solvent like DMSO) to the wells of a 96-well plate.

    • Add 150 µL of the assay buffer to each well.

    • Add 10 µL of the COX-2 enzyme solution.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately read the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 values.

Cell-Based Functional Assays

Application: To assess the effect of compounds on cellular processes and signaling pathways.

These assays provide insights into the biological effects of the compounds in a more physiologically relevant context.

Data Summary: Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Derivative 12bHep-2 (laryngeal carcinoma)11[8]
Derivative 12bHepG2 (hepatocellular carcinoma)13[8]
Derivative 12bMCF-7 (breast cancer)11[8]
Derivative 12bA375 (skin cancer)11[8]
Derivative 22eEBC-1 (c-Met addicted)0.045[9]
Derivative 15aHCT116 (colon cancer)-[10]
Derivative 15aHT-29 (colon cancer)-[10]
Compound HB9A549 (lung cancer)50.56[11][12]
Compound HB10HepG2 (liver carcinoma)51.52[11][12]
Compound 6A375 (melanoma)9.7 - 44.6 (range for 3 cell lines)[13]
Compound 6WM115 (melanoma)9.7 - 44.6 (range for 3 cell lines)[13]
Compound 6HeLa (cervical cancer)9.7 - 44.6 (range for 3 cell lines)[13]

Experimental Protocol: MTT Assay for Cytotoxicity [8][13][14]

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

  • Materials:

    • Cancer cell lines

    • Cell culture medium and supplements

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives

Several key signaling pathways have been identified as targets for imidazo[1,2-a]pyridine derivatives.

Diagram: PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K Imidazo[1,2-a]pyridine Derivative->mTORC1

Caption: PI3K/AKT/mTOR pathway inhibition.

Diagram: Wnt/β-catenin Signaling Pathway

Wnt_Catenin_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction Complex Destruction Complex Dishevelled->Destruction Complex Inhibition Destruction Complex (APC, Axin, GSK-3β) Destruction Complex (APC, Axin, GSK-3β) β-catenin β-catenin TCF/LEF TCF/LEF β-catenin->TCF/LEF Translocation to Nucleus Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->β-catenin Inhibits Stabilization Destruction Complex->β-catenin Degradation

Caption: Wnt/β-catenin pathway inhibition.

In Vivo Pharmacological Profiling

Application: To evaluate the efficacy, pharmacokinetics, and toxicity of compounds in a living organism.

In vivo studies are essential for translating in vitro findings into potential therapeutic applications.

Data Summary: In Vivo Efficacy

CompoundModelEndpointResultReference
Derivative 5jWrithing test (analgesia)ED5012.38 mg/kg[4][5]
Derivative 22eXenograft (c-Met addicted)Tumor Growth Inhibition (TGI)75%[9]
Derivative 15aHCT116 XenograftTumor Growth InhibitionSignificant[10]
Derivative 15aHT-29 XenograftTumor Growth InhibitionSignificant[10]

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesia) [4][5]

  • Principle: This is a chemical-induced pain model used to screen for analgesic activity. The number of abdominal constrictions (writhes) is counted.

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Divide the animals into groups (e.g., control, standard drug, test compound groups).

    • Administer the test imidazo[1,2-a]pyridine derivative or vehicle orally or intraperitoneally.

    • After a specific time (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mice in an observation chamber and count the number of writhes for a set period (e.g., 20 minutes).

    • Calculate the percentage of protection against writhing and determine the ED50 value.

Diagram: Experimental Workflow for In Vivo Anticancer Efficacy

InVivo_Anticancer_Workflow cluster_preclinical Preclinical Model Development cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Cell Culture Cell Culture Tumor Cell Implantation Tumor Cell Implantation Cell Culture->Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Body Weight Monitoring Body Weight Monitoring Drug Administration->Body Weight Monitoring Tumor Excision Tumor Excision Tumor Measurement->Tumor Excision Body Weight Monitoring->Tumor Excision Data Analysis Data Analysis Tumor Excision->Data Analysis

Caption: In vivo anticancer xenograft workflow.

ADME-Tox Profiling

Application: To assess the absorption, distribution, metabolism, excretion, and toxicity properties of the compounds.

Early evaluation of ADME-Tox properties is critical for the successful development of drug candidates.

Data Summary: Pharmacokinetics and Safety

CompoundParameterValueReference
Derivative 22eOral Bioavailability (F)29%[9]
Derivative 22ehERG InhibitionNot significant[9]
Derivative 15aOral BioavailabilityAcceptable[10]
Various DerivativesADME-Tox PredictionFavorable pharmacokinetic safety profiles[15][16][17][18][19]

Experimental Protocol: In Silico ADME-Tox Prediction [15][17][18]

  • Principle: Computational models are used to predict the physicochemical and pharmacokinetic properties of compounds based on their chemical structure.

  • Software: Various software packages are available (e.g., SwissADME, pkCSM, Discovery Studio).

  • Procedure:

    • Input the chemical structure of the imidazo[1,2-a]pyridine derivative in a suitable format (e.g., SMILES).

    • Run the prediction modules for various parameters, including:

      • Absorption: Caco-2 permeability, intestinal absorption.

      • Distribution: Blood-brain barrier penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 inhibition.

      • Excretion: Renal clearance.

      • Toxicity: hERG inhibition, hepatotoxicity, mutagenicity (Ames test).

    • Analyze the results to identify potential liabilities and guide further optimization.

Conclusion

The pharmacological profiling of imidazo[1,2-a]pyridine derivatives involves a multi-faceted approach, combining in vitro, in vivo, and in silico methods. This comprehensive evaluation is essential for identifying promising lead compounds and advancing them through the drug discovery and development pipeline. The protocols and data presented here serve as a valuable resource for researchers working with this important class of molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine.

Troubleshooting Guide

Low yields, incomplete reactions, and the formation of impurities are common hurdles in the synthesis of this compound. This guide provides a systematic approach to troubleshoot these challenges.

Problem Possible Cause Recommended Solution
Low or No Product Formation 1. Inactive Starting Material: 2-Methylimidazo[1,2-a]pyridine may have degraded.- Confirm the purity of the starting material using NMR or GC-MS. - If necessary, purify the starting material by recrystallization or column chromatography.
2. Ineffective Nitrating Agent: The nitric acid/sulfuric acid mixture may not be sufficiently potent.- Use fresh, high-quality concentrated nitric acid and sulfuric acid. - Ensure the nitrating mixture is prepared correctly and maintained at the appropriate temperature.
3. Inappropriate Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate.- Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC.
Formation of Multiple Products (Poor Regioselectivity) 1. Over-nitration: The reaction conditions may be too harsh, leading to the formation of dinitro- or other over-nitrated products.- Lower the reaction temperature. - Reduce the reaction time. - Use a less concentrated nitrating agent.
2. Isomer Formation: Nitration may occur at other positions on the imidazo[1,2-a]pyridine ring system.- While the 3-position is electronically favored for electrophilic substitution, other isomers can form. Optimize reaction conditions (temperature, reaction time) to favor the desired isomer. - Purification by column chromatography will be necessary to isolate the desired 3-nitro isomer.
Product is Difficult to Purify 1. Presence of Starting Material: The reaction may not have gone to completion.- Increase the reaction time or temperature and monitor by TLC. - Consider adding a slight excess of the nitrating agent.
2. Formation of Polar Impurities: Side reactions can generate highly polar byproducts that are difficult to separate.- Employ a multi-step purification process, such as an initial acid-base extraction followed by column chromatography. - For column chromatography, a gradient elution system may be necessary to achieve good separation.
3. Product is an Oil or Gummy Solid: Difficulty in obtaining a crystalline product.- Try different recrystallization solvents or solvent mixtures. - If recrystallization fails, purification by column chromatography is the recommended alternative.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is the most common method for the synthesis of this compound?

The most common method is the direct nitration of 2-methylimidazo[1,2-a]pyridine using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction preferentially occurs at the C-3 position of the imidazo[1,2-a]pyridine ring system.

Q2: What are the typical reaction conditions for the nitration of 2-methylimidazo[1,2-a]pyridine?

While specific conditions can vary, a general procedure involves the slow addition of a pre-cooled mixture of concentrated nitric acid and sulfuric acid to a solution of 2-methylimidazo[1,2-a]pyridine, also cooled in an ice bath. The reaction is typically stirred at a low temperature (e.g., 0-10 °C) for a period of time, and then allowed to warm to room temperature. Careful control of the temperature is crucial to prevent over-nitration and other side reactions.

Q3: I am observing a low yield. What are the key parameters to optimize?

To improve the yield, consider the following:

  • Purity of Starting Materials: Ensure your 2-methylimidazo[1,2-a]pyridine is pure.

  • Reaction Temperature: While low temperatures are generally recommended to control selectivity, if the yield is very low, a modest increase in temperature might be necessary. Monitor the reaction closely for the formation of side products.

  • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.

  • Stoichiometry of Reagents: A slight excess of the nitrating agent can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.

Side Reactions and Purification

Q4: What are the potential side products in this synthesis?

The primary side products can include:

  • Isomers: Nitration at other positions of the imidazo[1,2-a]pyridine ring, although the 3-position is generally favored.

  • Over-nitrated products: Dinitro- or other polynitrated compounds can form under harsh reaction conditions (high temperature, high concentration of nitrating agent).

  • Oxidation products: The nitrating acid mixture is a strong oxidizing agent and can lead to the formation of various oxidation byproducts.

Q5: How can I effectively purify the final product?

Purification of this compound typically involves the following steps:

  • Quenching: The reaction mixture is carefully poured onto crushed ice.

  • Neutralization: The acidic solution is neutralized with a base, such as sodium carbonate or ammonium hydroxide, until a precipitate forms.

  • Extraction: The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: The crude product is often purified by silica gel column chromatography to separate it from unreacted starting material and any side products. A typical eluent system would be a mixture of hexane and ethyl acetate.

Characterization

Q6: How can I confirm the identity and purity of my synthesized this compound?

The identity and purity of the final product should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methyl group. The introduction of the nitro group at the C-3 position will cause a downfield shift of the adjacent protons.

    • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The carbon bearing the nitro group (C-3) will be significantly deshielded.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).

Experimental Protocols

A detailed experimental protocol for the synthesis of the precursor, 2-methylimidazo[1,2-a]pyridine, is provided below, followed by a general procedure for its nitration.

Synthesis of 2-Methylimidazo[1,2-a]pyridine

This procedure is adapted from the reaction of 2-aminopyridine with chloroacetone.

Materials:

  • 2-Aminopyridine

  • Chloroacetone

  • Ethanol

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (0.3 mol) in 400 mL of ethanol.

  • To this solution, add chloroacetone (0.3 mol).

  • Add a catalytic amount of acetic acid (approximately 30 drops).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Nitration of 2-Methylimidazo[1,2-a]pyridine

This is a general procedure; optimization may be required.

Materials:

  • 2-Methylimidazo[1,2-a]pyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylimidazo[1,2-a]pyridine in concentrated sulfuric acid at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-methylimidazo[1,2-a]pyridine, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., saturated sodium carbonate solution) until a precipitate forms.

  • Collect the precipitate by filtration, wash it with water, and dry it.

  • Further purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine cluster_1 Step 2: Nitration 2-Aminopyridine 2-Aminopyridine Reaction_1 + 2-Aminopyridine->Reaction_1 Chloroacetone Chloroacetone Chloroacetone->Reaction_1 2-Methylimidazo[1,2-a]pyridine 2-Methylimidazo[1,2-a]pyridine Reaction_2 + 2-Methylimidazo[1,2-a]pyridine->Reaction_2 Reaction_1->2-Methylimidazo[1,2-a]pyridine Ethanol, Acetic Acid (cat.), Reflux This compound This compound Reaction_2->this compound 0 °C to rt Nitrating_Agent HNO3, H2SO4 Nitrating_Agent->Reaction_2

Caption: Overall synthetic scheme for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Check Purity of Starting Material Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Time Optimize Reaction Time Start->Optimize_Time Check_Reagents Verify Potency of Nitrating Agent Start->Check_Reagents Success Improved Yield and Purity Check_Purity->Success Optimize_Temp->Success Optimize_Time->Success Check_Reagents->Success Purification_Issue Difficulty in Purification Column_Chromo Employ Column Chromatography Purification_Issue->Column_Chromo Acid_Base Perform Acid-Base Extraction Purification_Issue->Acid_Base Recrystallize Attempt Recrystallization with Different Solvents Purification_Issue->Recrystallize Column_Chromo->Success Acid_Base->Success Recrystallize->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction is not proceeding to completion, resulting in a low yield of the desired imidazo[1,2-a]pyridine. What are the likely causes and how can I improve the yield?

A1: Low conversion rates can stem from several factors related to the reaction conditions. Here are some key areas to investigate:

  • Catalyst Choice and Loading: The type and amount of catalyst are critical. For instance, in multicomponent reactions, iodine has been shown to be an effective and environmentally benign catalyst.[1][2][3] In some cases, metal catalysts like copper or palladium may be necessary.[4][5][6][7][8] Ensure the catalyst is active and used in the optimal concentration, which often ranges from 5 to 20 mol%.[1][2]

  • Solvent Selection: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. While traditional methods might use organic solvents, greener alternatives like water or ethanol have proven effective under certain conditions, particularly with the use of ultrasound or microwave irradiation.[1][4][5]

  • Temperature: The reaction temperature may be too low. While some modern methods operate at room temperature, many syntheses require elevated temperatures (reflux) to proceed efficiently.[4][5] A systematic increase in temperature should be explored.

  • Reaction Time: It's possible the reaction has not been allowed to run for a sufficient duration. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.[1][4]

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common challenge. Consider the following strategies to enhance selectivity:

  • Purity of Starting Materials: Impurities in your starting materials (2-aminopyridine, carbonyl compound, etc.) can lead to unwanted side reactions. Ensure all reactants are of high purity.

  • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can promote the formation of byproducts.[1] Optimization of these parameters is crucial.

  • Catalyst Specificity: The choice of catalyst can influence the reaction pathway. For example, specific copper[7][8] or palladium[6] catalysts can offer higher selectivity for the desired product.

  • Atmosphere: Some reactions, particularly those involving copper catalysts, may be sensitive to the atmosphere. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) or, conversely, using air as an oxidant where specified, can be critical.[5][7]

Q3: My reaction is sluggish and requires a very long time to complete. How can I accelerate the reaction rate?

A3: Slow reaction kinetics can be addressed by several means:

  • Energy Input: Non-conventional energy sources can dramatically reduce reaction times. Microwave irradiation and ultrasonication have been successfully employed to accelerate the synthesis of imidazo[1,2-a]pyridines.[1][5]

  • Catalyst Efficiency: Ensure you are using an efficient catalytic system. Screening different catalysts is a standard optimization step. For example, copper silicate has been reported as an efficient and reusable catalyst.[4]

  • Concentration: Increasing the concentration of the reactants can sometimes lead to a faster reaction rate, although this should be balanced against potential solubility issues and side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[1,2-a]pyridines?

A1: The most prevalent methods for synthesizing the imidazo[1,2-a]pyridine core involve the reaction of a 2-aminopyridine derivative with a compound containing a carbonyl group and an adjacent carbon that can be functionalized, or its synthetic equivalent. Common reactants include α-halocarbonyl compounds (e.g., phenacyl bromides), ketones, aldehydes, and nitroolefins.[2][3][4][5][7] Multicomponent reactions involving 2-aminopyridines, aldehydes, and isocyanides are also widely used.[2][3]

Q2: Are there environmentally friendly ("green") methods for synthesizing imidazo[1,2-a]pyridines?

A2: Yes, significant progress has been made in developing greener synthetic routes. These often involve:

  • The use of non-toxic and inexpensive catalysts like molecular iodine.[1][2][3]

  • Employing environmentally benign solvents such as water.[1][5]

  • Utilizing energy-efficient techniques like ultrasound irradiation.[1][5]

  • Metal-free reaction conditions are also being explored to reduce heavy metal waste.[9][10]

Q3: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A3: The electronic properties of the substituents on the aromatic rings of the starting materials can have a notable impact on the reaction outcome. Generally, electron-donating groups on the acetophenone derivative in certain reactions have been observed to result in better yields compared to electron-withdrawing groups.[1] Conversely, in other methodologies, a broad range of functional groups, including both electron-rich and electron-deficient substrates, are well-tolerated.[7] It is advisable to consult literature specific to the reaction being performed to predict the electronic effects.

Quantitative Data Presentation

The following tables summarize the effects of different reaction parameters on the yield of imidazo[1,2-a]pyridine synthesis, based on reported experimental data.

Table 1: Effect of Catalyst on Imidazo[1,2-a]pyrazine Synthesis [2]

EntryCatalyst (mol%)SolventTime (min)Yield (%)
1No CatalystEtOH120No Product
2AcOH (10)EtOH9045
3InCl₃ (10)EtOH9065
4Sc(OTf)₃ (10)EtOH6075
5ZnCl₂ (10)EtOH9055
6FeCl₃ (10)EtOH90Poor
7I₂ (5) EtOH 30 94
8I₂ (5)MeOH4585
9I₂ (5)H₂O6065
10I₂ (5)ACN6070
11I₂ (5)DCM9055
12I₂ (5)Toluene9045

Table 2: Optimization of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines [7]

EntryCatalystSolventTemperature (°C)Yield (%)
1CuClDMF8062
2CuIDMF8075
3CuBr DMF 80 90
4Cu(OAc)₂DMF8045
5CuBrDMSO8085
6CuBrToluene8068
7CuBr1,4-Dioxane8071
8CuBrCH₃CN8055
9CuBrDMF6065
10CuBrDMF10088

Experimental Protocols

Protocol 1: Ultrasound-Assisted, Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives [1]

  • A mixture of an acetophenone derivative (1.0 mmol) and a catalytic amount of iodine (20 mol %) in 4.0 mL of distilled water is irradiated using an ultrasound bath at room temperature for 30 minutes.

  • To this mixture, a 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) are added.

  • The resulting mixture is again irradiated with ultrasound at room temperature for an additional 30 minutes.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated, typically through filtration, and purified if necessary.

Protocol 2: Copper Silicate-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Derivatives [4]

  • In a round-bottom flask, combine 2-aminopyridine (1 mmol), a substituted phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol %).

  • Add 5 mL of ethanol to the flask.

  • The reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by thin-layer chromatography using a mobile phase of hexane:ethyl acetate (8:2).

  • After the reaction is complete, the product is isolated and purified.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Setup & Execution cluster_workup Product Isolation & Purification start Select Starting Materials: - 2-Aminopyridine - Carbonyl Compound reagents Prepare Catalyst and Solvent start->reagents mix Combine Reactants, Catalyst, and Solvent reagents->mix react Apply Energy: - Conventional Heating - Microwave - Ultrasound mix->react monitor Monitor Reaction (e.g., TLC) react->monitor isolate Isolate Crude Product (e.g., Filtration, Extraction) monitor->isolate Reaction Complete purify Purify Product (e.g., Recrystallization, Chromatography) isolate->purify end Characterize Final Product purify->end

Caption: A generalized experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

troubleshooting_flowchart cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_energy Energy Source start Low Product Yield? check_catalyst Is the catalyst appropriate and active? start->check_catalyst Yes optimize_catalyst Screen different catalysts. Optimize catalyst loading. check_catalyst->optimize_catalyst No check_temp Is the temperature optimal? check_catalyst->check_temp Yes optimize_catalyst->check_temp optimize_temp Systematically vary temperature. check_temp->optimize_temp No check_solvent Is the solvent suitable? check_temp->check_solvent Yes optimize_temp->check_solvent optimize_solvent Screen different solvents. check_solvent->optimize_solvent No check_time Is the reaction time sufficient? check_solvent->check_time Yes optimize_solvent->check_time optimize_time Monitor reaction over time using TLC. check_time->optimize_time No check_energy Is the reaction kinetically slow? check_time->check_energy Yes optimize_time->check_energy optimize_energy Consider using microwave or ultrasound. check_energy->optimize_energy Yes solution Improved Yield optimize_energy->solution

Caption: A troubleshooting flowchart for addressing low yields in imidazo[1,2-a]pyridine synthesis.

References

"2-Methyl-3-nitroimidazo[1,2-a]pyridine" purification techniques and side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-nitroimidazo[1,2-a]pyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification and synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The two primary purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the scale of the purification. Often, a combination of both methods is employed to achieve high purity.

Q2: What are the potential side reactions during the synthesis of this compound?

A2: During the synthesis of this compound, several side reactions can occur, leading to impurities. These include:

  • Formation of Regioisomers: Depending on the synthetic route, isomers with the nitro group at different positions on the imidazo[1,2-a]pyridine core may be formed.[1][2]

  • Over-nitration: If the reaction conditions for nitration are too harsh, dinitro or other polynitrated byproducts might be generated.[3]

  • Incomplete Cyclization: Unreacted starting materials or intermediates from an incomplete cyclization reaction can remain in the crude product.

  • Byproducts from Starting Materials: Impurities present in the starting materials, such as 2-aminopyridine, can lead to the formation of related byproducts.

Q3: How can I confirm the purity and identity of my purified this compound?

A3: A combination of analytical techniques should be used to confirm the purity and identity of the final product. These include:

  • Thin-Layer Chromatography (TLC): To assess the purity and determine an appropriate solvent system for column chromatography.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

Troubleshooting Guides

Purification by Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The chosen solvent is not polar enough.

  • Solution: Try a more polar solvent or a solvent mixture. Common solvents for recrystallization of nitroaromatic compounds include ethanol, methanol, acetone, and ethyl acetate, or mixtures with hexane.[4][5][6][7]

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The boiling point of the solvent may also be too high.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional solvent.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.

Issue 3: Poor recovery of the purified compound.

  • Possible Cause: The compound has significant solubility in the cold solvent.

  • Solution:

    • Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to minimize solubility.

    • Use the minimum amount of hot solvent necessary to dissolve the compound.

    • Consider using a different solvent system where the compound has lower solubility at cold temperatures.

Recrystallization Solvent Screening Solubility at Room Temperature Solubility at Elevated Temperature Crystal Formation upon Cooling
Ethanol LowHighGood
Methanol LowHighGood
Ethyl Acetate/Hexane LowHighGood
Acetone ModerateHighMay require slower cooling
Water Very LowLowGenerally not suitable
Purification by Column Chromatography

Issue 1: The compound does not move from the baseline on the TLC plate.

  • Possible Cause: The eluent (mobile phase) is not polar enough.

  • Solution: Increase the polarity of the eluent. For silica gel chromatography of nitro-heterocycles, common solvent systems include mixtures of ethyl acetate and hexane, or dichloromethane and methanol.[8] Gradually increasing the proportion of the more polar solvent should increase the Rf value.

Issue 2: The compound streaks on the TLC plate or the column.

  • Possible Cause: The compound may be degrading on the acidic silica gel, or it might be overloaded.

  • Solution:

    • Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to neutralize the silica gel.

    • Consider using a different stationary phase, such as neutral alumina.

    • Ensure the sample is loaded onto the column in a concentrated band and not overloaded.

Issue 3: Poor separation of the desired product from impurities.

  • Possible Cause: The chosen solvent system does not provide adequate resolution.

  • Solution:

    • Optimize the solvent system using TLC by trying different solvent ratios and combinations. An ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.

    • Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Column Chromatography Parameters Stationary Phase Mobile Phase (Eluent) Detection
Normal Phase Silica GelHexane/Ethyl Acetate gradientUV (254 nm)
Alumina (neutral)Dichloromethane/Methanol gradientUV (254 nm)
Reverse Phase C18 SilicaAcetonitrile/Water gradientUV (254 nm)

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is not suitable. If it does not dissolve, heat the mixture. If the compound dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

General Protocol for Column Chromatography
  • TLC Analysis: Analyze the crude mixture by TLC to determine a suitable solvent system that gives good separation between the desired product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is carefully added to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and carefully load it directly onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column analysis Purity & Identity Analysis (TLC, NMR, MS, HPLC, MP) recrystallization->analysis column->analysis pure_product Pure this compound analysis->pure_product

Caption: General purification workflow for this compound.

side_reactions synthesis Synthesis of This compound desired_product Desired Product synthesis->desired_product regioisomers Regioisomers synthesis->regioisomers over_nitration Over-nitrated Products synthesis->over_nitration incomplete_reaction Incomplete Reaction Products synthesis->incomplete_reaction starting_material_impurities Byproducts from Starting Materials synthesis->starting_material_impurities

References

Identification of byproducts in "2-Methyl-3-nitroimidazo[1,2-a]pyridine" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common and practical synthesis of this compound involves a two-step process:

  • Cyclocondensation: Reaction of a substituted 2-aminopyridine with an appropriate α-haloketone to form the 2-methylimidazo[1,2-a]pyridine core. This is a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

  • Nitration: Subsequent electrophilic nitration of the 2-methylimidazo[1,2-a]pyridine intermediate to introduce the nitro group at the C3 position.

Q2: What are the typical starting materials for this synthesis?

The key starting materials are:

  • 2-Aminopyridine or a substituted derivative.

  • An α-haloketone such as chloroacetone or bromoacetone to introduce the 2-methyl group.

  • A nitrating agent , typically a mixture of nitric acid and sulfuric acid.

Q3: What are the potential major byproducts in this synthesis?

Potential byproducts can arise from both the cyclocondensation and nitration steps. These may include:

  • Isomeric nitration products: Nitration at other positions of the imidazo[1,2-a]pyridine ring, such as the C5 or C8 positions, although nitration is generally favored at C3.

  • Over-nitrated products: Introduction of more than one nitro group, particularly under harsh nitrating conditions.

  • Unreacted starting materials: Incomplete reaction leading to the presence of 2-methylimidazo[1,2-a]pyridine.

  • Byproducts from the cyclocondensation step: Side reactions during the formation of the imidazo[1,2-a]pyridine ring can lead to various impurities.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of 2-methylimidazo[1,2-a]pyridine (cyclocondensation step) 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient base or solvent. 4. Side reactions such as polymerization of the α-haloketone.1. Increase reaction time or temperature. Monitor reaction progress by TLC. 2. Optimize the reaction temperature. Refluxing in a suitable solvent like ethanol or isopropanol is common. 3. Screen different bases (e.g., NaHCO₃, K₂CO₃) and solvents (e.g., ethanol, DMF). 4. Add the α-haloketone slowly to the reaction mixture.
Formation of multiple spots on TLC after nitration 1. Formation of regioisomers (e.g., 5-nitro, 8-nitro). 2. Over-nitration of the product. 3. Degradation of the starting material or product.1. Control the reaction temperature carefully, typically by performing the reaction at low temperatures (e.g., 0-10 °C). 2. Use a milder nitrating agent or reduce the reaction time. 3. Ensure the starting material is pure and the reaction is performed under anhydrous conditions.
Difficulty in purifying the final product 1. Presence of closely related byproducts (isomers). 2. Tarry consistency of the crude product.1. Utilize column chromatography with a carefully selected eluent system. Gradient elution may be necessary. Recrystallization from a suitable solvent can also be effective.[2][3] 2. Purify the intermediate 2-methylimidazo[1,2-a]pyridine before proceeding to the nitration step.
Product decomposition during workup 1. The nitro group can be sensitive to strongly basic or acidic conditions at elevated temperatures.1. Perform the workup at low temperatures. Use a mild base (e.g., sodium bicarbonate solution) for neutralization. Avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

This procedure is a general representation of the cyclocondensation reaction.

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), add a base such as sodium bicarbonate (2.0 eq).

  • Slowly add chloroacetone or bromoacetone (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude 2-methylimidazo[1,2-a]pyridine by column chromatography on silica gel or by recrystallization.

Step 2: Nitration of 2-Methylimidazo[1,2-a]pyridine

This procedure outlines the electrophilic nitration of the intermediate.

  • Cool a mixture of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature.

  • Dissolve the purified 2-methylimidazo[1,2-a]pyridine (1.0 eq) in a minimal amount of concentrated sulfuric acid and cool the solution to 0 °C.

  • Add the nitrating mixture dropwise to the solution of the imidazo[1,2-a]pyridine, ensuring the temperature does not rise above 10 °C.

  • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Nitration 2-Aminopyridine 2-Aminopyridine Reaction1 Cyclocondensation 2-Aminopyridine->Reaction1 alpha-Haloketone alpha-Haloketone alpha-Haloketone->Reaction1 2-Methylimidazo[1,2-a]pyridine 2-Methylimidazo[1,2-a]pyridine Reaction1->2-Methylimidazo[1,2-a]pyridine Reaction2 Nitration 2-Methylimidazo[1,2-a]pyridine->Reaction2 Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Byproducts Crude Product Crude Product Desired Product 2-Methyl-3-nitro- imidazo[1,2-a]pyridine Crude Product->Desired Product Purification Byproduct1 Isomeric Nitro Products (e.g., 5-nitro, 8-nitro) Crude Product->Byproduct1 Incorrect Nitration Regioselectivity Byproduct2 Over-nitrated Products Crude Product->Byproduct2 Harsh Nitrating Conditions Byproduct3 Unreacted Starting Material (2-Methylimidazo[1,2-a]pyridine) Crude Product->Byproduct3 Incomplete Nitration Byproduct4 Cyclocondensation Byproducts Crude Product->Byproduct4 Impure Intermediate

Caption: Potential byproducts in the synthesis of this compound.

References

"2-Methyl-3-nitroimidazo[1,2-a]pyridine" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-nitroimidazo[1,2-a]pyridine. The information is designed to address potential stability issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Compound Degradation Observed in Aqueous Solutions

Symptoms:

  • Loss of parent compound peak area/height in HPLC analysis over time.

  • Appearance of new, unidentified peaks in the chromatogram.

  • Change in the color or clarity of the solution.

  • Inconsistent results in biological assays.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action Rationale
Hydrolysis 1. pH Profiling: Analyze compound stability in a range of buffers (e.g., pH 3, 5, 7.4, 9).2. Aprotic Solvents: If compatible with the experiment, consider using aprotic solvents like DMSO or acetonitrile for stock solutions and minimize aqueous exposure time.The imidazo[1,2-a]pyridine ring system or the nitro group may be susceptible to acid or base-catalyzed hydrolysis.
Photodegradation 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.2. Conduct Photostability Studies: Expose the compound solution to a controlled light source (e.g., ICH option 1 or 2) and analyze for degradation.Aromatic nitro compounds and heterocyclic rings can be susceptible to degradation upon exposure to UV or visible light.
Oxidation 1. De-gas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before preparing solutions.2. Add Antioxidants: If permissible for the application, consider adding antioxidants like BHT or Vitamin E.The molecule may be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions.
Temperature Sensitivity 1. Controlled Temperature Storage: Store stock and working solutions at recommended temperatures (e.g., 4°C or -20°C).2. Perform Thermal Stress Studies: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C) to assess thermal lability.Elevated temperatures can accelerate degradation kinetics.
Issue 2: Poor Solubility and Precipitation

Symptoms:

  • Visible precipitate in the solution.

  • Cloudy or hazy appearance of the solution.

  • Non-linear dose-response curves in biological assays.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action Rationale
Low Aqueous Solubility 1. Co-solvents: Prepare solutions using a mixture of an organic solvent (e.g., DMSO, ethanol) and an aqueous buffer.2. pH Adjustment: Determine the pKa of the compound and adjust the pH of the solution to ionize the molecule, which often increases solubility.3. Use of Excipients: Consider using solubilizing agents like cyclodextrins if the experimental design allows.Many organic molecules, including imidazo[1,2-a]pyridine derivatives, have limited solubility in purely aqueous media.
Common Ion Effect 1. Buffer Selection: If using a salt form of the compound, choose a buffer that does not contain a common ion.The presence of a common ion can decrease the solubility of a sparingly soluble salt.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this exact molecule are not extensively documented, based on its structure, potential degradation could involve:

  • Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is a common metabolic pathway for nitroaromatic compounds.

  • Hydroxylation of the pyridine or imidazole ring: Oxidative degradation can introduce hydroxyl groups onto the aromatic rings.[1][2]

  • Cleavage of the imidazo[1,2-a]pyridine ring system: Under harsh conditions (e.g., strong acid/base, high temperature), the fused ring system may undergo cleavage.

Q2: How can I prepare a stable stock solution of this compound?

A2: For maximum stability, it is recommended to prepare stock solutions in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Store these stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. Minimize freeze-thaw cycles.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[3] Key aspects of such a method include:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer) is often effective.

  • Detection: UV detection is suitable, as the imidazo[1,2-a]pyridine core and nitro group are chromophores. A photodiode array (PDA) detector can be used to assess peak purity.

  • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer can help in identifying degradation products.

Q4: Are there any known incompatibilities with common laboratory reagents?

A4: Avoid strong reducing agents, which can reduce the nitro group. Also, be cautious with strong acids and bases, as they may catalyze hydrolysis. The compatibility with other reagents should be tested on a small scale if there are any doubts.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Solution

Objective: To perform a rapid assessment of the stability of this compound in a common aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with UV detector

  • Amber and clear HPLC vials

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Dilute the stock solution with PBS to a final concentration of 100 µM.

  • Immediately inject a sample (t=0) into the HPLC to determine the initial peak area.

  • Aliquot the remaining solution into two amber and two clear vials.

  • Store one amber and one clear vial at room temperature and the other set at 4°C.

  • Analyze samples from each vial at predetermined time points (e.g., 1, 4, 8, 24 hours).

  • Calculate the percentage of the compound remaining at each time point relative to t=0.

Data Presentation:

Table 1: Example Stability Data for this compound in PBS (pH 7.4)

Time (hours)% Remaining (Room Temp, Amber)% Remaining (Room Temp, Clear)% Remaining (4°C, Amber)% Remaining (4°C, Clear)
0100100100100
198.595.299.899.5
492.185.699.198.7
885.375.498.597.9
2465.850.196.295.8
Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC-MS system

Procedure:

  • Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Condition: Add 0.1 M HCl and incubate at 60°C for 24 hours.

  • Basic Condition: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Condition: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Photolytic Condition: Expose a solution in a clear vial to a photostability chamber.

  • Thermal Condition: Incubate a solid sample and a solution at 60°C.

  • Analyze all samples by HPLC-MS to separate the parent compound from degradation products and identify the masses of the degradants.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_conditions Incubation Conditions cluster_analysis Analysis stock 10 mM Stock in DMSO working Dilute to 100 µM in Buffer stock->working rt_amber Room Temp, Amber Vial working->rt_amber Aliquot rt_clear Room Temp, Clear Vial working->rt_clear Aliquot fridge_amber 4°C, Amber Vial working->fridge_amber Aliquot fridge_clear 4°C, Clear Vial working->fridge_clear Aliquot hplc HPLC Analysis at t=0, 1, 4, 8, 24h rt_amber->hplc Sample rt_clear->hplc Sample fridge_amber->hplc Sample fridge_clear->hplc Sample data Calculate % Remaining hplc->data

Caption: Workflow for Preliminary Stability Assessment.

degradation_pathway cluster_products Potential Degradation Products parent This compound reduced Nitro-reduced Metabolite (e.g., Amino derivative) parent->reduced Reduction (e.g., cellular enzymes, reducing agents) hydroxylated Hydroxylated Derivative parent->hydroxylated Oxidation (e.g., light, O₂, heat) cleaved Ring-cleaved Product parent->cleaved Hydrolysis (e.g., strong acid/base)

Caption: Potential Degradation Pathways.

References

Technical Support Center: 2-Methyl-3-nitroimidazo[1,2-a]pyridine Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Methyl-3-nitroimidazo[1,2-a]pyridine". The information is presented in a question-and-answer format to directly address common issues encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a heterocyclic organic compound belonging to the imidazopyridine class. Compounds of this class have been investigated for a wide range of biological activities, including as potential anticancer, antileishmanial, and antituberculosis agents. The nitro group at the 3-position is an electron-withdrawing group that can significantly influence the compound's biological and physicochemical properties.

Q2: I am observing inconsistent results in my cell-based assays. What could be the potential causes?

Inconsistent results with this compound can stem from several factors:

  • Compound Solubility and Stability: This compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in your cell culture medium. Precipitation in the medium can lead to variable concentrations in your assay wells. The stability of nitroaromatic compounds in cell culture media over long incubation periods can also be a concern.

  • Pan-Assay Interference Compound (PAINS) Behavior: Nitroaromatic compounds are often flagged as potential PAINS. PAINS can interfere with assays through various mechanisms, leading to false-positive results. It is crucial to perform control experiments to rule out assay artifacts.

  • Cell Line Variability: The response to the compound can vary significantly between different cell lines.

Q3: My compound shows activity in a primary screen, but it is not reproducible in follow-up assays. What should I do?

This is a common issue, especially with compounds that might be PAINS. Here's a troubleshooting workflow:

  • Confirm Compound Identity and Purity: Ensure the integrity of your compound stock.

  • Evaluate for PAINS Characteristics: Check for common PAINS-related issues such as light absorbance/fluorescence interference, aggregation, or redox activity.

  • Perform Orthogonal Assays: Validate your findings using a different assay that measures the same biological endpoint but with a different detection method.

  • Assess Target Engagement: If you have a hypothesized target, use a target-specific assay (e.g., a direct binding assay) to confirm engagement.

Troubleshooting Guides

Problem 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Visible precipitate in stock solutions or assay plates.

  • Inconsistent results between replicate wells.

  • Non-linear dose-response curves.

Possible Causes:

  • The compound has low intrinsic aqueous solubility.

  • "Salting out" of the compound when diluting from a DMSO stock into an aqueous buffer.

Solutions:

Solution Detailed Steps
Optimize Stock Solution Prepare a high-concentration stock solution in 100% DMSO. Briefly warm the solution (e.g., to 37°C) and vortex to ensure complete dissolution.
Serial Dilutions Perform serial dilutions in DMSO before the final dilution into the aqueous assay buffer. This minimizes the DMSO concentration in the final assay well (typically ≤ 0.5%).
Use of Surfactants For biochemical assays (not cell-based), consider the inclusion of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the assay buffer to improve solubility.
Sonication Briefly sonicate the final diluted solution to aid in dissolving any small precipitates.
Problem 2: Suspected Pan-Assay Interference (PAINS)

Symptoms:

  • Activity in multiple, unrelated assays.

  • Time-dependent increase in signal in biochemical assays.

  • High background signal in fluorescence-based assays.

Possible Causes:

  • The nitroaromatic scaffold can be reactive and interfere with assay components.

  • The compound may absorb light at the excitation or emission wavelengths of the assay.

  • The compound may form aggregates that sequester proteins or inhibit enzymes non-specifically.

Solutions:

Solution Detailed Steps
Control for Absorbance/Fluorescence Run control experiments with the compound in the absence of the biological target to measure its intrinsic absorbance or fluorescence at the assay wavelengths.
Detergent Test for Aggregation Include a non-ionic detergent (e.g., 0.1% Triton X-100) in the assay buffer. If the compound's activity is significantly reduced, it may be an aggregator.
Time-Course Experiment In biochemical assays, measure the reaction progress over time. A true inhibitor should show a consistent rate, while a reactive compound might show a time-dependent inhibition profile.
Orthogonal Assay Validation Confirm the biological activity using a label-free technology or an assay with a different readout mechanism.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound in various cancer cell lines. Note: This data is illustrative and may not represent actual experimental results.

Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (µM)
A549Lung CarcinomaMTT4815.2
HeLaCervical CancerMTT4822.8
MCF-7Breast CancerSRB7218.5
HCT116Colon CancerCellTiter-Glo4812.1

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Visualizations

experimental_workflow General Experimental Workflow for Compound Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Compound Stock (in DMSO) treatment Compound Treatment (Serial Dilutions) stock->treatment cells Cell Culture seeding Cell Seeding (96-well plate) cells->seeding seeding->treatment incubation Incubation (48-72h) treatment->incubation readout Assay Readout (e.g., MTT) incubation->readout data Data Collection (Absorbance) readout->data analysis IC50 Determination data->analysis

Caption: General workflow for a cell-based cytotoxicity assay.

signaling_pathway Hypothesized PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 2-Methyl-3-nitro- imidazo[1,2-a]pyridine Compound->PI3K inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of imidazo[1,2-a]pyridine compounds during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many imidazo[1,2-a]pyridine compounds exhibit poor aqueous solubility?

A1: The imidazo[1,2-a]pyridine scaffold, a fused bicyclic heteroaromatic system, often possesses a high degree of lipophilicity (hydrophobicity), which contributes to its low solubility in aqueous media.[1] The arrangement of atoms in the ring system and the nature of its substituents can lead to a stable crystal lattice that is difficult for water molecules to disrupt.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Kinetic solubility is the concentration of a compound that precipitates from a supersaturated solution, typically generated by diluting a high-concentration stock (e.g., in DMSO) into an aqueous buffer. It is a measure of how quickly a compound falls out of solution. Thermodynamic solubility, on the other hand, is the concentration of a compound in a saturated solution that is in equilibrium with its solid form.

For high-throughput screening and early-stage drug discovery, kinetic solubility measurements are often sufficient to identify potential liabilities.[2] For lead optimization and formulation development, thermodynamic solubility provides a more accurate measure of a compound's intrinsic solubility.[2]

Q3: What is the maximum recommended concentration of DMSO to use in cell-based assays?

A3: To avoid cellular toxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally below 0.1%.[3] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent-induced effects.

Q4: Can changing the pH of the assay buffer improve the solubility of my imidazo[1,2-a]pyridine compound?

A4: Yes, for ionizable compounds, altering the pH of the buffer can significantly impact solubility. The imidazo[1,2-a]pyridine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH. Determining the pKa of your compound will help in selecting an appropriate buffer pH to maximize solubility.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer

Observation: A precipitate forms immediately when the DMSO stock solution of the imidazo[1,2-a]pyridine compound is added to the aqueous assay buffer or cell culture medium.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Final Concentration The final concentration of the compound exceeds its aqueous solubility limit. Decrease the final working concentration and determine the maximum soluble concentration through a solubility test.[3]
Rapid Dilution ("Crashing Out") Adding a concentrated stock directly to a large volume of aqueous solution causes rapid solvent exchange and precipitation. Perform a serial dilution of the stock solution in the pre-warmed (37°C) aqueous buffer. Add the compound stock dropwise while gently vortexing the buffer.[3][4]
Low Temperature of Aqueous Solution Adding the compound to a cold buffer can decrease its solubility. Always use pre-warmed (37°C) buffers or media for dilutions in cell-based assays.[4]
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration may not prevent precipitation upon significant dilution. Keep the final DMSO concentration below 0.5%.[3]
Issue 2: Precipitation Observed Over Time During Incubation

Observation: The solution is initially clear, but a precipitate forms during the course of the experiment, especially during incubation at 37°C.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Temperature Shift Moving the compound from room temperature to 37°C can affect its solubility. Pre-warm all solutions to the experimental temperature before mixing.[5]
pH Shift in Media Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds. Ensure the medium is adequately buffered (e.g., with HEPES) and consider more frequent media changes for dense cultures.[5]
Interaction with Media Components The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes. Test the compound's stability in the specific medium over time. If necessary, evaluate solubility in a simpler buffer like PBS to identify problematic components.[4][5]
Compound Instability The compound may be degrading over time at the experimental temperature. Assess the chemical stability of the compound under the assay conditions.

Data Presentation

Table 1: Solubility of Selected Imidazo[1,2-a]pyridine Analogs

CompoundMolecular Weight ( g/mol )cLogPThermodynamic Solubility at pH 7.4 (µM)Reference
Hit A--6.9[6]
Hit B--1.4[6]
Compound 21--50[1]
Compound 11-->1000 µg/mL[7]
Azo-imidazo[1,2-a]pyridine 4c398.854.52Predicted LogS = -7.20[8]
Azo-imidazo[1,2-a]pyridine 4d412.884.32Predicted LogS = -7.48[8]
Azo-imidazo[1,2-a]pyridine 4e342.362.68Predicted LogS = -5.57[8]
Azo-imidazo[1,2-a]pyridine 4f314.353.33Predicted LogS = -5.50[8]

Note: This table presents a limited set of publicly available data. Researchers should determine the solubility of their specific compounds experimentally.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This protocol provides a method for determining the kinetic solubility of imidazo[1,2-a]pyridine compounds.

Materials:

  • Test compound stock solution (10 mM in 100% DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Plate reader with nephelometry or absorbance reading capabilities

Procedure:

  • Prepare Compound Dilution Plate:

    • Add 100 µL of 100% DMSO to wells in columns 2-12 of a 96-well plate.

    • Add 200 µL of the 10 mM compound stock solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 11. Column 12 will serve as a DMSO-only control.

  • Prepare Assay Plate:

    • Add 98 µL of PBS (pH 7.4) to the wells of a new 96-well plate.

  • Initiate Precipitation:

    • Using a multichannel pipette, transfer 2 µL from each well of the compound dilution plate to the corresponding well of the assay plate. This results in a 1:50 dilution.

    • Mix immediately by shaking on a plate shaker for 1 minute.

  • Incubation:

    • Incubate the assay plate at room temperature for 2 hours, protected from light.

  • Measurement:

    • Measure the turbidity of each well using a nephelometer (light scattering) or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • Plot the turbidity or absorbance against the compound concentration. The kinetic solubility is the concentration at which the signal significantly increases above the baseline (wells with no precipitate).

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of an imidazo[1,2-a]pyridine compound.

Materials:

  • Imidazo[1,2-a]pyridine compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Organic solvent (e.g., ethanol or acetone) in which the compound is soluble

  • Vortex mixer

  • Sonicator

  • Rotary evaporator or freeze-dryer

Procedure:

  • Molar Ratio Determination:

    • Determine the desired molar ratio of the compound to HP-β-CD (e.g., 1:1, 1:2).

  • Preparation of HP-β-CD Solution:

    • Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring.

  • Preparation of Compound Solution:

    • Dissolve the calculated amount of the imidazo[1,2-a]pyridine compound in a minimal amount of a suitable organic solvent.

  • Complexation:

    • Slowly add the compound solution to the HP-β-CD solution while continuously stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours. Sonication can be used to facilitate complex formation.

  • Solvent Removal:

    • Remove the organic solvent and water using a rotary evaporator or by freeze-drying to obtain a solid powder of the inclusion complex.

  • Solubility Determination:

    • Determine the aqueous solubility of the resulting inclusion complex using a standard shake-flask method and compare it to the solubility of the free compound.

Visualizations

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay check_stock Check DMSO Stock for Solids start->check_stock stock_clear Stock is Clear check_stock->stock_clear Solids Present? warm_stock Warm, Vortex, or Sonicate Stock stock_clear->warm_stock Yes review_conc Review Final Assay Concentration stock_clear->review_conc No warm_stock->review_conc below_solubility Concentration Below Known Solubility? review_conc->below_solubility lower_conc Lower Max Concentration & Retest below_solubility->lower_conc No evaluate_buffer Evaluate Assay Buffer (pH, salts) below_solubility->evaluate_buffer Yes optimize_conditions Optimize Assay Conditions lower_conc->optimize_conditions assess_serum Assess Impact of Serum/Protein evaluate_buffer->assess_serum assess_serum->optimize_conditions

Caption: A flowchart for troubleshooting compound precipitation.

G Workflow for Serial Dilution to Avoid Precipitation start High Concentration Stock in DMSO intermediate_dilution Create Intermediate Dilution in Pre-warmed Buffer start->intermediate_dilution prewarm_media Pre-warm Aqueous Buffer/Media to 37°C prewarm_media->intermediate_dilution vortex Vortex/Mix Gently During Addition intermediate_dilution->vortex final_dilution Perform Final Dilution to Working Concentration vortex->final_dilution add_to_assay Add to Assay final_dilution->add_to_assay

Caption: A workflow for preparing compound solutions to minimize precipitation.

G Mechanism of Solubility Enhancement by Cyclodextrin cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex compound Imidazo[1,2-a]pyridine complex Imidazo[1,2-a]pyridine encapsulated in Cyclodextrin compound->complex + cyclodextrin Hydrophobic Cavity Hydrophilic Exterior cyclodextrin->complex forms

Caption: Encapsulation of a hydrophobic compound within a cyclodextrin molecule.

References

"2-Methyl-3-nitroimidazo[1,2-a]pyridine" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-3-nitroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure, the primary anticipated degradation pathways include:

  • Nitroreduction: The nitro group is susceptible to reduction, a common metabolic pathway for many nitroaromatic compounds. This process can occur enzymatically in biological systems, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.[1][2][3][4][5] These reactive intermediates can sometimes form adducts with cellular macromolecules.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.[6][7][8] This pathway may involve the formation of reactive oxygen species and can result in a complex mixture of photoproducts.

  • Hydrolysis: The imidazo[1,2-a]pyridine core may be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to ring-opening products.

  • Thermal Degradation: Like most organic molecules, this compound will decompose at elevated temperatures. The thermal stability of heterocyclic compounds can vary, but decomposition often proceeds via radical mechanisms.[9][10][11][12]

Q2: How can I prevent the degradation of my this compound samples?

A2: To minimize degradation, consider the following precautions:

  • Storage: Store the compound in a cool, dark, and dry place. Use of amber vials or containers that block UV light is highly recommended. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).

  • Handling: Prepare solutions fresh for each experiment whenever possible. If solutions must be stored, they should be kept at low temperatures and protected from light. Avoid exposure of the solid compound or its solutions to high-energy light sources.

  • Solvent Choice: Use high-purity, degassed solvents to minimize oxidative degradation. The stability of the compound may vary in different solvents, so it is advisable to perform preliminary stability studies in the solvent system you intend to use for your experiments.

  • pH Control: If working in aqueous solutions, maintain a neutral pH unless your experimental protocol requires acidic or basic conditions. The stability of the imidazopyridine ring can be pH-dependent.

Q3: I am observing inconsistent results in my biological assays. Could this be due to compound degradation?

A3: Yes, inconsistent results are a common sign of compound instability. The degradation products may have different biological activities (either more, less, or no activity) or may interfere with the assay itself.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Before starting a new set of experiments, verify the identity and purity of your this compound stock using analytical techniques such as LC-MS or NMR.

  • Assess Stability in Assay Media: Perform a time-course experiment to determine the stability of the compound in your specific assay medium under the exact experimental conditions (temperature, light exposure, etc.). Analyze samples at different time points by HPLC or LC-MS to quantify the amount of parent compound remaining.

  • Prepare Fresh Solutions: Always prepare fresh dilutions of your compound from a solid stock before each experiment. If using a DMSO stock solution, minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Problem: You are analyzing your sample of this compound by HPLC or LC-MS and observe unexpected peaks that are not present in the reference standard.

Possible Causes and Solutions:

CauseSolution
Photodegradation Prepare and handle samples under low-light conditions. Use amber vials for sample storage and analysis.
Solvent-Induced Degradation Ensure the solvent is of high purity and compatible with the compound. Perform a stability check in the chosen solvent over time.
Thermal Degradation Avoid excessive heating during sample preparation. If using a heated autosampler, check for on-instrument stability.
Contamination Ensure all glassware and equipment are thoroughly cleaned. Analyze a solvent blank to rule out contamination from the analytical system.
Issue 2: Loss of Compound Potency Over Time

Problem: You observe a decrease in the biological activity of your this compound stock solution over a period of days or weeks.

Possible Causes and Solutions:

CauseSolution
Instability in Solution Prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Adsorption to Container Use low-adsorption vials (e.g., silanized glass or polypropylene) for storing dilute solutions.
Oxidation Use degassed solvents for preparing solutions. Store solutions under an inert atmosphere if the compound is particularly sensitive to oxidation.

Experimental Protocols

Protocol 1: Evaluation of Photostability

Objective: To assess the degradation of this compound upon exposure to light.

Methodology:

  • Prepare a solution of this compound in a relevant solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 10 µg/mL).

  • Divide the solution into two sets of transparent and amber vials.

  • Expose the transparent vials to a controlled light source (e.g., a UV lamp at a specific wavelength or a photostability chamber). Keep the amber vials in the dark as a control.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Calculate the percentage of degradation over time.

Protocol 2: Analysis of Stability in Different pH Buffers

Objective: To determine the hydrolytic stability of this compound at different pH values.

Methodology:

  • Prepare a series of aqueous buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Spike the stock solution into each buffer to achieve a final known concentration, ensuring the organic solvent concentration is low (e.g., <1%).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 2, 6, 24, and 48 hours), collect aliquots from each pH solution.

  • Immediately quench any further reaction by neutralizing the pH or freezing the sample.

  • Analyze the samples by HPLC or LC-MS to quantify the parent compound.

  • Determine the degradation rate at each pH.

Visualizations

Degradation_Pathways cluster_main This compound cluster_nitroreduction Nitroreduction Pathway cluster_photodegradation Photodegradation Pathway cluster_hydrolysis Hydrolysis Pathway MainCompound This compound Nitroso Nitroso Derivative MainCompound->Nitroso Reduction Photoproducts Various Photoproducts MainCompound->Photoproducts UV Light / ROS RingOpening Ring-Opened Products MainCompound->RingOpening H₂O / H⁺ or OH⁻ Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino Reduction Amino Amino Derivative Hydroxylamino->Amino Reduction

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Stress Incubation cluster_analysis Analysis PrepSolution Prepare Stock Solution Spike Spike into Stress Conditions (Light, pH, Temp) PrepSolution->Spike Incubate Incubate for a Time Course Spike->Incubate Sample Withdraw Samples at Intervals Incubate->Sample Analyze HPLC / LC-MS Analysis Sample->Analyze Quantify Quantify Parent Compound Analyze->Quantify Identify Identify Degradants Quantify->Identify

Caption: General workflow for studying compound stability.

References

Minimizing side product formation in imidazo[1,2-a]pyridine cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclization reactions, with a focus on minimizing the formation of common side products.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and offers guidance on overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I'm observing multiple spots on my TLC plate. What are the likely side products?

A1: Low yields and multiple TLC spots in imidazo[1,2-a]pyridine synthesis often point to the formation of several common side products. These can include:

  • Unreacted Starting Materials: Incomplete conversion is a common issue.

  • Polymeric Materials: Overly harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the polymerization of starting materials or intermediates.

  • Regioisomers: If the pyridine ring of your 2-aminopyridine substrate is asymmetrically substituted, you may form regioisomeric products.

  • Side-Reactions of Functional Groups: Reactive functional groups on your starting materials may undergo unintended reactions under the cyclization conditions.

  • Over-alkylation or Arylation Products: In some multi-component reactions, side products arising from concurrent ketimine and Ortoleva–King type intermediate transformations can occur.[1]

Q2: How can I control regioselectivity in the cyclization of substituted 2-aminopyridines?

A2: Regioselectivity is a critical factor when using asymmetrically substituted 2-aminopyridines. The electronic and steric properties of the substituents on the pyridine ring play a significant role. Generally, the cyclization is favored at the more nucleophilic nitrogen atom of the pyridine ring. To enhance regioselectivity:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable regioisomer.

  • Choice of Catalyst: The nature of the catalyst can influence the regiochemical outcome. It is advisable to screen different catalysts (e.g., copper-based, iodine-based) to find the one that provides the best selectivity for your specific substrates.

  • Protecting Groups: In some cases, temporarily protecting one of the nitrogen atoms can direct the cyclization to the desired position.

Q3: I am getting a significant amount of dark, insoluble material in my reaction flask. What is it and how can I prevent it?

A3: The formation of dark, insoluble material is often indicative of polymerization or degradation of starting materials or intermediates. This is frequently caused by:

  • High Temperatures: Excessive heat can promote undesired polymerization pathways.

  • Strongly Acidic or Basic Conditions: Harsh pH conditions can lead to the decomposition of sensitive substrates.

  • Presence of Oxygen: For reactions sensitive to oxidation, the presence of air can lead to the formation of complex, colored byproducts.

To prevent this, consider the following:

  • Lowering the Reaction Temperature: If the reaction allows, perform it at a lower temperature, even if it requires a longer reaction time.

  • Using Milder Catalysts and Reagents: Opt for less aggressive catalysts and bases.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst.2. Low reaction temperature.3. Poor quality of starting materials.4. Inappropriate solvent.1. Use a fresh batch of catalyst or activate it prior to use.2. Gradually increase the reaction temperature.3. Purify starting materials before use.4. Screen different solvents to find the optimal one for your reaction.
Formation of Multiple Products (Poor Selectivity) 1. Competing reaction pathways.2. Isomerization of starting materials or products.3. Non-optimal reaction conditions.1. Adjust the stoichiometry of reactants.2. Modify the catalyst or solvent to favor one pathway.3. Lower the reaction temperature to improve selectivity.
Product Degradation 1. High reaction temperature.2. Prolonged reaction time.3. Presence of strong acids or bases.1. Reduce the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Use milder reaction conditions or buffer the reaction mixture.
Difficulty in Product Purification 1. Formation of closely related side products.2. Presence of polymeric byproducts.1. Optimize the reaction to minimize side product formation.2. Employ alternative purification techniques such as preparative HPLC or crystallization.

Experimental Protocols and Data

This section provides detailed experimental protocols for key synthetic methods and summarizes quantitative data to aid in the optimization of your reactions.

General Procedure for Copper-Catalyzed Aerobic Oxidative Cyclization

This method is effective for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones.

Protocol:

  • To a reaction vessel, add 2-aminopyridine (1.0 mmol), the corresponding ketone (1.2 mmol), and a copper(I) catalyst (e.g., CuI, 10 mol%).

  • Add a suitable solvent (e.g., DMF, 5 mL).

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Optimization of Reaction Conditions:

CatalystSolventTemperature (°C)Yield (%)
CuIDMF100High
CuBrDMSO120Moderate
CuClToluene80Low

Note: Yields are substrate-dependent and the table provides a general trend.

General Procedure for Iodine-Catalyzed Three-Component Reaction

This one-pot synthesis is a versatile method for producing substituted imidazo[1,2-a]pyridines.

Protocol:

  • In a round-bottom flask, dissolve the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of iodine (e.g., 10 mol%).

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate key mechanisms and experimental workflows to provide a clearer understanding of the imidazo[1,2-a]pyridine synthesis.

G cluster_workflow Experimental Workflow A 1. Reactant Mixing (2-aminopyridine, ketone, catalyst) B 2. Reaction (Heating under air) A->B C 3. Work-up (Quenching, Extraction) B->C D 4. Purification (Column Chromatography) C->D E Final Product D->E

Caption: A typical experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

G cluster_mechanism Plausible Mechanism for Side Product Formation Start Starting Materials (2-Aminopyridine + Ketone) Intermediate Key Reaction Intermediate Start->Intermediate Cyclization Conditions Desired_Product Desired Imidazo[1,2-a]pyridine Intermediate->Desired_Product Desired Pathway (Optimized Conditions) Side_Product Side Product (e.g., Polymer) Intermediate->Side_Product Side Reaction Pathway (Harsh Conditions)

Caption: A simplified diagram illustrating competing pathways for product and side product formation.

G cluster_troubleshooting Troubleshooting Logic Problem Low Yield / Multiple Spots Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Product Formation Problem->Cause2 Solution1 Increase Reaction Time / Temp Cause1->Solution1 Solution3 Purify Starting Materials Cause1->Solution3 Solution2 Optimize Conditions (Catalyst, Solvent) Cause2->Solution2 Cause2->Solution3

Caption: A decision-making diagram for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.

References

Regioselectivity issues in the functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during the functionalization of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the imidazo[1,2-a]pyridine ring, and why?

A1: The most common sites for functionalization on the imidazo[1,2-a]pyridine scaffold are the C-3 and C-5 positions. The C-3 position is the most electronically rich and sterically accessible, making it the preferred site for electrophilic substitution and many radical reactions.[1] The C-5 position is the next most reactive site, but functionalization here often requires specific strategies to overcome the inherent preference for C-3 substitution. Functionalization at other positions (C-2, C-6, C-7, C-8) is also possible but typically requires more specialized methods, such as directed C-H activation.

Q2: How can I selectively achieve functionalization at the C-3 position?

A2: Due to its high nucleophilicity, C-3 functionalization is often the default outcome for many reactions. To achieve high selectivity for the C-3 position, you can employ various methods such as electrophilic halogenation, acylation, and nitration under standard conditions. Visible light-induced reactions and transition-metal-free protocols have also been shown to be highly effective for C-3 functionalization.[1]

Q3: What strategies can be employed to favor functionalization at the C-5 position?

A3: Achieving C-5 selectivity requires overcoming the intrinsic reactivity of the C-3 position. One of the most effective strategies is the use of a directing group. For instance, an N-methoxyamide directing group at the C-3 position has been successfully used in Rh(III)-catalyzed C-5 arylation.[2][3] Additionally, certain radical-based methods have shown promise for C-5 functionalization.

Q4: Can I functionalize the pyridine ring of the imidazo[1,2-a]pyridine scaffold?

A4: Yes, functionalization of the pyridine ring is possible, although it is generally less facile than at the C-3 position of the imidazole ring. The electronic properties of the pyridine ring make it less susceptible to electrophilic attack. However, methods such as nucleophilic aromatic substitution on halogenated imidazo[1,2-a]pyridines or directed C-H activation can be used to introduce functional groups onto the pyridine ring.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of imidazo[1,2-a]pyridines.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting a C-3 functionalization of my imidazo[1,2-a]pyridine, but I am getting a very low yield or no product at all. What could be the issue?

Answer: Low yields can be attributed to several factors. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure the purity of your starting materials, reagents, and solvents. Impurities can poison catalysts or lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of the starting material or product. Experiment with a range of temperatures.

    • Solvent: The choice of solvent is critical. Ensure you are using a solvent that is appropriate for the reaction type and is anhydrous if the reaction is moisture-sensitive.

    • Atmosphere: If your reaction is sensitive to oxygen or moisture, ensure you are using proper inert atmosphere techniques (e.g., nitrogen or argon blanket).

  • Catalyst Activity: If you are using a catalyst, it may be inactive. Ensure the catalyst is fresh and handled correctly. For transition metal catalysts, consider the oxidation state and the choice of ligands.

  • Substrate Reactivity: The electronic properties of your imidazo[1,2-a]pyridine can significantly impact its reactivity. Electron-withdrawing groups on the scaffold can decrease its nucleophilicity and slow down the reaction.

Issue 2: Poor Regioselectivity (Mixture of C-3 and C-5 isomers)

Question: My reaction is producing a mixture of C-3 and C-5 functionalized products. How can I improve the regioselectivity?

Answer: A lack of regioselectivity is a common challenge. Here are some strategies to improve it:

  • For C-3 Selectivity:

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product (often the C-3 isomer).

    • Choice of Reagents: For electrophilic substitutions, using a less reactive electrophile can sometimes increase selectivity for the more nucleophilic C-3 position.

  • For C-5 Selectivity:

    • Directing Groups: As mentioned in the FAQs, employing a directing group is a powerful strategy to force the reaction to the C-5 position.

    • Steric Hindrance: Introducing a bulky substituent at the C-2 or C-3 position can sterically block the C-3 position and favor attack at the C-5 position.

    • Catalyst and Ligand Choice: In transition metal-catalyzed reactions, the choice of the metal and its ligand sphere can have a profound impact on regioselectivity. Experiment with different catalyst systems.

Data Presentation

The following tables summarize quantitative data for selected regioselective functionalization reactions of imidazo[1,2-a]pyridines.

Table 1: Regioselective C-3 Halogenation of 2-Phenylimidazo[1,2-a]pyridine

Halogenating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
N-Bromosuccinimide (NBS)AcetonitrileRoom Temp.23-Bromo-2-phenylimidazo[1,2-a]pyridine95[4]
N-Chlorosuccinimide (NCS)Acetonitrile8043-Chloro-2-phenylimidazo[1,2-a]pyridine92[4]
N-Iodosuccinimide (NIS)Acetonitrile8063-Iodo-2-phenylimidazo[1,2-a]pyridine90[4]

Table 2: Comparison of C-3 vs. C-5 Arylation of Imidazo[1,2-a]pyridine

PositionCatalystDirecting GroupArylating AgentSolventYield (%)Reference
C-3Pd(OAc)₂NonePhenylboronic acidToluene85N/A
C-5[RhCp*Cl₂]₂N-methoxyamidePhenylboronic acidt-AmylOH78[2]

Experimental Protocols

Protocol 1: General Procedure for C-3 Bromination of 2-Phenylimidazo[1,2-a]pyridine
  • Preparation: In a round-bottom flask, dissolve 2-phenylimidazo[1,2-a]pyridine (1.0 mmol) in acetonitrile (10 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 mmol) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Rh(III)-Catalyzed C-5 Arylation of 3-(N-methoxy-N-methylcarbamoyl)imidazo[1,2-a]pyridine
  • Preparation: To an oven-dried screw-cap vial, add 3-(N-methoxy-N-methylcarbamoyl)imidazo[1,2-a]pyridine (0.2 mmol), phenylboronic acid (0.4 mmol), [RhCp*Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).

  • Solvent Addition: Add t-AmylOH (1.0 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture at 100 °C for 12 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the C-5 arylated product.

Mandatory Visualizations

Regioselectivity_Factors Factors Influencing Regioselectivity A Functionalization of Imidazo[1,2-a]pyridine B Electronic Effects A->B C Steric Effects A->C D Reaction Conditions A->D E Directing Groups A->E F C-3 Position (Electronically Favored) B->F G C-5 Position C->G H Bulky Substituents at C-2/C-3 C->H I Catalyst, Solvent, Temperature D->I J Chelating Group E->J H->G K C-5 Functionalization J->K

Caption: Logical relationship of factors influencing regioselectivity.

C3_Bromination_Workflow Experimental Workflow for C-3 Bromination Start Start A Dissolve Imidazo[1,2-a]pyridine in Acetonitrile Start->A B Add N-Bromosuccinimide (NBS) A->B C Stir at Room Temperature (Monitor by TLC) B->C D Reaction Complete? C->D D->C No E Quench with aq. Na₂S₂O₃ D->E Yes F Extract with Ethyl Acetate E->F G Dry, Filter, and Concentrate F->G H Purify by Column Chromatography G->H End End H->End

Caption: Experimental workflow for C-3 bromination.

Troubleshooting_Regioselectivity Troubleshooting Poor Regioselectivity Start Mixture of C-3 and C-5 Isomers A Desired Product? Start->A B C-3 Isomer A->B C-3 C C-5 Isomer A->C C-5 D Lower Reaction Temperature B->D E Use Less Reactive Electrophile B->E F Introduce Directing Group at C-3 C->F G Increase Steric Hindrance at C-3 C->G H Screen Different Catalysts/Ligands C->H I Improved Selectivity? D->I E->I F->I G->I H->I I->A No End Pure Product I->End Yes

Caption: Decision-making workflow for troubleshooting regioselectivity.

References

Technical Support Center: Synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of this important compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory and scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and scalable approach is a two-step synthesis. The first step involves the cyclization of 2-aminopyridine with chloroacetone to form 2-methylimidazo[1,2-a]pyridine. The second step is the regioselective nitration of the 2-methylimidazo[1,2-a]pyridine intermediate to yield the final product.

Q2: My yield of 2-methylimidazo[1,2-a]pyridine in the first step is low. What are the possible reasons?

A2: Low yields in the initial cyclization step can be due to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. The purity of the starting materials, 2-aminopyridine and chloroacetone, is also critical. Side reactions, such as polymerization of chloroacetone, can occur, especially in the presence of impurities or at excessively high temperatures. Proper control of the reaction stoichiometry and conditions is crucial for maximizing the yield.

Q3: The nitration step is producing multiple isomers. How can I improve the regioselectivity for the 3-nitro position?

A3: Achieving high regioselectivity in the nitration of 2-methylimidazo[1,2-a]pyridine is dependent on the nitrating agent and reaction conditions. A mixture of nitric acid and sulfuric acid is commonly used. The temperature of the reaction is a critical parameter to control; running the reaction at a lower temperature (e.g., 0-5 °C) generally favors the formation of the 3-nitro isomer. The rate of addition of the nitrating agent also plays a significant role in preventing over-nitration and the formation of undesired isomers.

Q4: I am observing a significant exotherm during the nitration step upon scale-up. How can this be managed safely?

A4: Nitration reactions are notoriously exothermic and require careful management, especially at a larger scale.[1][2] To control the exotherm, it is essential to have an efficient cooling system for the reactor. The nitrating agent should be added slowly and portion-wise, with continuous monitoring of the internal temperature. Using a dropping funnel with external cooling is a good practice. For industrial-scale production, specialized reactors with high heat transfer capacity are recommended. A key safety measure is to have a quench plan in place in case of a thermal runaway.

Q5: What are the best practices for purifying the final product, this compound, at a larger scale?

A5: At the laboratory scale, column chromatography is often used for purification. However, this method is not always practical for large-scale production. Recrystallization is a more scalable purification technique for solid compounds. A suitable solvent system must be identified that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while impurities remain in the solution or are easily filtered off. Washing the crude product with a sodium bicarbonate solution can help remove acidic impurities before the final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Step 1: Low Yield of 2-Methylimidazo[1,2-a]pyridine Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.
Impure starting materials.Use high-purity 2-aminopyridine and freshly distilled chloroacetone.
Side reactions (e.g., polymerization).Maintain the recommended reaction temperature and ensure proper mixing.
Step 2: Low Yield of this compound Incomplete nitration.Ensure stoichiometric amount of nitrating agent is used. Allow for sufficient reaction time.
Product degradation.Avoid excessive temperatures during the reaction and work-up.
Loss during work-up.Optimize the extraction and isolation procedures to minimize product loss.
Step 2: Poor Regioselectivity (Formation of multiple nitro isomers) Reaction temperature is too high.Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent.
Incorrect nitrating agent or ratio.Use a well-defined nitrating mixture (e.g., HNO₃/H₂SO₄) with the correct stoichiometry.
Scale-Up: Runaway Reaction during Nitration Poor heat dissipation.Use a reactor with a high surface area-to-volume ratio and an efficient cooling system.
Addition of nitrating agent is too fast.Add the nitrating agent slowly and monitor the internal temperature continuously.
Purification: Product is not crystallizing Incorrect solvent system.Perform a solvent screen to identify a suitable solvent or solvent mixture for recrystallization.
Presence of impurities inhibiting crystallization.Wash the crude product to remove impurities before attempting recrystallization. Seeding with a small crystal of the pure product can also induce crystallization.
Safety: Handling of Nitric and Sulfuric Acids Corrosive nature of acids.Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[3][4][5]
Violent reactions with certain materials.Avoid contact with incompatible materials.[3]

Experimental Protocols

Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine

Laboratory Scale (10 g)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (10.0 g, 0.106 mol) and ethanol (100 mL).

  • Stir the mixture until the 2-aminopyridine is completely dissolved.

  • Slowly add chloroacetone (10.8 g, 0.117 mol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 2-methylimidazo[1,2-a]pyridine.

Scale-Up (1 kg)

  • Charge a 20 L glass reactor equipped with a mechanical stirrer, a reflux condenser, and a temperature probe with 2-aminopyridine (1.0 kg, 10.6 mol) and ethanol (10 L).

  • Stir the mixture until all the 2-aminopyridine has dissolved.

  • Carefully add chloroacetone (1.08 kg, 11.7 mol) to the reactor via an addition funnel over a period of 30 minutes, ensuring the temperature does not exceed 30 °C.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reactor contents to 20-25 °C.

  • Distill off the ethanol under vacuum.

  • Add dichloromethane (15 L) to the residue and stir until dissolved.

  • Transfer the solution to a separation funnel and wash with a saturated sodium bicarbonate solution (2 x 5 L) and then with brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude 2-methylimidazo[1,2-a]pyridine. The crude product can be used in the next step without further purification if the purity is deemed sufficient by HPLC analysis.

Step 2: Synthesis of this compound

Laboratory Scale (5 g)

  • In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (20 mL) to 0 °C in an ice bath.

  • Slowly add 2-methylimidazo[1,2-a]pyridine (5.0 g, 0.038 mol) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (2.7 mL, 0.064 mol) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-methylimidazo[1,2-a]pyridine in sulfuric acid over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (100 g).

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.

Scale-Up (500 g)

  • Charge a 10 L jacketed glass reactor with concentrated sulfuric acid (2.0 L) and cool the jacket to 0 °C.

  • Slowly add 2-methylimidazo[1,2-a]pyridine (500 g, 3.78 mol) to the reactor, maintaining the internal temperature below 10 °C.

  • In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (270 mL, 6.43 mol) to concentrated sulfuric acid (500 mL) while cooling.

  • Add the nitrating mixture to the reactor via a dosing pump over a period of 2-3 hours, ensuring the internal temperature is maintained between 0 and 5 °C.

  • After complete addition, continue stirring at 0-5 °C for 2-3 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, transfer the reaction mixture to a larger vessel containing crushed ice (10 kg) with vigorous stirring.

  • Carefully neutralize the mixture to a pH of 7-8 by the controlled addition of a 20% sodium hydroxide solution, ensuring the temperature is kept below 25 °C.

  • Extract the product with ethyl acetate (3 x 5 L).

  • Combine the organic extracts, wash with brine (3 L), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under vacuum to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent like ethanol or isopropanol.

Quantitative Data Summary

Table 1: Representative Reaction Parameters and Yields for the Synthesis of 2-Methylimidazo[1,2-a]pyridine

ParameterLaboratory Scale (10 g)Scale-Up (1 kg)
Reactant Ratios
2-Aminopyridine1.0 eq1.0 eq
Chloroacetone1.1 eq1.1 eq
Reaction Conditions
SolventEthanolEthanol
TemperatureReflux (~78 °C)Reflux (~78 °C)
Reaction Time4-6 hours6-8 hours
Typical Yield 75-85%70-80%

Table 2: Representative Reaction Parameters and Yields for the Synthesis of this compound

ParameterLaboratory Scale (5 g)Scale-Up (500 g)
Reactant Ratios
2-Methylimidazo[1,2-a]pyridine1.0 eq1.0 eq
Nitrating Mixture (HNO₃/H₂SO₄)1.7 eq HNO₃1.7 eq HNO₃
Reaction Conditions
SolventSulfuric AcidSulfuric Acid
Temperature0-5 °C0-5 °C
Reaction Time1-2 hours2-3 hours
Typical Yield 60-70%55-65%

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Methylimidazo[1,2-a]pyridine cluster_step2 Step 2: Nitration A Dissolve 2-Aminopyridine in Ethanol B Add Chloroacetone A->B C Reflux Reaction Mixture B->C D Solvent Removal C->D E Work-up (Extraction & Washing) D->E F Purification (Chromatography/Direct Use) E->F G 2-Methylimidazo[1,2-a]pyridine F->G H Dissolve Intermediate in Cold Sulfuric Acid G->H Intermediate J Slow Addition of Nitrating Mixture at 0-5°C H->J I Prepare Nitrating Mixture (HNO3/H2SO4) I->J K Reaction at 0-5°C J->K L Quenching on Ice K->L M Neutralization & Extraction L->M N Purification (Recrystallization) M->N O This compound N->O

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_flow start Low Yield in Nitration Step check_purity Check Purity of Starting Material (2-Methylimidazo[1,2-a]pyridine) start->check_purity impure Impure check_purity->impure purify_sm Re-purify Starting Material impure->purify_sm Yes check_conditions Review Reaction Conditions impure->check_conditions No temp_high Temperature > 5°C? check_conditions->temp_high control_temp Improve Temperature Control temp_high->control_temp Yes addition_rate Nitrating Agent Added Too Fast? temp_high->addition_rate No slow_addition Decrease Addition Rate addition_rate->slow_addition Yes time_short Reaction Time Too Short? addition_rate->time_short No increase_time Increase Reaction Time time_short->increase_time Yes workup_issue Investigate Work-up Procedure time_short->workup_issue No

Caption: Troubleshooting logic for low yield in the nitration step.

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-3-nitroimidazo[1,2-a]pyridine and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating potent anticancer activities. This guide provides a comparative overview of 2-Methyl-3-nitroimidazo[1,2-a]pyridine, a representative of this class, against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

While specific experimental data on the anticancer activity of this compound is limited in publicly available literature, this guide will leverage data from structurally related imidazo[1,2-a]pyridine derivatives to provide a scientifically grounded comparison. This approach allows for an informed perspective on the potential of this compound class in cancer therapy.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for various imidazo[1,2-a]pyridine derivatives and standard anticancer agents across a range of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differing experimental conditions.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Various Cancer Cell Lines

Imidazo[1,2-a]pyridine DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)<12[1][2]
Compound 6WM115 (Melanoma)<12[1][2]
Compound 6HeLa (Cervical Cancer)~35[1][2]
IMPA-2A549 (Lung Adenocarcinoma)Not specified, but showed marked cytotoxicity[3]
IMPA-5A549 (Lung Adenocarcinoma)Not specified, but showed marked cytotoxicity[3]
IMPA-6A549 (Lung Adenocarcinoma)Not specified, but showed marked cytotoxicity[3]
IMPA-8A549 (Lung Adenocarcinoma)Not specified, but showed marked cytotoxicity[3]
IMPA-12A549 (Lung Adenocarcinoma)Not specified, but showed marked cytotoxicity[3]
HB9A549 (Lung Cancer)50.56[4]
HB10HepG2 (Liver Carcinoma)51.52[4]
IP-5HCC1937 (Breast Cancer)45[5]
IP-6HCC1937 (Breast Cancer)47.7[5]
HS-104MCF-7 (Breast Cancer)1.2[5]
HS-106MCF-7 (Breast Cancer)<10[5]

Table 2: IC50 Values of Standard Anticancer Agents in Various Cancer Cell Lines

Anticancer AgentCancer Cell LineIC50 (µM)Reference
Doxorubicin HepG212.2[6]
A549>20[6]
HeLa2.9[6]
MCF-72.5[6]
Cisplatin HepG2Varies widely (e.g., 1-5 µg/mL)[7]
A5495[8]
HeLaVaries widely[9]
MCF-7Varies widely[9]
Paclitaxel A5491.35 nM[10]
H520 (Lung Cancer)7.59 nM[10]
MCF-7Varies[11]
MDA-MB-231 (Breast Cancer)Varies[11]

Mechanisms of Action: A Comparative Overview

Imidazo[1,2-a]pyridine Derivatives:

Derivatives of the imidazo[1,2-a]pyridine scaffold have been shown to exert their anticancer effects through multiple mechanisms, primarily by:

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: Many imidazo[1,2-a]pyridine compounds act as potent inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key regulators of cell growth, proliferation, and survival.[1][12][13][14]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, often through the modulation of pro-apoptotic and anti-apoptotic proteins.[1][2][3][15]

  • Cell Cycle Arrest: They can halt the cell cycle at specific phases, such as G2/M, preventing cancer cells from dividing and proliferating.[1][2][3]

Standard Anticancer Agents:

  • Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[6]

  • Cisplatin: A platinum-based drug that forms crosslinks with DNA, disrupting DNA replication and transcription, which ultimately triggers apoptosis.[9]

  • Paclitaxel: This taxane derivative stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis.[10]

Visualizing the Pathways and Processes

To better understand the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

G cluster_0 Imidazo[1,2-a]pyridine Action Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivatives PI3K_mTOR PI3K/Akt/mTOR Pathway Imidazo_Pyridine->PI3K_mTOR Inhibition Apoptosis Apoptosis PI3K_mTOR->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest PI3K_mTOR->Cell_Cycle_Arrest Induction Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Mechanism of action for Imidazo[1,2-a]pyridine derivatives.

G Start Seed Cancer Cells Treatment Treat with Anticancer Agent (e.g., Imidazo[1,2-a]pyridine derivative) Start->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate IC50 Value MTT_Assay->Data_Analysis

Caption: Workflow for determining cell viability using the MTT assay.

G Start Treat Cells with Anticancer Agent Harvest Harvest and Wash Cells Start->Harvest Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Quantify Quantify Apoptotic vs. Viable vs. Necrotic Cells Flow_Cytometry->Quantify

Caption: Experimental workflow for apoptosis detection via Annexin V staining.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key in vitro assays used to evaluate the anticancer properties of the compounds discussed in this guide.

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (Imidazo[1,2-a]pyridine derivative or standard drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]

Apoptosis Assay (Annexin V Staining)

Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

  • Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Cell Cycle Analysis

Objective: To determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Test compound

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Comparative Bioactivity of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an objective comparison of the bioactivity of various imidazo[1,2-a]pyridine derivatives, supported by experimental data, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

The versatile nature of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles.[1] These derivatives have shown promise in targeting key signaling pathways implicated in numerous diseases, making them attractive candidates for further drug development.[2][3]

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines, providing a quantitative comparison of their potency.

DerivativeTarget/MechanismCancer Cell LineIC50 (µM)
Compound 6 PI3Kα inhibitorA375 (Melanoma)9.7[4]
WM115 (Melanoma)<12[4]
HeLa (Cervical Cancer)35.0[4]
Thiazole-substituted derivative PI3Kα inhibitorA375 (Melanoma)0.14[4]
HeLa (Cervical Cancer)0.21[4]
1,2,4-Oxadiazole substituted derivative PI3Kα inhibitorBreast Cancer Cell Lines>10[4]
Compound 22e c-Met inhibitorEBC-1 (Lung Cancer)0.045[5]
Compound 31 c-Met inhibitorEBC-1 (Lung Cancer)0.0128
Compound 12b Not specifiedHep-2 (Laryngeal Carcinoma)11[6]
HepG2 (Hepatocellular Carcinoma)13[6]
MCF-7 (Breast Carcinoma)11[6]
A375 (Melanoma)11[6]
Compound 12 3-aminoimidazo[1,2-α]pyridineHT-29 (Colon Cancer)4.15[7]
Compound 18 3-aminoimidazo[1,2-α]pyridineB16F10 (Melanoma)14.39[7]
MCF-7 (Breast Cancer)14.81[7]
Key Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer.[3][8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[4] For instance, certain derivatives have shown potent inhibition of PI3Kα with IC50 values in the nanomolar range.[4] One notable compound, 15a, has been identified as a potent PI3K/mTOR dual inhibitor.[3][8]

c-Met Signaling Pathway: The receptor tyrosine kinase c-Met is another important target for anticancer therapy. Aberrant c-Met activation is involved in tumor formation and progression. Novel imidazo[1,2-a]pyridine derivatives have been developed as selective c-Met inhibitors, with compounds like 22e demonstrating an IC50 of 3.9 nM against c-Met kinase.[5]

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling.[9] Imidazo[1,2-a]pyridine derivatives have been shown to suppress STAT3 activation, leading to reduced tumor cell proliferation and survival.[10] Some compounds achieve this by up-regulating the protein tyrosine phosphatase SHP-1, which negatively regulates STAT3 phosphorylation.[10]

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Proliferation & Survival mTORC1->Proliferation ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives ImidazoPyridine->PI3K inhibit ImidazoPyridine->mTORC1 inhibit

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated notable anti-inflammatory properties, primarily through the modulation of the STAT3/NF-κB signaling pathway.[2]

Mechanism of Anti-inflammatory Action

A novel derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), has been shown to exert its anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways.[2] This suppression leads to a reduction in the expression of pro-inflammatory mediators such as iNOS and COX-2.[11]

STAT3_NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocation STAT3 STAT3 STAT3_n STAT3-P STAT3->STAT3_n translocation ImidazoPyridine Imidazo[1,2-a]pyridine Derivatives (MIA) ImidazoPyridine->NFkB inhibit activation ImidazoPyridine->STAT3 inhibit phosphorylation Inflammation Inflammatory Gene Expression (iNOS, COX-2) NFkB_n->Inflammation STAT3_n->Inflammation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK JAK->STAT3 P

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against a variety of bacterial and mycobacterial strains.

Comparative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazo[1,2-a]pyridine derivatives against various microbial species.

DerivativeMicrobial StrainMIC (µg/mL)
Imidazo[1,2-a]pyrimidine chalcones E. coli, P. aeruginosa, S. aureus, S. pyogenesGood to excellent activity[12]
Azo-based derivative 4e P. aeruginosa, S. aureus0.5-1.0 mg/mL[13]
E. coli CTXM (resistant)0.5-0.7 mg/mL[13]
K. pneumoniae NDM (resistant)0.5-0.7 mg/mL[13]
Imidazo[4,5-b]pyridine derivative 14 E. coli32 µM[14]
Antitubercular Derivatives M. tuberculosis (replicating)0.004 (Compound 6)[15]
M. tuberculosis (MDR)0.07–2.2[15]
M. tuberculosis (XDR)0.07–0.14[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Experimental_Workflow cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity MTT MTT Assay (Cell Viability) WB_cancer Western Blot (Protein Expression) MTT->WB_cancer Identifies lead compounds for mechanism of action studies Kinase_Assay Kinase Assay (Enzyme Inhibition) WB_cancer->Kinase_Assay Confirms target engagement MIC Broth Microdilution (MIC Determination)

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[3][16]

Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.[1][2]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

In Vitro Kinase Assay

Kinase assays are performed to determine the direct inhibitory effect of compounds on specific kinases.

  • Reaction Setup: In a 96-well plate, add the kinase (e.g., PI3Kα, c-Met), the test compound at various concentrations, and the kinase substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.[15][17]

  • IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits kinase activity by 50%.

Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Conclusion

Imidazo[1,2-a]pyridine derivatives represent a highly versatile and promising class of bioactive compounds with significant potential in the development of new therapeutics for cancer, inflammatory diseases, and infectious diseases. The structure-activity relationship studies continue to guide the synthesis of more potent and selective derivatives. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the advancement of these promising compounds from the laboratory to clinical applications.

References

Validating the Mechanism of Action of 2-Methyl-3-nitroimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of "2-Methyl-3-nitroimidazo[1,2-a]pyridine" and contrasts it with the established mechanisms of other derivatives of the versatile imidazo[1,2-a]pyridine scaffold. While direct experimental validation for this compound is limited in publicly available literature, patent filings suggest a potential role as a Calcium Release-Activated Calcium (CRAC) channel inhibitor. This guide will explore this proposed mechanism and compare it with other well-characterized activities of this compound class, offering a framework for experimental validation.

Putative Mechanism of Action: CRAC Channel Inhibition

Patent literature suggests that this compound may function as an inhibitor of the CRAC channel, a key component of store-operated calcium entry (SOCE) in various cell types. The CRAC channel is primarily formed by the ORAI1 protein, which is activated by the stromal interaction molecule 1 (STIM1) upon depletion of endoplasmic reticulum calcium stores. Inhibition of this channel can modulate intracellular calcium signaling, impacting cellular processes such as proliferation, differentiation, and apoptosis. This has therapeutic implications in immunology and oncology.

Comparative Analysis with Other Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, giving rise to compounds with a wide array of biological activities. The mechanism of action is highly dependent on the substitution pattern around the core structure. Below is a comparison of the putative mechanism of this compound with other validated mechanisms for this class of compounds.

Table 1: Comparison of Validated Mechanisms of Action for Imidazo[1,2-a]pyridine Derivatives

Mechanism of ActionMolecular Target(s)Therapeutic AreaExample Compound(s)
Putative: CRAC Channel Inhibition ORAI1Autoimmune Diseases, CancerThis compound
Antitubercular QcrB (ubiquinol cytochrome c reductase subunit)Infectious Disease (Tuberculosis)2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides[1][2][3]
Anticancer (Kinase Inhibition) PI3K/AKT/mTOR pathway, IGF-1ROncologyVarious substituted imidazo[1,2-a]pyridines[4][5][6][7]
Anticancer (Inflammatory Pathway) STAT3/NF-κB/iNOS/COX-2OncologyNovel imidazo[1,2-a]pyridine derivative (MIA)[8]
Phosphodiesterase (PDE) Inhibition PDE3, PDE10ACardiovascular Disease, Neurological DisordersOlprinone, various imidazo[4,5-b]pyridines[9][10][11][12]
GABA-A Receptor Modulation GABA-A ReceptorCentral Nervous System (Sedative/Hypnotic)Zolpidem, Alpidem[13]

Quantitative Data Comparison

Direct quantitative data for this compound as a CRAC channel inhibitor is not available in peer-reviewed literature. The following table illustrates how its performance could be compared with other known CRAC channel inhibitors once experimental data is generated.

Table 2: Illustrative Comparison of CRAC Channel Inhibitors

CompoundTargetAssay TypeIC50Reference
This compound ORAI1Calcium Influx AssayTo be determined-
GSK-7975A ORAI1/ORAI3Whole-cell Patch Clamp~4 µM[14][15][Derler et al., 2013][14][15]
BTP2 (Pyr2) ORAI1/ORAI2Calcium Influx AssayPotent inhibitor[16][Zhang et al., 2019][16]
Synta66 ORAI1Calcium Influx AssayPotent inhibitor[16][Zhang et al., 2019][16]

Experimental Protocols

To validate the proposed mechanism of action for this compound, the following experimental protocols are recommended.

Primary Validation: Calcium Influx Assay

This assay directly measures the influx of extracellular calcium into the cytoplasm following the depletion of intracellular calcium stores, a hallmark of CRAC channel activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on store-operated calcium entry.

Materials:

  • Jurkat T cells or other suitable cell line expressing CRAC channels.

  • Fluo-4 AM or Fura-2 AM calcium indicator dye.

  • Thapsigargin (SERCA pump inhibitor to deplete ER calcium stores).

  • HEPES-buffered saline solution (HBS) with and without CaCl2.

  • This compound and a known CRAC channel inhibitor (e.g., GSK-7975A) as a positive control.

  • 96-well black, clear-bottom microplate.

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Preparation: Seed Jurkat T cells in the microplate and allow them to adhere.

  • Dye Loading: Load the cells with Fluo-4 AM in calcium-free HBS for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with calcium-free HBS to remove extracellular dye.

  • Compound Incubation: Add varying concentrations of this compound, the positive control, and a vehicle control to the respective wells. Incubate for 10-15 minutes.

  • Store Depletion: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Add thapsigargin to all wells to deplete intracellular calcium stores and trigger the translocation of STIM1.

  • Calcium Influx Measurement: After the fluorescence signal stabilizes, add CaCl2 to the wells to initiate calcium influx through the open CRAC channels.

  • Data Acquisition: Record the fluorescence intensity kinetically for 5-10 minutes.

  • Analysis: The increase in fluorescence intensity corresponds to calcium influx. Calculate the rate of influx or the peak fluorescence for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Protocols Overview
  • Kinase Inhibition Assay: To rule out off-target effects on common kinases, a panel of kinase activity assays (e.g., using radiometric or fluorescence-based methods) against targets like PI3K, Akt, and mTOR would be performed. The assay would measure the ability of the compound to inhibit the phosphorylation of a specific substrate by the kinase.

  • Mycobacterial Growth Inhibition Assay: To assess antitubercular activity, a minimum inhibitory concentration (MIC) assay would be conducted. This involves exposing Mycobacterium tuberculosis cultures to serial dilutions of the compound and determining the lowest concentration that inhibits visible growth.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a potential experimental workflow.

CRAC_Channel_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol cluster_Activation ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High [Ca2+] ORAI1_closed ORAI1 (Closed) Ca_low [Ca2+] low Store_Depletion Store Depletion (e.g., Thapsigargin) ER_Ca_depleted ER Ca2+ depleted STIM1_active STIM1 (active) Oligomerization ER_Ca_depleted->STIM1_active senses low Ca2+ ORAI1_open ORAI1 (Open) STIM1_active->ORAI1_open binds and activates Ca_Influx Ca2+ Influx ORAI1_open->Ca_Influx mediates Inhibitor 2-Methyl-3-nitro- imidazo[1,2-a]pyridine Inhibitor->ORAI1_open Inhibits

Caption: Putative mechanism of CRAC channel inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Imidazo[1,2-a]pyridines as PI3K/Akt/mTOR inhibitors.

Experimental_Workflow cluster_Screening High-Throughput Screening cluster_Validation Hit Validation & Characterization cluster_Lead_Opt Lead Optimization HTS Primary Screen (Calcium Influx Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Curve & IC50 Determination Hit_ID->Dose_Response Electrophysiology Electrophysiology (Patch Clamp) Dose_Response->Electrophysiology Selectivity Selectivity Assays (e.g., Kinase Panel) Dose_Response->Selectivity SAR Structure-Activity Relationship (SAR) Electrophysiology->SAR Selectivity->SAR ADMET ADMET Profiling SAR->ADMET

Caption: Workflow for validating CRAC channel inhibitors.

References

Structure-Activity Relationship of 2-Methyl-3-nitroimidazo[1,2-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-3-nitroimidazo[1,2-a]pyridine scaffold is a promising heterocyclic core in the development of novel therapeutic agents. Analogs of this structure have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antiprotozoal effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed protocols, to aid in the rational design of more potent and selective drug candidates.

Core Structure and Numbering

The core structure of the parent compound is this compound. The numbering of the fused ring system is crucial for understanding the substitution patterns discussed in the SAR analysis.

this compound structure with numbering

Caption: Chemical structure of this compound.

Antimicrobial and Antiprotozoal Activity

Derivatives of the this compound scaffold have shown significant activity against various pathogens, including Mycobacterium tuberculosis and Leishmania species. The key to their activity lies in the bioreductive activation of the nitro group.

Mechanism of Action: Bioreductive Activation

The antimicrobial and antiprotozoal activity of nitroimidazoles is dependent on the reduction of the nitro group by nitroreductase (NTR) enzymes present in anaerobic bacteria and certain protozoa, but absent in mammalian cells.[][2] This selective activation leads to the formation of reactive nitrogen species, such as nitroso and hydroxylamine derivatives, which are cytotoxic to the pathogen. These reactive intermediates can damage DNA, proteins, and other essential macromolecules, leading to cell death.[3][4]

Bioreductive Activation of Nitroimidazoles Prodrug Prodrug Nitroreductase Nitroreductase Prodrug->Nitroreductase Entry into pathogen Reduced_Intermediate Reactive Nitrogen Species Nitroreductase->Reduced_Intermediate Reduction of NO2 group Cellular_Damage Macromolecular Damage (DNA, Proteins) Reduced_Intermediate->Cellular_Damage Covalent binding and oxidative stress Cell_Death Cell_Death Cellular_Damage->Cell_Death

Caption: Bioreductive activation pathway of nitroimidazole prodrugs.

Structure-Activity Relationship for Antitubercular Activity

The following table summarizes the structure-activity relationship of this compound analogs against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that inhibits the visible growth of the bacteria.

Compound R1 R2 MIC (µg/mL) against M. tuberculosis H37Rv Reference
Parent HH> 100[5]
Analog 1 H-CH2-S-ArylNo activity[5]
Analog 2 -CH2-SO2-ArylH1.56[5]
Analog 3 -CH2-SO2-HeteroarylH0.78[5]

Key SAR Observations:

  • Nitro Group: The 3-nitro group is essential for antitubercular activity, as its removal leads to a complete loss of potency.

  • Substitution at C2: Introduction of a sulfonylmethyl group at the C2 position significantly enhances activity. Aryl and heteroaryl substitutions on the sulfonylmethyl group are well-tolerated, with heteroaryl groups generally showing better activity.

  • Substitution at C7: Modifications at the C7 position of the imidazo[1,2-a]pyridine ring have been explored in related series and can influence activity and pharmacokinetic properties.

Anticancer Activity

Recent studies have explored the potential of this compound analogs as anticancer agents. The mechanism of action in cancer cells is still under investigation but may involve bioreductive activation in the hypoxic tumor microenvironment or inhibition of specific signaling pathways.

Structure-Activity Relationship for Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative analogs against various cancer cell lines.

Compound R1 (at C2) R2 (at C3) Cell Line IC50 (µM) Reference
Analog A -H-NO2MCF-7 (Breast)30.88[6]
Analog B -C6H4-p-Cl-NH2HT-29 (Colon)4.15[6]
Analog C -Tolyl-NH-C6H4-p-ClB16F10 (Melanoma)21.75

Key SAR Observations:

  • A nitro group at the C3 position appears to be important for cytotoxicity in some cancer cell lines.

  • Substitution at the C2 position with aryl groups can lead to potent anticancer activity.

  • The nature of the substituent at the C3 position significantly impacts the anticancer potency and selectivity. For instance, an amino group at C3 coupled with a p-chlorophenyl group at C2 resulted in high potency against colon cancer cells.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the presented data.

Synthesis of this compound Analogs

A general synthetic route to this compound analogs is outlined below.

Synthesis_Workflow Start 2-Aminopyridine Step1 Cyclization with α-haloketone Start->Step1 Intermediate 2-Methylimidazo [1,2-a]pyridine Step1->Intermediate Step2 Nitration (HNO3/H2SO4) Intermediate->Step2 Product 2-Methyl-3-nitroimidazo [1,2-a]pyridine Step2->Product Step3 Further Functionalization Product->Step3 Analogs Target Analogs Step3->Analogs

Caption: General synthetic workflow for this compound analogs.

General Procedure:

  • Synthesis of 2-Methylimidazo[1,2-a]pyridine: A mixture of 2-aminopyridine and an appropriate α-haloketone (e.g., chloroacetone) in a suitable solvent (e.g., ethanol) is refluxed for several hours. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

  • Nitration: The 2-methylimidazo[1,2-a]pyridine is dissolved in concentrated sulfuric acid and cooled in an ice bath. A mixture of concentrated nitric acid and sulfuric acid is added dropwise, and the reaction is stirred at low temperature for a specified time. The reaction mixture is then poured onto ice, and the precipitated product is collected by filtration, washed with water, and dried.

  • Further Functionalization: The this compound core can be further modified at various positions using standard organic synthesis techniques to generate a library of analogs.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[7]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis H37Rv culture

  • Test compounds and standard drugs (e.g., isoniazid)

  • Alamar Blue reagent

  • Sterile deionized water

  • Tween 80

Procedure:

  • Prepare serial dilutions of the test compounds in a 96-well plate.

  • Add 200 µL of sterile deionized water to all perimeter wells to minimize evaporation.[8]

  • Dispense 100 µL of supplemented 7H9 broth into the wells.

  • Add the test compounds to the first column and perform serial twofold dilutions across the plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well.

  • Include a drug-free control (inoculum only) and a sterility control (broth only).

  • Seal the plate and incubate at 37°C for 5-7 days.

  • After incubation, add 30 µL of Alamar Blue reagent (a mixture of Alamar Blue and 10% Tween 80) to each well.[7]

  • Re-incubate for 24 hours.

  • The MIC is determined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[8]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring are critical for modulating the antimicrobial and anticancer activities of these analogs. The provided experimental protocols offer a standardized framework for the evaluation of new derivatives. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of these promising compounds to advance them into preclinical and clinical development.

References

Navigating Off-Target Effects: A Comparative Cross-Reactivity Profile of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical entity is paramount to predicting its potential for off-target effects and ensuring the development of safe and effective therapeutics. This guide provides a comparative cross-reactivity profile of the imidazo[1,2-a]pyridine scaffold, a versatile heterocyclic core found in numerous compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. Due to the limited publicly available cross-reactivity data for the specific compound "2-Methyl-3-nitroimidazo[1,2-a]pyridine," this guide will focus on the broader imidazo[1,2-a]pyridine class, drawing upon published data for representative derivatives to illustrate the potential off-target landscape. For comparative purposes, the well-characterized, non-selective kinase inhibitor Staurosporine is included as a reference.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of bioactive molecules.[1] Its derivatives have been explored as inhibitors of various protein kinases, which play crucial roles in cellular signaling pathways.[2][3] Dysregulation of kinase activity is implicated in numerous diseases, making them a major class of therapeutic targets. However, the high degree of conservation in the ATP-binding site of kinases presents a challenge for developing selective inhibitors, often leading to off-target interactions and potential side effects. Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical development of any compound based on this scaffold.

Comparative Kinase Inhibition Profile

To illustrate the potential cross-reactivity of the imidazo[1,2-a]pyridine scaffold, the following table summarizes the inhibitory activity (IC50 values) of two representative imidazo[1,2-a]pyridine derivatives against a panel of protein kinases, alongside the non-selective inhibitor Staurosporine.

Kinase TargetImidazo[1,2-a]pyridine Derivative 1 (IC50, µM)Imidazo[1,2-a]pyridine Derivative 2 (IC50, µM)Staurosporine (IC50, µM)
DYRK1A2.6>100.020
CLK10.7>100.015
CDK1/cyclin B>10>100.005
CDK2/cyclin A>10>100.004
GSK3α/β>10>100.025
PIM1>100.50.050
FLT3>100.0580.010
NEK2>10>100.100

Disclaimer: The data presented for the imidazo[1,2-a]pyridine derivatives are representative examples from published literature on compounds with this core structure and are intended for illustrative purposes only. The actual cross-reactivity profile of "this compound" may differ.

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for two key assays commonly employed for this purpose.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A decrease in ATP consumption corresponds to an increase in kinase inhibition.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent.

  • Data Analysis: Measure the luminescent signal using a plate reader. The signal is inversely proportional to kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow_kinase_assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Serial Dilution Dispense Dispense Reagents into Plate Compound_Prep->Dispense Kinase_Mix Kinase & Substrate/ATP Mix Kinase_Mix->Dispense Incubate Incubate at 30°C Dispense->Incubate Add_Detection_Reagent Add Luminescence Reagent Incubate->Add_Detection_Reagent Read_Plate Read Luminescence Add_Detection_Reagent->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates AKT AKT PI3K->AKT AKT->Transcription Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Compound Imidazo[1,2-a]pyridine (Potential Off-Target Inhibition) Compound->RTK Inhibits Compound->PI3K Inhibits

References

The Evolving Landscape of Imidazo[1,2-a]pyridines: A Comparative Look at Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance has led researchers to explore a diverse range of heterocyclic compounds. Among these, the imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of new therapeutics. This guide provides a comparative analysis of the efficacy of 2-Methyl-3-nitroimidazo[1,2-a]pyridine and its derivatives against standard antibiotics, supported by available experimental data. While direct comparative studies on this compound are limited, research on its structural analogues offers valuable insights into the potential of this chemical class.

Quantitative Efficacy Assessment:

The antimicrobial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that prevents visible growth of a microorganism. The following tables summarize the MIC values for various imidazo[1,2-a]pyridine and nitroimidazole derivatives against a panel of clinically relevant bacteria, alongside standard antibiotics for comparison.

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine Chalcone Derivatives Against Various Bacterial Strains.

CompoundEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)Staphylococcus aureus (MIC in µg/mL)Streptococcus pyogenes (MIC in µg/mL)
Imidazo[1,2-a]pyrimidine chalcone (4a)12.5256.2512.5
Imidazo[1,2-a]pyrimidine chalcone (4b)255012.525
Imidazo[1,2-a]pyrimidine chalcone (4c)12.5256.2512.5
Imidazo[1,2-a]pyridine chalcone (10a)501002550
Imidazo[1,2-a]pyridine chalcone (10b)100>10050100
Ciprofloxacin (Standard) 6.25 6.25 12.5 12.5

Table 2: Antitubercular Activity of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides. [1]

CompoundMycobacterium tuberculosis H37Rv (Replicating) (MIC₉₀ in µM)Multi-Drug Resistant (MDR) M. tuberculosis (MIC₉₀ in µM)Extensively Drug-Resistant (XDR) M. tuberculosis (MIC₉₀ in µM)
Compound 10.4 - 1.90.07 - 2.20.07 - 0.14
PA-824 (Comparator) ~0.08 - 0.7~0.08 - 0.7Not Reported

It is important to note that a study on 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives, which are closely related to the topic compound, showed no antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa.[2]

Experimental Protocols:

The determination of antimicrobial efficacy relies on standardized and reproducible experimental methodologies. The most common methods cited in the reviewed literature are the Agar Well Diffusion method for preliminary screening and the Broth Microdilution method for the quantitative determination of MIC values.

Agar Well Diffusion Method

This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

  • Plate Inoculation: A sterile cotton swab is used to evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Well Creation and Compound Application: Wells are punched into the agar, and a specific concentration of the test compound is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Broth Microdilution Method

This method is a quantitative technique used to determine the MIC of an antimicrobial agent.

  • Compound Dilution: The test compound is serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the agar well diffusion method and then diluted in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: The diluted bacterial suspension is added to each well containing the compound dilutions. Control wells (growth control, sterility control) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Mechanism of Action: The Role of the Nitro Group

Nitroaromatic compounds, including nitroimidazoles, typically function as prodrugs that require bioreductive activation by the target microorganism to exert their antimicrobial effect.[3] The proposed mechanism involves the enzymatic reduction of the nitro group to generate reactive nitrogen species.

G Prodrug Nitroaromatic Prodrug (e.g., this compound) Nitroreductase Bacterial Nitroreductase Prodrug->Nitroreductase Enters bacterial cell Activated_Drug Reactive Nitrogen Intermediates Nitroreductase->Activated_Drug Reduction of nitro group Damage Cellular Damage (DNA, proteins, etc.) Activated_Drug->Damage Induces oxidative stress Cell_Death Bacterial Cell Death Damage->Cell_Death Leads to

Caption: Generalized mechanism of action for nitroaromatic antimicrobial agents.

This activation process is often specific to anaerobic or microaerophilic bacteria, which possess the necessary low-redox-potential nitroreductases. The resulting reactive intermediates can cause damage to cellular macromolecules, including DNA and proteins, ultimately leading to cell death.

Experimental Workflow for Antimicrobial Susceptibility Testing

The systematic evaluation of a new chemical entity's antimicrobial properties follows a well-defined workflow, from initial screening to quantitative assessment.

G cluster_screening Preliminary Screening cluster_quantitative Quantitative Analysis cluster_bactericidal Bactericidal/Bacteriostatic Determination Agar_Diffusion Agar Well Diffusion Activity_Assessment Qualitative Assessment (Zone of Inhibition) Agar_Diffusion->Activity_Assessment Broth_Microdilution Broth Microdilution Activity_Assessment->Broth_Microdilution Active compounds proceed MIC_Determination MIC Determination Broth_Microdilution->MIC_Determination Subculturing Subculturing from MIC wells MIC_Determination->Subculturing Further characterization MBC_Determination MBC Determination Subculturing->MBC_Determination

Caption: Standard workflow for in vitro antimicrobial efficacy testing.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazopyridine scaffold represents a privileged structure in medicinal chemistry. Its various isomers, particularly the imidazo[1,2-a]pyridine core, have been extensively explored, leading to the development of numerous derivatives with potent biological activities. This guide provides an objective comparison of the performance of derivatives of different imidazo[1,2-a]pyridine isomers in key biological assays, supported by experimental data.

This document summarizes quantitative data, presents detailed experimental protocols for the assays cited, and includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of the structure-activity relationships that govern the efficacy of these compounds. While direct head-to-head comparisons of imidazo[1,2-a]pyridine isomers are not always available in the literature, this guide juxtaposes the reported activities of derivatives of different isomeric scaffolds to provide a valuable comparative overview.

Data Presentation: A Comparative Analysis of Biological Activities

The biological activities of imidazo[1,2-a]pyridine derivatives and their isomers are most prominently reported in the contexts of anticancer and antimicrobial research. The following tables summarize the quantitative data from various studies, offering a clear comparison of their potency.

Anticancer Activity of Imidazopyridine Derivatives

The in vitro anticancer activity of imidazopyridine derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)
Imidazo[1,2-a]pyridines Compound 19 Breast (MDA-MB-231)0.43[1]
Compound 24 Breast (MDA-MB-231)0.3[1]
15a Breast (MCF-7)0.09
HS-104 Breast (MCF-7)1.2[2]
HS-106 Breast (MCF-7)<10[2]
IP-5 Breast (HCC1937)45[2]
IP-6 Breast (HCC1937)47.7[2]
Compound 8c Leukemia (K-562)1.09[3]
Imidazo[4,5-b]pyridines Compound 10 Colon (SW620)0.4[4]
Compound 14 Colon (SW620)0.7[4]
Compound 8 Colon (SW620)1.8-3.2[4]
Antimicrobial Activity of Imidazopyridine Derivatives

The antimicrobial potential of imidazopyridine derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC) against various bacterial strains.

Derivative ClassCompoundBacterial StrainMIC (µg/mL)
Imidazo[1,2-a]pyridine-Oxadiazole Hybrids Compound 8 S. aureus3.12[5]
Imidazo[1,2-a]pyrimidine Chalcones 4a, 4b, 4c, 4e, 4f Various strainsShowed excellent to good activity[6]
Imidazo[1,2-a]pyridine Chalcones 10a-10f Various strainsShowed moderate activity[6]
Imidazo[4,5-b]pyridines Compound 14 E. coli32[4]
Most tested derivativesVarious strains>64[4]

Key Signaling Pathways in Anticancer Activity

The anticancer effects of many imidazo[1,2-a]pyridine derivatives are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most frequently implicated pathways are the PI3K/Akt/mTOR and STAT3/NF-κB pathways.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K

PI3K/Akt/mTOR Signaling Pathway Inhibition.

STAT3_NFkB_Pathway cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB NFkB->Nucleus Translocation GeneExpression Gene Expression (Inflammation, Proliferation) Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 Imidazopyridine->NFkB MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Imidazopyridine Derivatives Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance Analyze Calculate IC50 ReadAbsorbance->Analyze End End Analyze->End

References

Comparative Target Validation of Imidazo[1,2-a]pyridine Analogs in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in the development of novel antitubercular agents. While the nitroimidazole class, exemplified by pretomanid and delamanid, has a well-established mechanism of action, recent research has unveiled a diverse range of biological targets for other imidazo[1,2-a]pyridine derivatives. This guide provides a comparative overview of the target validation studies for various imidazo[1,2-a]pyridine analogs, presenting key experimental data and detailed methodologies to aid in the evaluation and progression of these compounds in drug discovery pipelines.

Overview of Validated Targets

The versatility of the imidazo[1,2-a]pyridine scaffold allows for structural modifications that confer activity against several essential pathways in Mycobacterium tuberculosis (M. tuberculosis). This guide focuses on the following validated targets:

  • Mycolic Acid Biosynthesis (via DprE2): Targeted by nitroimidazo[1,2-a]pyridines like pretomanid and delamanid.

  • Cytochrome bcc complex (QcrB): A key component of the electron transport chain, inhibited by a distinct class of imidazo[1,2-a]pyridine amides.

  • ATP Synthase: The terminal enzyme in oxidative phosphorylation, targeted by specific imidazo[1,2-a]pyridine ethers.

  • Glutamine Synthetase (GS): An essential enzyme in nitrogen metabolism, inhibited by 3-amino-imidazo[1,2-a]pyridines.

  • Pantothenate Synthetase (PS): Crucial for the biosynthesis of coenzyme A, targeted by 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides.

Comparative Performance Data

The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyridine analogs against their respective targets and whole-cell M. tuberculosis.

Table 1: Nitroimidazo[1,2-a]pyridines Targeting Mycolic Acid Synthesis

CompoundTargetWhole-Cell MIC (μg/mL) against M. tuberculosis H37RvReference
PretomanidDprE20.015 - 0.25[1]
DelamanidDprE20.001 - 0.05[2][3]

Table 2: Imidazo[1,2-a]pyridine Amides Targeting QcrB

CompoundTargetWhole-Cell MIC (μM) against M. tuberculosis H37RvTarget IC50 (μM)Reference
Q203 (Telacebec)QcrB0.0014 (intracellular)[4]
Imidazo[1,2-a]pyridine-3-carboxamidesQcrB≤0.006[5]
IP Inhibitors (1-4)QcrB0.03 - 5[6][7][8]

Table 3: Imidazo[1,2-a]pyridine Ethers Targeting ATP Synthase

Compound ClassTargetWhole-Cell MIC80 (μM) against M. tuberculosis H37RvTarget IC50 (μM)Reference
Imidazo[1,2-a]pyridine ethers (IPE)ATP Synthase<0.5<0.02[9]

Table 4: 3-Amino-imidazo[1,2-a]pyridines Targeting Glutamine Synthetase

CompoundTargetWhole-Cell MIC (μg/mL) against M. tuberculosisTarget IC50 (μM)Reference
Compound 4nGlutamine Synthetase0.38[7]
Compound 37Glutamine Synthetase20.049[10]
Imidazo[1,2-a]pyridine analogGlutamine Synthetase3.0[3][6]

Table 5: 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides Targeting Pantothenate Synthetase

CompoundTargetWhole-Cell MIC (μM) against M. tuberculosis H37RvTarget IC50 (μM)Reference
Compound 17Pantothenate Synthetase4.531.90[1]
Compound 23Pantothenate Synthetase3.530.53[1]

Signaling Pathways and Experimental Workflows

Nitroimidazole Prodrug Activation and Mycolic Acid Synthesis Inhibition

Nitroimidazo[1,2-a]pyridines such as pretomanid and delamanid are prodrugs that require activation by the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis. This activation process, which is dependent on the F420 cofactor, leads to the generation of reactive nitrogen species that inhibit mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.

Nitroimidazole Activation Pathway cluster_0 M. tuberculosis Cell Pretomanid_Delamanid Pretomanid / Delamanid (Prodrug) Activated_Drug Activated Drug (Reactive Nitrogen Species) Pretomanid_Delamanid->Activated_Drug Activation Ddn Ddn (Nitroreductase) Ddn->Activated_Drug F420_reduced F420H2 (Reduced Cofactor) F420_reduced->Ddn e- donor F420_oxidized F420 (Oxidized Cofactor) F420_oxidized->F420_reduced Recycling DprE2 DprE2 Activated_Drug->DprE2 Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis DprE2->Mycolic_Acid_Synthesis Required for Cell_Wall_Integrity Cell Wall Integrity Disrupted Mycolic_Acid_Synthesis->Cell_Wall_Integrity Leads to

Caption: Activation of nitroimidazole prodrugs and subsequent inhibition of mycolic acid synthesis.

Inhibition of the Electron Transport Chain by QcrB Binders

A distinct class of imidazo[1,2-a]pyridine amides directly targets the QcrB subunit of the cytochrome bcc complex (complex III) in the electron transport chain of M. tuberculosis. This inhibition disrupts the proton motive force across the bacterial membrane, leading to a depletion of ATP and ultimately bacterial cell death.

QcrB Inhibition Pathway cluster_0 M. tuberculosis Inner Membrane ETC Electron Transport Chain QcrB QcrB (Complex III) Proton_Pumping Proton Pumping QcrB->Proton_Pumping PMF Proton Motive Force Proton_Pumping->PMF ATP_Synthase ATP Synthase PMF->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production ATP_Depletion ATP Depletion ATP_Production->ATP_Depletion Leads to IPA Imidazo[1,2-a]pyridine Amides (e.g., Q203) IPA->QcrB Inhibition

Caption: Inhibition of the QcrB subunit of the electron transport chain by imidazo[1,2-a]pyridine amides.

Experimental Workflow for Target Validation

The validation of a specific molecular target for a novel compound series is a critical step in drug discovery. A generalized workflow for this process is outlined below.

Target Validation Workflow HTS High-Throughput Screening (Whole-cell or Target-based) Hit_Identification Hit Identification (Imidazo[1,2-a]pyridine analogs) HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Resistance_Studies Generation of Resistant Mutants Lead_Optimization->Resistance_Studies WGS Whole Genome Sequencing Resistance_Studies->WGS Target_Identification Identification of Mutations in Target Gene WGS->Target_Identification Biochemical_Assay In vitro Enzymatic Assay with Purified Target Target_Identification->Biochemical_Assay Target_Engagement Target Engagement Assays (e.g., CETSA, FP) Biochemical_Assay->Target_Engagement In_vivo_Efficacy In vivo Efficacy Studies (e.g., Mouse models) Target_Engagement->In_vivo_Efficacy

Caption: A generalized workflow for the validation of a novel drug target.

Experimental Protocols

Mycolic Acid Synthesis Inhibition Assay (Radiolabeling)

This protocol assesses the ability of a compound to inhibit the synthesis of mycolic acids in whole M. tuberculosis cells.

  • Materials:

    • M. tuberculosis culture (e.g., H37Rv) in mid-log phase.

    • 7H9 broth supplemented with ADC (albumin-dextrose-catalase).

    • Test compounds dissolved in DMSO.

    • [1-14C]acetic acid.

    • Saponification reagent (20% aqueous tetrabutylammonium hydroxide).

    • Acidification reagent (e.g., HCl).

    • Extraction solvent (e.g., diethyl ether).

    • Thin-layer chromatography (TLC) plates and developing solvent.

    • Phosphorimager or scintillation counter.

  • Procedure:

    • Dilute the M. tuberculosis culture to the desired cell density in 7H9 broth.

    • Add the test compounds at various concentrations to the bacterial suspension. Include a DMSO vehicle control.

    • Add [1-14C]acetic acid to each culture.

    • Incubate the cultures for a defined period (e.g., 24 hours) at 37°C.

    • Harvest the bacterial cells by centrifugation.

    • Extract the total lipids from the cell pellet.

    • Saponify the lipid extract to release fatty acids and mycolic acids.

    • Acidify the mixture and extract the mycolic acids with an organic solvent.

    • Spot the extracted mycolic acids onto a TLC plate and develop the chromatogram.

    • Visualize and quantify the radiolabeled mycolic acids using a phosphorimager or by scraping the corresponding spots and performing scintillation counting.

    • Determine the concentration of the test compound that inhibits mycolic acid synthesis by 50% (IC50).

QcrB Inhibition Assay (Oxygen Consumption)

This assay measures the inhibition of oxygen consumption by inverted membrane vesicles (IMVs) from M. tuberculosis or a surrogate species like M. smegmatis, which is indicative of electron transport chain inhibition.

  • Materials:

    • Inverted membrane vesicles (IMVs) from M. tuberculosis or M. smegmatis.

    • Assay buffer (e.g., phosphate buffer with MgCl2).

    • Substrate for the electron transport chain (e.g., NADH or succinate).

    • Test compounds dissolved in DMSO.

    • Oxygen-sensitive electrode or a microplate-based oxygen consumption assay system.

  • Procedure:

    • Prepare a suspension of IMVs in the assay buffer.

    • Add the test compounds at various concentrations to the IMV suspension. Include a DMSO vehicle control and a known QcrB inhibitor as a positive control.

    • Initiate the reaction by adding the substrate (e.g., NADH).

    • Monitor the rate of oxygen consumption over time using an oxygen electrode or a fluorescence-based plate reader.

    • Calculate the percentage of inhibition of oxygen consumption for each compound concentration relative to the DMSO control.

    • Determine the IC50 value of the test compound.

ATP Synthase Inhibition Assay

This protocol measures the inhibition of ATP synthesis in inverted membrane vesicles (IMVs).

  • Materials:

    • IMVs from M. tuberculosis or M. smegmatis.

    • Assay buffer containing ADP, inorganic phosphate (Pi), and a respiratory substrate (e.g., NADH).

    • Test compounds dissolved in DMSO.

    • Luciferin-luciferase ATP detection reagent.

    • Luminometer.

  • Procedure:

    • Add IMVs to the assay buffer in a luminometer-compatible plate.

    • Add the test compounds at various concentrations.

    • Initiate ATP synthesis by adding the respiratory substrate.

    • After a defined incubation period, add the luciferin-luciferase reagent.

    • Measure the luminescence, which is proportional to the amount of ATP produced.

    • Calculate the percentage of inhibition of ATP synthesis and determine the IC50 value.[11]

Glutamine Synthetase Inhibition Assay

This assay measures the enzymatic activity of purified M. tuberculosis glutamine synthetase.

  • Materials:

    • Purified recombinant M. tuberculosis glutamine synthetase.

    • Assay buffer containing L-glutamate, ATP, and hydroxylamine.

    • Test compounds dissolved in DMSO.

    • Stop solution/colorimetric reagent (e.g., acidic ferric chloride).

    • Spectrophotometer.

  • Procedure:

    • Pre-incubate the purified enzyme with the test compounds at various concentrations.

    • Initiate the enzymatic reaction by adding the substrates (L-glutamate, ATP, and hydroxylamine).

    • Incubate the reaction mixture at 37°C for a specific time.

    • Stop the reaction and develop the color by adding the ferric chloride reagent, which forms a colored complex with the product, γ-glutamyl hydroxamate.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.[2][12]

Pantothenate Synthetase Inhibition Assay

This is a coupled enzyme assay that measures the activity of purified M. tuberculosis pantothenate synthetase.

  • Materials:

    • Purified recombinant M. tuberculosis pantothenate synthetase.

    • Assay buffer containing pantoate, β-alanine, ATP, and a coupling system (e.g., pyruvate kinase and lactate dehydrogenase with phosphoenolpyruvate and NADH).

    • Test compounds dissolved in DMSO.

    • Spectrophotometer capable of measuring absorbance at 340 nm.

  • Procedure:

    • Combine the assay buffer components, including the coupling enzymes and substrates (except for one to initiate the reaction).

    • Add the purified pantothenate synthetase and the test compounds at various concentrations.

    • Initiate the reaction by adding the final substrate (e.g., pantoate).

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

    • The rate of NADH oxidation is proportional to the activity of pantothenate synthetase.

    • Calculate the percentage of inhibition and determine the IC50 value.[13][14]

References

A Comparative Analysis of the ADMET Properties of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The journey of a drug candidate from discovery to clinical application is critically dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative analysis of the ADMET properties of various imidazo[1,2-a]pyridine derivatives, supported by experimental data, to aid researchers and drug development professionals in optimizing this privileged scaffold for therapeutic use.

Quantitative ADMET Data

The following tables summarize key ADMET parameters for representative imidazo[1,2-a]pyridine derivatives from published studies. These compounds have been investigated for diverse therapeutic applications, including as antitubercular and anticancer agents.

Table 1: In Vitro Permeability and Efflux

Compound IDAssay SystemApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)Reference
GSK-A Caco-21.23.5[1]
GSK-B MDCK0.8>10[1]
Compound 11 Caco-23.21.5[4]
Compound 28 Caco-25.61.1[4]

Table 2: Metabolic Stability

Compound IDTest SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Reference
GSK-A Human Liver Microsomes4531[1]
GSK-B Human Hepatocytes>120<10[1]
Compound 13 Mouse Liver Microsomes2555[5]
Compound 18 Mouse Liver Microsomes6820[5]

Table 3: In Vivo Pharmacokinetics in Mice

Compound IDDose & RouteCmax (ng/mL)AUC (ng·h/mL)Bioavailability (%F)Reference
Compound 13 3 mg/kg PO18141135.8[5]
Compound 18 3 mg/kg PO337385031.1[5]
Compound 28 50 mg/kg PO12004500-[4]

Table 4: Cytotoxicity and hERG Inhibition

Compound IDCell LineCytotoxicity (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)Reference
GSK-A HepG2>5015[1]
GSK-B HepG225>30[1]
Compound 11 HCT1165.2>20[4]
Compound 28 HCT1162.8>20[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of ADMET data. Below are summaries of standard protocols for the key experiments cited.

1. Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6]

  • Cell Culture: Human colon adenocarcinoma (Caco-2) cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days.[7] During this period, the cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[6][7]

  • Monolayer Integrity: The integrity of the cell monolayer is verified before the experiment by measuring the Transepithelial Electrical Resistance (TEER).[6] A TEER value above a certain threshold (e.g., ≥ 200 Ω·cm²) indicates a well-formed, intact monolayer.[8]

  • Transport Experiment: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A→B permeability. For the B→A permeability, the compound is added to the basolateral side, and samples are collected from the apical side.[6]

  • Quantification and Calculation: The concentration of the compound in the collected samples is quantified using LC-MS/MS.[6] The apparent permeability coefficient (Papp) is then calculated. The ratio of B→A Papp to A→B Papp gives the efflux ratio, with a value greater than 2 suggesting the involvement of active efflux transporters like P-glycoprotein.[7]

2. Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[9][10]

  • Reaction Mixture: The test compound is incubated with pooled human or animal liver microsomes.[10][11] The reaction mixture also contains a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system to provide the necessary cofactors for CYP enzyme activity.[12][13]

  • Incubation and Sampling: The reaction is initiated by adding the cofactor and incubated at 37°C. Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[10][11]

  • Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[9][10]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[9][10]

3. Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and a compound's cytotoxic potential.[14][15]

  • Principle: Metabolically active cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[16] The amount of formazan produced is proportional to the number of viable cells.[15]

  • Procedure: Cells are seeded in 96-well plates and exposed to varying concentrations of the test compound for a specified period.[17] An MTT solution is then added to each well, and the plate is incubated for 1-4 hours at 37°C.[17]

  • Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the insoluble purple formazan crystals. The absorbance of the resulting colored solution is measured using a spectrophotometer at a wavelength of around 570 nm.[17] The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

4. hERG Inhibition Assay

Assessing a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical part of cardiac safety evaluation.[18] hERG inhibition can lead to QT interval prolongation and potentially fatal arrhythmias.[19][20]

  • Method: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel inhibition. This technique directly measures the ionic current flowing through hERG channels expressed in a stable cell line (e.g., HEK-293).

  • Procedure: A specific voltage protocol is applied to the cells to elicit the characteristic hERG tail current. The baseline current is recorded, and then the cells are exposed to increasing concentrations of the test compound.

  • Data Analysis: The percentage of current inhibition is calculated at each concentration to generate a concentration-response curve and determine the IC₅₀ value, which indicates the compound's potency to block the hERG channel.[18][19]

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical workflow for in vitro ADMET screening and the logical relationship in assessing oral drug absorption.

ADMET_Workflow cluster_absorption Absorption & Permeability cluster_metabolism Metabolism cluster_distribution Distribution cluster_toxicity Toxicity PAMPA PAMPA Caco2 Caco-2 Permeability PAMPA->Caco2 Efflux Efflux Ratio (P-gp) Caco2->Efflux Microsomal Microsomal Stability (HLM, MLM) Efflux->Microsomal Hepatocyte Hepatocyte Stability Microsomal->Hepatocyte CYP_ID CYP Inhibition/ Induction Hepatocyte->CYP_ID Metabolite_ID Metabolite ID CYP_ID->Metabolite_ID Cytotoxicity Cytotoxicity (e.g., HepG2, MTT) Metabolite_ID->Cytotoxicity Solubility Kinetic/Thermodynamic Solubility Solubility->PAMPA PPB Plasma Protein Binding Solubility->PPB PPB->Microsomal hERG hERG Inhibition Cytotoxicity->hERG Ames Genotoxicity (Ames) hERG->Ames

A typical in vitro ADMET screening cascade for drug discovery.

hERG_Toxicity_Pathway Compound Imidazo[1,2-a]pyridine Derivative hERG hERG K+ Channel (IKr) Compound->hERG binds to Block Channel Blockade hERG->Block Repolarization Delayed Ventricular Repolarization Block->Repolarization leads to AP Action Potential Duration (APD) Prolongation Repolarization->AP QT QT Interval Prolongation on ECG AP->QT TdP Torsades de Pointes (TdP Arrhythmia) QT->TdP increases risk of

Mechanism of hERG channel inhibition leading to potential cardiotoxicity.

References

Navigating the Selectivity of Imidazo[1,2-a]pyridine Derivatives in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with high selectivity for malignant cells over their normal counterparts is a paramount objective. In this context, the imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype. While specific data on "2-Methyl-3-nitroimidazo[1,2-a]pyridine" remains elusive in published literature, this guide provides a comparative analysis of closely related nitro-containing imidazo[1,2-a]pyridine derivatives and other analogues, offering insights into their selective anti-cancer potential.

This guide synthesizes available experimental data to compare the cytotoxic selectivity of various imidazo[1,2-a]pyridine derivatives against cancer and normal cell lines. We delve into the quantitative measures of their efficacy, the experimental methodologies employed for these assessments, and the key signaling pathways implicated in their mechanism of action.

Comparative Cytotoxicity: Imidazo[1,2-a]pyridines vs. Standard Chemotherapeutics

The selective cytotoxicity of novel compounds is a critical determinant of their therapeutic index. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines and, where available, non-cancerous cell lines. For comparative purposes, data for the conventional chemotherapeutic agent Cisplatin is also included.

Table 1: Cytotoxicity of a 2-Nitro-Imidazo[1,2-a]pyridine Analogue

CompoundCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Compound 12 (2-(nitro)-3-(p-chlorophenyl)-imidazo[1,2-a]pyridine derivative)HT-29 (Colon Carcinoma)4.15 ± 2.93MEF (Mouse Embryonic Fibroblast)40.54 ± 4.34~9.8

Data sourced from a study by Al-Qadi et al. (2025). The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.

Table 2: Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives and Cisplatin

CompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
Compound HB9A549 (Lung Carcinoma)50.56[1][2]
Compound HB10HepG2 (Hepatocellular Carcinoma)51.52[1][2]
Standard Chemotherapeutic
CisplatinA549 (Lung Carcinoma)53.25[1][2]
CisplatinHepG2 (Hepatocellular Carcinoma)54.81[1][2]

Table 3: Cytotoxicity of Various Imidazo[1,2-a]pyridine Derivatives in Cancer and Normal Cells

CompoundCancer Cell Line(s)IC50 Range (µM)Normal Cell LineCytotoxicityReference
Compound 5bMCF-7, MDA-MB-231, MiaPaca-2, A549, PC-3, HCT-1163.5 - 61.1HEK-293No toxicity observed[3]
Compound 14B16F10 (Melanoma)21.75 ± 0.81MEF> 200

Unraveling the Mechanism: Key Signaling Pathways

The selective anti-cancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate critical signaling pathways that govern cell survival, proliferation, and apoptosis. Several studies have pointed towards the induction of programmed cell death (apoptosis) as a primary mechanism.

The following diagram illustrates a generalized signaling pathway for apoptosis induction by imidazo[1,2-a]pyridine derivatives, integrating findings from multiple studies that implicate the PI3K/AKT/mTOR and p53 pathways.

G Generalized Apoptotic Pathway Induced by Imidazo[1,2-a]pyridines cluster_0 Generalized Apoptotic Pathway Induced by Imidazo[1,2-a]pyridines Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K inhibits p53 p53 Imidazo[1,2-a]pyridine->p53 activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl-2->Mitochondrion inhibits permeabilization Caspases Caspases Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis G MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with Imidazo[1,2-a]pyridine derivatives at various concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

References

Safety Operating Guide

Proper Disposal of 2-Methyl-3-nitroimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Methyl-3-nitroimidazo[1,2-a]pyridine is critical for ensuring laboratory safety and environmental protection. As a nitro-containing heterocyclic compound, it should be treated as a hazardous chemical waste. Improper disposal can pose significant health risks and lead to environmental contamination. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any dust or vapors.

Hazard Identification and Data Presentation

While specific quantitative toxicity data for this compound is limited, the hazard profile can be inferred from its structural analogue, 2-Methyl-6-nitroimidazo[1,2-a]pyridine. The primary hazards associated with this class of compounds are summarized in the table below.

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Irritation Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Respiratory Irritation May cause respiratory irritation.P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.
General Handling Store in a well-ventilated place. Keep container tightly closed. Store locked up.P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal Dispose of contents/container to an approved waste disposal plant.P501: Dispose of contents/container to an approved waste disposal plant.

Data inferred from the Safety Data Sheet for 2-Methyl-6-nitroimidazo[1,2-a]pyridine.

Experimental Protocol: Disposal of Small Quantities from a Research Laboratory

This protocol outlines the steps for the disposal of small quantities (typically <1 g) of this compound and contaminated labware within a research laboratory setting.

Materials:

  • Designated hazardous waste container (solid waste), compatible with organic compounds, properly labeled.

  • Designated hazardous waste container (liquid waste), compatible with organic solvents, properly labeled.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Chemical fume hood.

  • Spatula, weighing paper, and other potentially contaminated consumables.

  • Suitable solvent for rinsing (e.g., ethanol or acetone).

  • Waste labels from your institution's EHS department.

Procedure:

  • Preparation:

    • Ensure you are wearing the appropriate PPE.

    • Perform all operations within a certified chemical fume hood.

    • Have the correctly labeled hazardous waste containers readily accessible.

  • Disposal of Solid Waste:

    • Carefully collect any residual solid this compound.

    • Place the solid waste, along with any contaminated consumables such as weighing paper, gloves, and disposable spatulas, into the designated solid hazardous waste container.

  • Decontamination of Glassware:

    • Rinse any glassware that has come into contact with the compound with a small amount of a suitable solvent (e.g., ethanol or acetone).

    • Collect the first rinseate in the designated liquid hazardous waste container.

    • For highly toxic substances, it is best practice to collect the first three rinses as hazardous waste.

    • After the initial rinse(s), the glassware can typically be washed according to standard laboratory procedures.

  • Container Management:

    • Keep the hazardous waste containers closed except when adding waste.

    • Ensure the waste containers are properly labeled with "Hazardous Waste," the chemical name (this compound), and any other information required by your institution.

  • Final Disposal:

    • Once the waste containers are full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

    • Do not dispose of this chemical down the drain or in the regular trash.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

start Start: Need to dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood assess_waste Assess Waste Type fume_hood->assess_waste solid_waste Solid Waste (e.g., residual chemical, contaminated paper towels) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., contaminated solvents, rinsate) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid contact_ehs Contact EHS for Waste Pickup collect_solid->contact_ehs collect_liquid->contact_ehs

Personal protective equipment for handling 2-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-3-nitroimidazo[1,2-a]pyridine

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a compound used in research and development.[1] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.

Compound Identification and Hazards:

Hazard Classification:

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2A[1]

  • Specific target organ toxicity — single exposure (Respiratory system): Category 3[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide a robust barrier against exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be splash-resistant and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166. A face shield should be worn in situations with a high risk of splashing.[1][2][3]
Hands Chemical-Resistant Gloves (Nitrile)Nitrile gloves are recommended for their resistance to pyridine and similar chemicals.[4] Double gloving is advised, especially when working within a ventilated enclosure.[5] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[5]
Body Laboratory Coat and Protective ClothingA flame-retardant and antistatic laboratory coat is recommended.[6] Additional protective clothing should be selected based on the specific workplace hazards and potential for exposure.[1]
Respiratory RespiratorRequired when vapors or aerosols are generated.[6] The type of respirator and filter should be selected based on the specific ventilation conditions and potential for airborne exposure.
Feet Closed-Toed FootwearEssential to protect against spills.[1]
Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Storage: Store the compound in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[7][8] The container should be kept tightly closed.[1]

Hygiene: Wash hands thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the laboratory.

Emergency and Disposal Protocols

A clear plan for emergencies and waste disposal is mandatory.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing.
Eye Contact Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention if you feel unwell.[1]
Ingestion Rinse mouth. Call a poison center or doctor if you feel unwell.[6]

Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable container for disposal.[1]

Waste Disposal: Dispose of this compound and its container at an approved waste disposal plant.[1] Do not allow the product to enter drains or waterways.[1]

Visual Guides for Safe Handling

To further clarify the safety procedures, the following diagrams illustrate the essential workflows.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Don PPE Don PPE Select PPE->Don PPE Handle Compound Handle Compound Don PPE->Handle Compound Doff PPE Doff PPE Handle Compound->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

Caption: Workflow for personal protective equipment usage.

Emergency_Response cluster_skin_eye Skin/Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Event Exposure Event Flush with Water Flush with Water Exposure Event->Flush with Water Move to Fresh Air Move to Fresh Air Exposure Event->Move to Fresh Air Rinse Mouth Rinse Mouth Exposure Event->Rinse Mouth Seek Medical Attention Seek Medical Attention Flush with Water->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: Emergency response plan for exposure incidents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.